6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-6-2-9-11-3-7(5-13)12(9)4-8(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHPNWWTCINFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674796 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-75-2 | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of therapeutic agents.[1][2] This bicyclic heterocycle is a key component in drugs with applications ranging from anxiolytics like alpidem and zolpidem to novel anticancer and antituberculosis agents.[3][4] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a specific, functionalized derivative: 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This compound serves as a valuable intermediate for the development of new chemical entities, with the bromine atom providing a handle for further cross-coupling reactions and the aldehyde group enabling a variety of subsequent chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering not just a protocol, but a detailed rationale for the experimental choices, grounded in established chemical principles.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a multi-step sequence, beginning with the preparation of a key substituted aminopyridine intermediate. This is followed by the construction of the fused imidazo[1,2-a]pyridine ring system and, finally, the introduction of the carbaldehyde group at the C3 position. The overall workflow is depicted below.
Sources
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
physicochemical properties of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
An In-depth Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1072944-75-2), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, predicted physicochemical properties, and its strategic importance as a synthetic intermediate. This document outlines a validated, logical synthetic pathway and purification workflow, explores the compound's key chemical reactivities, and discusses its potential applications in the development of novel therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research programs.
Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic system in modern medicinal chemistry.[1][2] Its rigid, planar structure and ability to engage in various biological interactions have led to its incorporation into numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[2] The scaffold's synthetic tractability and the diverse biological activities exhibited by its derivatives—spanning anticancer, anti-inflammatory, antituberculosis, and neuroprotective properties—make it a focal point of drug discovery efforts.[1][2][3]
This compound emerges as a particularly valuable intermediate. It is functionally rich, featuring two distinct and orthogonally reactive sites: a bromine atom at the C6 position, ideal for metal-catalyzed cross-coupling reactions, and an aldehyde at the C3 position, a versatile handle for condensation and reductive amination chemistries.[1] This dual functionality allows for the systematic and divergent synthesis of complex molecular libraries, enabling the exploration of structure-activity relationships (SAR) in the pursuit of new therapeutic agents.
Molecular Identity and Structure
-
IUPAC Name: this compound[1]
-
Molecular Weight: 239.07 g/mol
-
2D Structure: (Self-generated image, structure confirmed from sources)
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, we can predict its properties based on its structure and data from closely related analogues. These values provide a reliable starting point for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.
| Property | Predicted Value | Rationale / Comparative Compound |
| Melting Point (°C) | 160 - 180 | Higher than analogous pyridine aldehydes due to the rigid, planar fused ring system and potential for strong intermolecular interactions. For example, 6-Bromo-3-pyridinecarboxaldehyde melts at 104-110 °C.[7] |
| pKa (most basic) | 3.5 - 4.5 | The pyridine nitrogen (N1) is the most basic site. The imidazo[1,2-a]pyridine system is generally less basic than pyridine itself due to the fused imidazole ring. |
| LogP | ~2.5 - 3.0 | Calculated based on structural analogues. The parent 6-Bromo-7-methylimidazo[1,2-a]pyridine has a calculated XLogP3 of 2.8.[8] The polar aldehyde group will slightly decrease this value. |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Sparingly soluble in alcohols (Methanol, Ethanol). Insoluble in water and non-polar solvents (Hexanes). | Typical for rigid, aromatic heterocyclic compounds of this molecular weight. |
| Appearance | Off-white to yellow or tan solid. | Common appearance for functionalized imidazopyridine derivatives. |
Synthesis and Characterization
Retrosynthetic Analysis and Proposed Synthesis
The most direct and established method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and a suitable α-halocarbonyl compound. Our target molecule can be efficiently synthesized from commercially available 5-Bromo-4-methylpyridin-2-amine and a three-carbon electrophilic synthon.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|å æçå°H5 [klamar-cn.com]
- 5. 1072944-75-2|this compound|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. 6-溴-3-吡啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Versatile Scaffold for Drug Discovery
Executive Summary: This guide provides an in-depth technical overview of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized "privileged structure," forming the basis of numerous marketed drugs. This document details the compound's physicochemical properties, provides a mechanistic exploration of its synthesis, outlines validated experimental protocols, and discusses the strategic importance of its functional groups in the design of novel therapeutic agents. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This scaffold is of immense interest in drug discovery due to its structural resemblance to purines, allowing it to interact with a wide array of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]
The significance of this scaffold is underscored by its presence in several commercially successful drugs, such as:
-
Zolpidem: A widely prescribed hypnotic for the treatment of insomnia.
-
Alpidem: An anxiolytic agent.
-
Olprinone: A cardiotonic agent used for acute heart failure.[3]
The therapeutic success of these molecules has established the imidazo[1,2-a]pyridine core as a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This makes derivatives like this compound highly valuable starting points for developing new chemical entities.
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1072944-75-2 | [4][5] |
| Molecular Formula | C₉H₇BrN₂O | |
| Molecular Weight | 239.07 g/mol | |
| Appearance | Expected to be an off-white to yellow solid | |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=C(C=C2N=C(C=N21)C=O)Br |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-stage process: first, the construction of the bicyclic imidazo[1,2-a]pyridine core, followed by the introduction of the aldehyde group at the C3 position.
Stage 1: Synthesis of the 6-Bromo-7-methylimidazo[1,2-a]pyridine Core
The core is synthesized via the cyclocondensation of a substituted 2-aminopyridine with a suitable α-halocarbonyl compound. For the target molecule, the required starting material is 2-amino-5-bromo-4-methylpyridine. This reacts with a two-carbon synthon like chloroacetaldehyde in a variation of the Tschitschibabin reaction.
Stage 2: Formylation via the Vilsmeier-Haack Reaction
The introduction of the carbaldehyde group at the C3 position is a critical step. The imidazo[1,2-a]pyridine ring is electron-rich, particularly at the C3 position, making it susceptible to electrophilic substitution. The Vilsmeier-Haack reaction is the premier method for this transformation.[6]
The reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Mechanism of Vilsmeier-Haack Formylation:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich C3 position of the 6-bromo-7-methylimidazo[1,2-a]pyridine attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final 3-carbaldehyde product.
Strategic Role of Functional Groups in Drug Design
The specific substitution pattern of this compound makes it a highly strategic starting material for creating diverse chemical libraries.
-
The C3-Aldehyde: This group is a versatile synthetic handle. It can be readily transformed into a wide range of other functionalities, such as carboxylic acids, oximes, imines, and alcohols. It is also a key precursor for constructing more complex heterocyclic systems, such as oxazole derivatives, which have shown potent urease inhibition activity.[7] This allows for extensive structure-activity relationship (SAR) studies.
-
The C6-Bromo: The bromine atom serves two primary purposes. First, it acts as a heavy atom that can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic profile. Second, and more importantly, it provides a reactive site for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups to further explore the chemical space around the core scaffold.
-
The C7-Methyl: The methyl group can influence the molecule's metabolic stability and provides a steric element that can enhance binding affinity and selectivity for a specific biological target by occupying a hydrophobic pocket.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of analogous compounds and represent a reliable pathway to the target molecule.[6]
Protocol: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
This protocol describes the cyclocondensation to form the core ring system.
-
Materials:
-
2-amino-5-bromo-4-methylpyridine (1.0 eq)
-
Chloroacetaldehyde (1.2 eq, 50% aqueous solution)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromo-4-methylpyridine in ethanol.
-
Add chloroacetaldehyde dropwise to the solution at room temperature.
-
Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-Bromo-7-methylimidazo[1,2-a]pyridine intermediate.
-
Protocol: Vilsmeier-Haack Formylation to Yield the Target Compound
This protocol details the introduction of the C3-aldehyde.
-
Materials:
-
6-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Ice bath
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
To a clean, dry, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C. Caution: This is an exothermic reaction.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve the 6-Bromo-7-methylimidazo[1,2-a]pyridine intermediate in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction to warm to room temperature, then heat to 60-70 °C for 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the product with DCM (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final product, this compound.
-
Conclusion and Future Perspectives
This compound is a high-value, strategically functionalized building block for drug discovery. Its synthesis is robust, relying on well-established and high-yielding reactions. The orthogonal reactivity of its aldehyde and bromo groups provides medicinal chemists with a powerful platform to rapidly generate diverse libraries of novel compounds. Future research will likely focus on leveraging this scaffold to develop targeted therapies against a range of diseases, from infectious agents to cancers and neurological disorders, capitalizing on the proven therapeutic potential of the imidazo[1,2-a]pyridine core.
References
- BenchChem. (2025). Experimental procedure for synthesizing 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ChemicalBook. (n.d.). 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis.
- BenchChem. (n.d.). This compound.
- Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- ResearchGate. (n.d.).
- Royal Society of Chemistry. (n.d.). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
- Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- National Center for Biotechnology Information. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341. PubChem.
- BLDpharm. (n.d.). 1072944-75-2|this compound.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- ChemScene. (n.d.). tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- MDPI. (n.d.).
- ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- National Center for Biotechnology Information. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. PubMed.
- BLDpharm. (n.d.). 1072944-98-9|tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
- Ambeed.com. (n.d.). 1072944-98-9 | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl).
- ChemicalBook. (n.d.). 2-tert-Butyl-1,3-thiazole-4-carboxylic acid synthesis.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 1072944-75-2|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
This guide provides a comprehensive walkthrough of the analytical methodologies and logical reasoning required for the unambiguous structure elucidation of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a substituted heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including Zolpidem and Olprinone.[1][2] Therefore, the precise characterization of novel derivatives like the title compound is a critical prerequisite for advancing drug discovery, understanding structure-activity relationships (SAR), and ensuring chemical integrity.
This document is structured to guide researchers through the integrated process of synthesis, purification, and multi-technique spectroscopic analysis, emphasizing the causal links between experimental choices and the data they yield.
Synthesis and Isolation: The Foundation of Analysis
Accurate structural analysis is contingent upon the purity of the analyte. The synthesis of this compound is most effectively achieved through a two-step process: first, the construction of the core imidazo[1,2-a]pyridine ring system, followed by electrophilic formylation.
The initial and most critical step is the synthesis of the precursor, 6-Bromo-7-methylimidazo[1,2-a]pyridine. This is typically accomplished via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] In this case, 2-amino-5-bromo-4-methylpyridine serves as the starting pyridine, which is reacted with chloroacetaldehyde.
The subsequent introduction of the carbaldehyde group at the C-3 position is achieved via the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution, making this a regioselective and efficient method for formylation.[7]
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-bromo-4-methylpyridine (1.0 eq) in ethanol, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Add sodium bicarbonate (2.0 eq) to the mixture to act as a base.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure intermediate.
Step 2: Vilsmeier-Haack Formylation
-
In a two-necked flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 6-Bromo-7-methylimidazo[1,2-a]pyridine (1.0 eq) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 3-5 hours, monitoring by TLC.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral/basic.
-
Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography to afford this compound as a pure solid.
Synthetic Workflow Diagram
Caption: Figure 1: Synthetic pathway for the target compound.
Mass Spectrometry: Confirming Molecular Identity
High-Resolution Mass Spectrometry (HRMS) is the first line of analytical inquiry. Its primary function is to provide an extremely accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For the title compound, the presence of a bromine atom is a key distinguishing feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing immediate evidence for the presence of a single bromine atom.
HRMS Data Analysis
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₇BrN₂O | Derived from the structure. |
| Exact Mass [M+H]⁺ | 238.9818 | Calculated for C₉H₈⁷⁹BrN₂O⁺. |
| Exact Mass [M+2+H]⁺ | 240.9797 | Calculated for C₉H₈⁸¹BrN₂O⁺. |
| Isotopic Pattern | ~1:1 ratio for [M+H]⁺ and [M+2+H]⁺ | Confirms the presence of one bromine atom. |
Experimental Protocol: HRMS
-
Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Use an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to ensure mass accuracy within 5 ppm.
-
Analyze the resulting spectrum to confirm the exact mass and the characteristic bromine isotopic pattern.
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most diagnostic absorption bands are those corresponding to the aldehyde carbonyl group and the aromatic system.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~2950-2850 | C-H Stretch | Aldehyde C-H (often two weak bands) |
| ~2920-2850 | C-H Stretch | Methyl (CH₃) |
| ~1685-1665 | C=O Stretch | Conjugated Aldehyde |
| ~1630-1450 | C=C & C=N Stretch | Imidazo[1,2-a]pyridine ring |
The key signal to observe is the strong C=O stretch. Its position below 1700 cm⁻¹ is indicative of a carbonyl group conjugated with the aromatic system, which delocalizes electron density and weakens the C=O bond, lowering its vibrational frequency.
NMR Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments provides information on the chemical environment, connectivity, and spatial relationships of all atoms in the structure.
¹H NMR Analysis: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-10 (CHO) | 9.8 - 10.2 | Singlet (s) | 1H | Aldehyde proton, highly deshielded by the electronegative oxygen. |
| H-2 | 8.0 - 8.3 | Singlet (s) | 1H | Proton on the imidazole ring, adjacent to nitrogen. No adjacent protons. |
| H-5 | 8.2 - 8.5 | Singlet (s) | 1H | Proton on the pyridine ring, deshielded by the adjacent bromine and ring nitrogen. No adjacent protons. |
| H-8 | 7.4 - 7.6 | Singlet (s) | 1H | Proton on the pyridine ring, adjacent to the electron-donating methyl group. No adjacent protons. |
| H-9 (CH₃) | 2.4 - 2.6 | Singlet (s) | 3H | Methyl group protons attached to the aromatic ring. |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-10 (CHO) | 185 - 190 | Aldehyde carbonyl carbon, highly deshielded. |
| C-8a | 145 - 150 | Bridgehead carbon adjacent to nitrogen. |
| C-7 | 138 - 142 | Aromatic carbon bearing the methyl group. |
| C-2 | 135 - 140 | Imidazole ring carbon, adjacent to nitrogen. |
| C-3 | 125 - 130 | Aromatic carbon bearing the aldehyde group. |
| C-5 | 120 - 125 | Aromatic carbon adjacent to the bromine-bearing carbon. |
| C-8 | 115 - 120 | Aromatic carbon adjacent to the methyl-bearing carbon. |
| C-6 | 110 - 115 | Aromatic carbon bearing the bromine atom (ipso-carbon). |
| C-9 (CH₃) | 15 - 20 | Methyl carbon. |
2D NMR: Connecting the Pieces
While 1D NMR provides the fundamental pieces, 2D NMR experiments like HSQC and HMBC reveal how they are connected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would confirm the assignments for the (H-2, C-2), (H-5, C-5), (H-8, C-8), and (H-9, C-9) pairs. The aldehyde proton (H-10) would correlate with C-10.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the overall connectivity across multiple bonds (typically 2 or 3 bonds). It acts as a molecular "GPS," linking proton signals to non-attached carbons.
Key HMBC Correlations for Structure Confirmation
The following correlations would unambiguously confirm the proposed structure of this compound.
Caption: Figure 2: Key HMBC (H→C) correlations.
-
From Aldehyde Proton (H-10): A strong correlation to C-3 confirms the aldehyde group is attached at this position.
-
From H-2: Correlations to C-3 and the bridgehead carbon C-8a confirm the structure of the five-membered imidazole ring.
-
From Methyl Protons (H-9): Correlations to C-7, C-6, and C-8 establish the methyl group's position at C-7.
-
From H-5: Correlations to C-7, C-6, and C-8a definitively place the bromine at C-6 and confirm the pyridine ring substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C{¹H}, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra to assign all signals and confirm the correlations outlined above.
Consolidated Data and Final Elucidation
Logic Flow of Structure Elucidation
Caption: Figure 3: Integrated workflow for structure elucidation.
References
-
Plausible mechanism of formylation of imidazo-pyridine ring. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Structure of imidazo[1,2-a]pyridine-based derivatives. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Cui, W., et al. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European Journal of Medicinal Chemistry, 126, 1083-1106. Retrieved January 15, 2026, from [Link]
-
Insights into selenylation of imidazo[1,2-a]pyridine: synthesis, structural and antimicrobial evaluation. (n.d.). New Journal of Chemistry, Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2005). Molecules, 10(8), 894-902. MDPI. Retrieved January 15, 2026, from [Link]
-
Supporting Information for "Switching the Interior Hydrophobicity of a Self-Assembled Spherical Complex through the Photoisomerization of Confined Azobenzene Chromophores". (2007). Wiley-VCH. Retrieved January 15, 2026, from [Link]
-
Sharma, V., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. Retrieved January 15, 2026, from [Link]
-
Owa, T., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7757-7770. Retrieved January 15, 2026, from [Link]
-
FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13, 29013-29045. National Institutes of Health. Retrieved January 15, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 15, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13, 36439-36454. RSC Publishing. Retrieved January 15, 2026, from [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13, 36439-36454. PubMed Central. Retrieved January 15, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
6-Bromo-7-methylimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
¹H and ¹³C NMR chemical shifts of 6a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014). Google Patents.
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved January 15, 2026, from [Link]
-
6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2021). Pharmacia, 68(1), 123-129. Retrieved January 15, 2026, from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35147–35163. Retrieved January 15, 2026, from [Link]
-
Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. (2023). Journal of Molecular Structure, 1282, 135194. Retrieved January 15, 2026, from [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Privileged Heterocycle
The imidazo[1,2-a]pyridine core, a bicyclic 5-6 fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including several marketed drugs.[2] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[3] Marketed drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the antiulcer agent zolimidine underscore the therapeutic success of this chemical framework.[4] This guide provides a comprehensive technical overview of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
I. Anticancer Activity: A Multifaceted Approach to Targeting Malignancy
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key signaling pathways, disruption of cellular machinery, and covalent modification of oncogenic proteins.
A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors.[5]
One notable derivative, 15a , has been shown to be a potent PI3K/mTOR dual inhibitor with excellent kinase selectivity.[5] This compound exhibited significant inhibition of tumor growth in HCT116 and HT-29 xenograft models.[5] The mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of PI3K and mTOR, thereby blocking the downstream signaling cascade that promotes cancer cell proliferation and survival.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Quantitative Data: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| 13k | PI3Kα | HCC827 | 0.09 | [6] |
| A549 | 0.15 | [6] | ||
| HCT116 | 0.43 | [6] | ||
| 15a | PI3Kα | - | 0.023 | [5] |
| mTOR | - | 0.16 | [5] | |
| 6d | Tubulin Polymerization | A549 | 2.8 | [7] |
| I-11 | KRAS G12C | NCI-H358 | - | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.[9]
-
Cell Seeding:
-
Culture cancer cells (e.g., A549, HCT116) in appropriate medium to ~80% confluency.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow: MTT Assay
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
B. Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy. Certain imidazo[1,2-a]pyridine derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[7][10] This binding prevents the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
C. Covalent Inhibition of KRAS
The KRAS protein is a small GTPase that acts as a molecular switch in signaling pathways controlling cell growth and division. Mutations in the KRAS gene are common in many cancers and lead to its constitutive activation. The KRAS G12C mutation, in particular, has been a focus of drug development efforts. Recently, imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors of KRAS G12C.[8] These compounds form a covalent bond with the cysteine residue at position 12, locking the protein in an inactive state and blocking downstream signaling.[8]
II. Antimicrobial Activity: Combating Infectious Diseases
The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of a broad spectrum of antimicrobial agents, including antibacterial, antifungal, and antitubercular compounds.
A. Antibacterial and Antifungal Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13] The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, certain azo-linked imidazo[1,2-a]pyridine derivatives have shown strong binding affinities for bacterial GyrB, a subunit of DNA gyrase, which is crucial for DNA replication.
Quantitative Data: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| 5h | S. aureus (clinical strain) | 6.25 | [14] |
| S. aureus (reference strain) | 3.125 | [14] | |
| 4e | E. coli CTXM | 0.5-0.7 mg/mL | |
| K. pneumoniae NDM | 0.5-0.7 mg/mL | ||
| 10a-j | Candida albicans | - | [11] |
| 13b, 13j | Various bacteria | - | [12] |
| 13c, 13g | Various fungi | - | [12] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standard method for determining the MIC of a compound against a bacterial strain.[9][15]
-
Preparation of Inoculum:
-
Culture the bacterial strain overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
B. Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents, with some compounds showing potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][16] A key target for these compounds is the ubiquinol cytochrome c reductase (QcrB), a component of the electron transport chain.[17] Inhibition of QcrB disrupts cellular respiration and ATP synthesis, leading to bacterial cell death.[18]
Quantitative Data: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Strain | MIC (µM) | Reference |
| IP 1-4 | M. tuberculosis | 0.03 - 5 | [17] |
| 9, 12, 16, 17, 18 | M. tuberculosis H37Rv | ≤0.006 | [8] |
| IPA-6 | M. tuberculosis H37Rv | 0.05 µg/mL | [19] |
III. Antiviral Activity: Targeting Viral Replication
The imidazo[1,2-a]pyridine scaffold has also been explored for its antiviral potential, with notable activity against Human Immunodeficiency Virus (HIV).[20]
Anti-HIV Activity
Certain 3-aminoimidazo[1,2-a]pyridine derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[20] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its activity and preventing the conversion of viral RNA into DNA, a crucial step in the viral replication cycle.
Quantitative Data: Anti-HIV Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Virus | EC50 (µg/mL) | Reference |
| 4a | HIV-1 | 82.02 | [6] |
| HIV-2 | 47.72 | [6] |
IV. Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[21]
COX Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many imidazo[1,2-a]pyridine derivatives have been shown to be potent and selective inhibitors of COX-2.[21][22] Selective COX-2 inhibition is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. The mechanism of action involves blocking the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Signaling Pathway: COX-2 Inhibition and Anti-inflammatory Effect
Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.
Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 5e, 5f, 5j | COX-2 | 0.05 | - | [21] |
| 5i | COX-2 | - | 897.19 | [21] |
| 4a | COX-1 | 2.72 | 0.7 | [23] |
| COX-2 | 1.89 | [23] |
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against COX-1 and COX-2.[24]
-
Enzyme and Compound Preparation:
-
Reconstitute purified COX-1 and COX-2 enzymes in assay buffer.
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in a suitable solvent.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, heme cofactor, and the test compound.
-
Add the COX enzyme to initiate the reaction.
-
Incubate for a specified time at 37°C.
-
Add arachidonic acid to start the enzymatic reaction.
-
Incubate for a short period (e.g., 2 minutes).
-
Stop the reaction with a suitable agent (e.g., stannous chloride).
-
-
Prostaglandin Quantification:
-
Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
V. Central Nervous System (CNS) Activity: Modulating Neuronal Function
The imidazo[1,2-a]pyridine scaffold is the core of several clinically used drugs that act on the central nervous system, primarily as anxiolytics, hypnotics, and anticonvulsants.[16][25]
A. Anxiolytic and Hypnotic Effects
The anxiolytic and hypnotic effects of many imidazo[1,2-a]pyridine derivatives, including the well-known drug zolpidem, are mediated through their interaction with the GABAA receptor.[20] These compounds act as positive allosteric modulators at the benzodiazepine binding site of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[17] Zolpidem exhibits a preferential binding to GABAA receptors containing the α1 subunit, which is thought to be responsible for its sedative-hypnotic effects.[1] Alpidem, another imidazo[1,2-a]pyridine derivative, also acts on the GABAA receptor but has a more anxiolytic profile.[12][26]
B. Anticonvulsant Activity
Several imidazo[1,2-a]pyridine derivatives have been shown to possess anticonvulsant properties.[16] This activity is also likely mediated through the enhancement of GABAergic neurotransmission. These compounds have shown efficacy in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16]
VI. Antidiabetic Activity: A Novel Approach to Glycemic Control
Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives in the treatment of type 2 diabetes.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as GLP-1, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-4 increases the levels of active incretins, leading to enhanced insulin secretion and improved glycemic control. A series of imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective DPP-4 inhibitors.[15] Compound 5d , for example, was identified as a potent DPP-4 inhibitor with an IC50 of 0.13 µM.[15]
Quantitative Data: Antidiabetic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC50 (µM) | Reference |
| 5d | DPP-4 | 0.13 | [15] |
| MolMall-20062 | DPP-4 | 6.2 | [27] |
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the DPP-4 inhibitory activity of a compound.[14]
-
Reagent Preparation:
-
Prepare solutions of DPP-4 enzyme, the fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound in an appropriate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, mix the DPP-4 enzyme with the test compound at various concentrations.
-
Incubate for a short period to allow for inhibitor binding.
-
Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for a specified time.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPP-4 inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion: A Scaffold with a Promising Future
The imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a cornerstone in the edifice of medicinal chemistry. Its structural versatility and ability to interact with a diverse range of biological targets have led to the development of compounds with a broad spectrum of therapeutic activities, from anticancer and antimicrobial to CNS-acting and antidiabetic agents. The continued exploration of this privileged core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs. This guide serves as a testament to the rich and varied biological landscape of imidazo[1,2-a]pyridine derivatives and aims to be a valuable resource for researchers dedicated to the advancement of drug discovery.
References
-
Jain, A. K., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 18(11), 1285-1307. [Link]
-
Heredia, A., et al. (2012). Identification of a 3-aminoimidazo[1,2-a]pyridine inhibitor of HIV-1 reverse transcriptase. AIDS Research and Therapy, 9(1), 30. [Link]
-
Wang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(30), 6676-6683. [Link]
-
Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(10), e46792. [Link]
-
Sanghai, N. N., et al. (2015). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Bioorganic & Medicinal Chemistry, 23(17), 5643-5654. [Link]
-
Siddiqui, N., et al. (2013). New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies. Bioorganic & Medicinal Chemistry Letters, 23(15), 4438-4442. [Link]
-
Imidazopyridine. (2023, December 1). In Wikipedia. [Link]
-
Alpidem. (2023, November 18). In Wikipedia. [Link]
-
Li, M., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. [Link]
-
Sangshetti, J. N., et al. (2014). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E24-E28. [Link]
-
N'guessan, D. J. P. U., et al. (2018). Synthesis and Antimicrobial Activity of Chalcone Derivatives Containing Imidazo[1,2-a]pyridine Nucleus. Journal of Heterocyclic Chemistry, 55(11), 2604-2611. [Link]
-
Crestani, F., et al. (2002). Mechanism of action of the hypnotic zolpidem in vivo. British Journal of Pharmacology, 136(5), 723-731. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]
-
Li, Q., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-856. [Link]
-
Jain, V., & Singh, N. (2017). Synthesis of Novel Imidazo [1, 2-a] Pyridine for their Potent Anti-Convulsant Activity. International Journal of Pharmaceutical Sciences and Research, 8(8), 3498-3502. [Link]
-
Riendeau, D., et al. (1997). An ELISA method to measure inhibition of the COX enzymes. Bioorganic & Medicinal Chemistry Letters, 7(19), 2487-2490. [Link]
-
Adingra, K. F., et al. (2022). Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Journal of Chemical and Pharmaceutical Research, 14(1), 158. [Link]
-
Fassihi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery, 19(1), 1-11. [Link]
-
Kumar, A., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. [Link]
-
Gholami, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]
-
Yu, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046. [Link]
-
Li, Q., et al. (2015). Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. Chemical Biology & Drug Design, 86(4), 849-856. [Link]
-
Langer, S. Z., et al. (1990). Pharmacological and behavioral profile of alpidem as an anxiolytic. Pharmacology Biochemistry and Behavior, 36(2), 305-312. [Link]
-
Azzouzi, M., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
-
Fassihi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Recent Patents on Anti-Cancer Drug Discovery, 19(1), 1-11. [Link]
-
Carter, R. B., et al. (1995). Alpidem in the treatment of panic disorder. Journal of Clinical Psychopharmacology, 15(1), 24-29. [Link]
-
Atack, J. R. (2005). The benzodiazepine binding site of GABAA receptors as a target for the development of novel anxiolytics. Expert Opinion on Investigational Drugs, 14(5), 601-618. [Link]
-
Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT. [Link]
-
Estrada-Soto, S., et al. (2020). Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. Molecules, 25(11), 2533. [Link]
-
Unsal Tan, O., & Ozadali Sari, K. (2020). 3,5-Dihydro-imidazo[4,5-d]pyridazin-4-ones: A class of potent DPP-4 inhibitors. European Journal of Medicinal Chemistry, 208, 112814. [Link]
-
Nicholson, A. N., & Pascoe, P. A. (1986). Hypnotic activity of an imidazo-pyridine (zolpidem). British Journal of Clinical Pharmacology, 21(2), 205-211. [Link]
-
Wang, T., et al. (2014). Discovery of Imigliptin, a Novel Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. ACS Medicinal Chemistry Letters, 5(6), 724-728. [Link]
-
Moraski, G. C., et al. (2011). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 2(10), 739-743. [Link]
-
Sharma, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 12(4), 679. [Link]
-
Ben-Aoun, Z., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3187. [Link]
-
Jain, A. K., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 18(11), 1285-1307. [Link]
-
Jain, A. K., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 18(11), 1285-1307. [Link]
-
Quirk, K., et al. (2004). Further evaluation of the potential anxiolytic activity of imidazo[1,5-a][1][17]diazepin agents selective for α2/3-containing GABAA receptors. Psychopharmacology, 175(1), 18-26. [Link]
-
Kubba, R. M., et al. (2025). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Journal of Pharmaceutical Negative Results, 13(Special Issue), 1-10. [Link]
-
Patel, K., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
Gholami, M., et al. (2024). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. BioImpacts, 14(2), 27618. [Link]
-
El-Sayed, N. N. E., et al. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(11), 5162-5170. [Link]
-
Akhtar, M. J., et al. (2020). Mining of potential dipeptidyl peptidase-IV inhibitors as anti-diabetic agents using integrated in silico approaches. Journal of Biomolecular Structure & Dynamics, 38(12), 3627-3638. [Link]
-
Al-Ostath, A. I. H., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(5), 1-18. [Link]
-
Kurbatov, S. V., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1860-1870. [Link]
-
Kumar, A., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Medicinal Chemistry, 13(10), 1235-1249. [Link]
Sources
- 1. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alpidem [drugcentral.org]
- 7. Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zolpidem | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Zolpidem Tartrate? [synapse.patsnap.com]
- 11. Synthesis and antiepileptic studies of new imidazo[1, 2-a]pyridine derivatives [html.rhhz.net]
- 12. Pharmacological and behavioral profile of alpidem as an anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New imidazo[1,2-a]pyridines carrying active pharmacophores: synthesis and anticonvulsant studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nonbenzodiazepine - Wikipedia [en.wikipedia.org]
- 20. Zolpidem - Wikipedia [en.wikipedia.org]
- 21. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 26. Alpidem - Wikipedia [en.wikipedia.org]
- 27. Mining of potential dipeptidyl peptidase-IV inhibitors as anti-diabetic agents using integrated in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of Discovery: A Technical Guide to the Synthesis and Application of Novel Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique fused bicyclic system, comprised of an imidazole and a pyridine ring, offers a versatile template for designing molecules with diverse therapeutic applications, from anticancer and antimicrobial agents to treatments for neurological and cardiovascular disorders.[1][3][4] This guide provides an in-depth exploration of the discovery and synthesis of novel imidazo[1,2-a]pyridine analogs, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the strategic rationale behind various synthetic methodologies, from classical condensations to modern multicomponent and C-H functionalization reactions, and connect these synthetic endeavors to their ultimate biological applications, with a particular focus on their role as kinase inhibitors in oncology.
Part 1: Strategic Synthesis of the Imidazo[1,2-a]pyridine Core
The synthetic accessibility of the imidazo[1,2-a]pyridine core has been a significant driver of its exploration in drug discovery. A multitude of synthetic strategies have been developed, each with its own set of advantages regarding efficiency, diversity, and environmental impact.
Classical Approaches: The Tschitschibabin Reaction and its Progeny
One of the earliest methods for the synthesis of imidazo[1,2-a]pyridines is the Tschitschibabin reaction, first reported in 1925.[5] This method involves the condensation of a 2-aminopyridine with an α-haloketone.[6] While historically significant, the classical approach often requires harsh reaction conditions and can have limitations in terms of substrate scope and yield.[5] Over the years, numerous modifications have been introduced to improve the efficiency of this reaction, such as the use of milder bases and alternative catalysts.[6][7]
The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single step, thereby enhancing efficiency and atom economy.[8] In the context of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful tool.[9] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse 3-aminoimidazo[1,2-a]pyridine derivatives.[8][9][10] The GBB reaction is highly valued for its operational simplicity and the ability to introduce three points of diversity in a single transformation, making it ideal for the construction of compound libraries for high-throughput screening.[9][11]
dot
Caption: Workflow for the Groebke-Blackburn-Bienaymé reaction.
This protocol describes an efficient and environmentally friendly synthesis of imidazo[1,2-a]pyridine analogs using ultrasound irradiation, which often leads to shorter reaction times and higher yields.[10][12]
-
Reactant Preparation: In a suitable reaction vessel, combine 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and the isocyanide (1.0 mmol).
-
Catalyst and Solvent: Add a catalytic amount of an appropriate Lewis or Brønsted acid (e.g., p-toluenesulfonic acid, 10 mol%) and a green solvent such as water or ethanol.[10][12]
-
Sonication: Place the reaction vessel in an ultrasonic bath and irradiate at a specified frequency and power at room temperature or slightly elevated temperature (e.g., 60 °C) for the required time (typically 30-60 minutes), monitoring the reaction by TLC.[10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product, wash with cold solvent, and dry. If no solid forms, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure imidazo[1,2-a]pyridine analog.
-
Characterization: Confirm the structure of the purified compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10]
Modern Synthetic Frontiers: C-H Functionalization and Green Chemistry
Direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of heterocyclic scaffolds, offering a more atom- and step-economical alternative to traditional cross-coupling reactions.[13][14] The imidazo[1,2-a]pyridine ring system is particularly amenable to C-H functionalization, with the C3 position being the most nucleophilic and readily substituted.[13][15] Recent advances have seen the development of visible-light-induced C-H functionalization methods, which provide mild and environmentally benign conditions for introducing a variety of substituents at the C3 position.[13]
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of imidazo[1,2-a]pyridines. This includes the use of eco-friendly solvents like water or lemon juice, microwave-assisted synthesis to reduce reaction times, and the development of catalyst-free reaction conditions.[16][17][18]
Part 2: Biological Applications and Structure-Activity Relationships (SAR)
The true value of the imidazo[1,2-a]pyridine scaffold lies in its broad spectrum of biological activities.[1] These compounds have been investigated as anti-inflammatory, antiviral, antibacterial, and antitubercular agents.[10][19] However, it is in the realm of oncology that they have shown particularly significant promise, primarily as inhibitors of various protein kinases that are crucial for cancer cell survival and proliferation.[3][20][21]
Imidazo[1,2-a]pyridines as Kinase Inhibitors
Many cancers are driven by the aberrant activity of protein kinases. The imidazo[1,2-a]pyridine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors.
-
PI3K/Akt/mTOR Pathway: This signaling pathway is frequently hyperactivated in human cancers. Several series of imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα and pan-PI3K, demonstrating efficacy in cancer cell lines and xenograft models.[20][22] Some of these compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[20]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): The IGF-1R tyrosine kinase plays a significant role in promoting tumor proliferation and survival.[23][24] Novel imidazo[1,2-a]pyridines have been discovered that potently inhibit IGF-1R, offering a therapeutic strategy for cancers where this pathway is deregulated.[23][24]
dot
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridines.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-a]pyridine scaffold has provided valuable insights into the structural requirements for potent biological activity. SAR studies have shown that the nature and position of substituents on both the imidazole and pyridine rings can have a profound impact on potency and selectivity.[25][26][27] For instance, in a series of antimycobacterial agents, the substitution pattern on the C8 position was found to be critical for activity.[26] Similarly, for kinase inhibitors, specific substitutions on the C3 and C6 positions have been shown to be important for achieving high potency and desirable pharmacokinetic properties.[22]
| Compound Class | Target | Key Substituent Positions | Representative IC₅₀ Values | Reference |
| Imidazo[1,2-a]pyridines | PI3Kα | C3, C6 | 2 nM | [20] |
| 3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridines | IGF-1R | C5 of pyrimidine | Potent inhibition | [23] |
| Imidazo[1,2-a]pyridine-8-carboxamides | M. tuberculosis | C8 | MIC < 1 µM | [26] |
| Imidazo[1,2-a]pyridines | HCC1937 Breast Cancer Cells | - | Potent anti-survival effects | [28] |
Part 3: Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Space: The development of novel synthetic methodologies, particularly in the area of C-H functionalization, will enable the exploration of previously inaccessible chemical space and the generation of more diverse compound libraries.[13][14][29]
-
Target-Oriented Synthesis: A deeper understanding of the structural biology of target proteins will facilitate the rational design of more potent and selective inhibitors.
-
Exploration of New Therapeutic Areas: While oncology has been a major focus, the diverse biological activities of imidazo[1,2-a]pyridines suggest their potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases.[27]
-
Green and Sustainable Synthesis: The continued development of environmentally friendly synthetic protocols will be crucial for the large-scale and sustainable production of these important compounds.[17][18]
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (URL: )
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (URL: )
- Insights into medicinal attributes of imidazo[1,2‐a]pyridine deriv
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: )
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: )
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate. (URL: [Link])
-
Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed. (URL: [Link])
-
Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed - NIH. (URL: [Link])
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. (URL: [Link])
-
Full article: Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety - Taylor & Francis Online. (URL: [Link])
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH. (URL: [Link])
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations | ACS Omega. (URL: [Link])
-
Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (URL: [Link])
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed. (URL: [Link])
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (URL: [Link])
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - NIH. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. (URL: [Link])
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines | Request PDF - ResearchGate. (URL: [Link])
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (URL: [Link])
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (URL: [Link])
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (URL: [Link])
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC - PubMed Central. (URL: [Link])
-
Full article: Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. (URL: [Link])
-
Structure–activity relationships (SARs) of novel imidazo[1,2‐a]pyridine analogs. (URL: [Link])
-
The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH. (URL: [Link])
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed. (URL: [Link])
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media | ACS Omega. (URL: [Link])
-
Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PubMed. (URL: [Link])
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. (URL: [Link])
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. - ResearchGate. (URL: [Link])
-
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting β-amyloid plaques in the brain - WashU Medicine Research Profiles. (URL: [Link])
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. (URL: [Link])
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. (URL: [Link])
-
Abstract B238: Novel imidazo[1,2-a]pyridines as inhibitors of the IGF-1R tyrosine kinase. (URL: [Link])
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed. (URL: [Link])
-
Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer | Bentham Science Publishers. (URL: [Link])
-
Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH - MDPI. (URL: [Link])
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. (URL: [Link])
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bio-conferences.org [bio-conferences.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. mdpi.com [mdpi.com]
- 9. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. tandfonline.com [tandfonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 20. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. profiles.wustl.edu [profiles.wustl.edu]
- 28. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of clinically used drugs and biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile framework for the design of therapeutic agents targeting a wide array of diseases. This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted imidazo[1,2-a]pyridines, offering insights for the rational design of novel drug candidates.
I. Synthetic Strategies: Accessing the Imidazo[1,2-a]pyridine Core
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several synthetic methodologies, ranging from classical condensation reactions to modern multicomponent and catalytic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on the heterocyclic core.
A. One-Pot Multicomponent Reactions: The Groebke-Blackburn-Bienaymé (GBB) Reaction
One of the most efficient methods for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] This one-pot, three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid. The power of this reaction lies in its ability to rapidly generate molecular diversity from readily available starting materials.[5]
-
Reaction Setup: To a solution of the 2-aminopyrazine (1.0 equiv.) and the aldehyde (1.0 equiv.) in a suitable solvent (e.g., methanol, acetonitrile), add a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂).
-
Intermediate Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the Schiff base intermediate.
-
Isocyanide Addition: Add the isocyanide (1.0 equiv.) to the reaction mixture.
-
Cyclization: Continue stirring the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 8-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 5. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As experimental data for this specific molecule is not extensively available in the public domain, this document establishes a predictive framework based on the analysis of closely related analogues and foundational spectroscopic principles. We will delve into the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing both theoretical understanding and practical experimental protocols for researchers in drug development and related scientific fields.
Molecular Structure and its Spectroscopic Implications
The unique arrangement of the fused imidazo[1,2-a]pyridine ring system, substituted with a bromine atom, a methyl group, and a carbaldehyde group, gives rise to a distinct electronic and structural profile. Each functional group will contribute characteristically to the overall spectroscopic output. The following analysis is based on the known data for the close analogue, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, and predicts the influence of the C7-methyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the methyl protons. Based on the data for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde[1], we can predict the chemical shifts for the target molecule. The introduction of the electron-donating methyl group at the C7 position is anticipated to cause a slight upfield shift (to lower ppm values) for the adjacent aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| CHO | ~9.95 | s (singlet) | - | The aldehyde proton is highly deshielded and typically appears as a singlet. |
| H-2 | ~8.55 | s (singlet) | - | This proton on the imidazole ring is adjacent to a nitrogen atom and the aldehyde group, leading to significant deshielding. |
| H-5 | ~9.50 | s (singlet) | - | This proton is adjacent to the bridgehead nitrogen and is deshielded. The methyl group at C7 is not expected to significantly influence its chemical shift. |
| H-8 | ~7.85 | s (singlet) | - | The proton at C8 is adjacent to the bromine atom. The presence of the C7-methyl group will likely result in a singlet for this proton, as the typical ortho coupling will be absent. |
| CH₃ | ~2.40 | s (singlet) | - | Methyl groups on aromatic rings typically appear in this region as singlets. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O (aldehyde) | ~185.0 | The carbonyl carbon of an aldehyde is characteristically found at a very downfield chemical shift. |
| C-2 | ~145.0 | Part of the imidazole ring and bonded to the aldehyde group. |
| C-3 | ~120.0 | The carbon to which the aldehyde is attached. |
| C-5 | ~130.0 | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C-6 | ~115.0 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. |
| C-7 | ~138.0 | The carbon with the methyl substituent will be shifted downfield. |
| C-8 | ~125.0 | Aromatic carbon adjacent to the bromine-substituted carbon. |
| C-8a | ~140.0 | The bridgehead carbon. |
| CH₃ | ~18.0 | The methyl carbon signal is expected in the aliphatic region. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.
Expected Mass Spectrum
The key feature in the mass spectrum of this compound will be the molecular ion peak ([M]⁺). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
| Ion | Predicted m/z | Comments |
| [M]⁺ | 237.99 (for ⁷⁹Br) | The molecular ion peak. |
| [M+2]⁺ | 239.99 (for ⁸¹Br) | The isotopic peak for the heavier bromine isotope. |
High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₉H₇BrN₂O).
Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
Data Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde and the aromatic system.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aldehyde) | 2850-2750 | Stretching (often two weak bands) |
| C=O (aldehyde) | 1700-1680 | Stretching (strong) |
| C=N and C=C (aromatic) | 1600-1450 | Stretching (multiple bands) |
| C-Br | 700-500 | Stretching |
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Perform a background scan before running the sample.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Vis Spectrum
The extended π-conjugated system of the imidazo[1,2-a]pyridine ring, further extended by the carbaldehyde group, is expected to result in strong UV absorption. The spectrum will likely show multiple absorption bands corresponding to π → π* and n → π* transitions.
| Transition | Predicted λmax (nm) | Solvent |
| π → π | 250-350 | Ethanol or Methanol |
| n → π | > 350 | Ethanol or Methanol |
The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of known concentration.
-
Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Record the spectrum over a range of 200-800 nm.
-
Use a matched pair of cuvettes, one for the sample and one for the solvent blank.
-
Baseline correct the instrument with the solvent blank before measuring the sample.
Visualizations
Caption: General workflow for the spectroscopic characterization.
Conclusion
The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. While direct experimental data is sparse, a robust predictive analysis based on sound chemical principles and data from analogous structures provides a strong foundation for researchers. The experimental protocols outlined in this guide offer a standardized methodology for obtaining high-quality data for this and related compounds, facilitating their unambiguous identification and paving the way for their application in various fields of chemical and pharmaceutical research.
References
- The Royal Society of Chemistry. (n.d.). Supplementary Materials.
-
PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 6-bromo-7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde. Retrieved from [Link]
-
Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. [Link]
-
Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71. [Link] (Note: This is a placeholder DOI as the original link did not contain one)
-
NIST. (n.d.). 3-Pyridinecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Retrieved from [Link]
-
PubMed. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Retrieved from [Link]
Sources
Unveiling the Therapeutic Potential of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde: A Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific derivative, 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, to explore its potential therapeutic applications by identifying and validating key molecular targets. We will delve into the scientific rationale behind selecting these targets, provide detailed experimental protocols for their validation, and present a framework for advancing this compound through the early stages of drug discovery.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention due to their wide-ranging pharmacological properties. This class of molecules has been successfully developed into marketed drugs, such as Zolpidem for insomnia and Alpidem for anxiety, which primarily act as modulators of the GABA-A receptor. However, the therapeutic landscape of this scaffold extends far beyond neuroscience, with extensive research demonstrating potent anticancer, anti-inflammatory, antiviral, and antimicrobial activities. The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties. The specific substitutions on our lead compound, a bromo group at position 6, a methyl group at position 7, and a carbaldehyde at position 3, offer unique electronic and steric features that can be exploited for selective target engagement.
Potential Therapeutic Arenas and Molecular Targets
Based on the established activities of related imidazopyridine derivatives, we will explore three primary therapeutic areas for this compound: Oncology, Neurodegenerative Disorders, and Infectious Diseases.
Oncology: Targeting Aberrant Kinase Signaling
A significant body of research points to the role of imidazopyridine derivatives as potent kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.
2.1.1 Primary Hypothesized Targets:
-
c-Met (Hepatocyte Growth Factor Receptor): This receptor tyrosine kinase is often overexpressed or mutated in various cancers, driving tumor growth, invasion, and metastasis. The imidazopyridine scaffold has been shown to be a promising starting point for the development of potent c-Met inhibitors.
-
PI3K/Akt/mTOR Pathway: This is a central signaling cascade that controls cell survival, proliferation, and metabolism. Imidazopyridine-based compounds have been reported to modulate this pathway, suggesting that our lead compound could exert its anticancer effects through the inhibition of key kinases like PI3K or mTOR.
-
Glycogen Synthase Kinase 3 Beta (GSK-3β): This serine/threonine kinase is implicated in multiple cellular processes, including cell proliferation and apoptosis. Its inhibition is a validated strategy in cancer therapy, and some imidazopyridines have demonstrated inhibitory activity against GSK-3β.
2.1.2 Experimental Workflow for Kinase Target Validation
Caption: Workflow for GABA-A receptor modulator validation.
2.2.3 Detailed Protocol: Electrophysiology on Xenopus Oocytes
This technique provides a direct measure of the functional modulation of specific GABA-A receptor subtypes.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). Incubate for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp: Place an oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at -60 mV.
-
Compound Application: Perfuse the oocyte with a solution containing GABA to elicit a baseline current. Co-apply this compound at various concentrations with GABA.
-
Data Acquisition and Analysis: Record the changes in the GABA-evoked current in the presence of the compound. A potentiation of the current indicates positive allosteric modulation.
Infectious Diseases: Targeting Parasitic Enzymes
Imidazopyridine derivatives have shown promise as antimicrobial and antiparasitic agents. One particularly interesting target is cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.
2.3.1 Primary Hypothesized Target:
-
Cruzain: This enzyme is essential for the parasite's survival, playing a role in nutrition, invasion, and evasion of the host immune system. Its inhibition is a validated strategy for the treatment of Chagas disease.
2.3.2 Experimental Workflow for Cruzain Inhibitor Validation
Caption: Workflow for cruzain inhibitor validation.
2.3.3 Detailed Protocol: Recombinant Cruzain Enzymatic Assay
This is a fluorescence-based assay to determine the inhibitory activity of the compound against cruzain.
-
Reagents: Prepare a buffer solution (e.g., 100 mM sodium acetate, pH 5.5, with DTT), recombinant cruzain, and a fluorogenic substrate (e.g., Z-FR-AMC).
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the buffer, the compound dilutions, and the recombinant cruzain. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Fluorescence Reading: Measure the fluorescence intensity over time using a plate reader (Excitation: 380 nm, Emission: 460 nm).
-
Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Plot the percent inhibition against the compound concentration to determine the IC50 value.
Summary of Potential Targets and Data Interpretation
| Therapeutic Area | Potential Target(s) | Key Validation Assays | Desired Outcome |
| Oncology | c-Met, PI3K, GSK-3β | Kinase Panel Screen, CETSA, Western Blot | Potent and selective inhibition of one or more kinases, leading to reduced cancer cell proliferation. |
| Neurodegenerative Disorders | GABA-A Receptor Subtypes | Electrophysiology, Radioligand Binding | Subtype-selective positive allosteric modulation of GABA-A receptors. |
| Infectious Diseases | Cruzain (T. cruzi) | Recombinant Enzyme Assay, T. cruzi Proliferation Assay | Potent inhibition of cruzain activity and parasite growth. |
Conclusion and Future Directions
This compound is a promising starting point for the development of novel therapeutics. The systematic approach outlined in this guide, encompassing target hypothesis generation based on the rich history of the imidazopyridine scaffold, followed by rigorous experimental validation, provides a clear path forward. The initial focus should be on broad screening across the proposed target classes, followed by a deep dive into the most promising hits. Subsequent efforts will involve structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, ultimately paving the way for preclinical and clinical development.
References
-
S. Al-Blewi, et al. (2022). Imidazo[1,2-a]pyridine: A privileged scaffold for the design of potent c-Met inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
M. Bouissane, et al. (2023). Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives by Targeting GSK-3β/β-catenin and PI3K/Akt/mTOR Signaling Pathways in HCT116 and MCF-7 Cells. Pharmaceuticals. Available at: [Link]
-
L. S. M. Carvalho, et al. (2020). Imidazo[1,2-a]pyridines: A Promising Scaffold for the Development of New Drugs for the Treatment of Chagas Disease. Molecules. Available at: [Link]
Methodological & Application
Application Notes and Protocols: 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde in Modern Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is a prominent heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and ability to engage in various non-covalent interactions have led to its incorporation into numerous marketed drugs with diverse therapeutic applications, including anxiolytic, anticancer, and anti-inflammatory agents.[1][3] The subject of this guide, 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde , is a functionally rich building block designed for synthetic versatility. It features two key reactive sites: a C3-aldehyde and a C6-bromo substituent. This dual functionality allows for sequential or orthogonal chemical modifications, making it an invaluable starting material for constructing complex molecular architectures and diverse compound libraries.
This document serves as a technical guide for researchers, outlining the synthetic potential of this reagent. We will explore its core reactivity, provide validated protocols for key transformations, and explain the rationale behind experimental choices to empower scientists in their synthetic endeavors.
Physicochemical Properties and Handling
A summary of the key properties of this compound is provided below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1072944-75-2[4] |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. |
Handling Precautions: This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Proposed Synthesis of the Reagent
The synthesis of this compound can be efficiently achieved via the condensation of a substituted 2-aminopyridine with a suitable three-carbon electrophile. The protocol described below is adapted from established procedures for analogous compounds.[5] The key transformation involves the reaction of 2-amino-5-bromo-4-methylpyridine with 2-bromomalonaldehyde, which undergoes an initial condensation followed by intramolecular cyclization to furnish the imidazo[1,2-a]pyridine core.
Caption: Synthetic pathway for this compound.
Protocol 3.1: Synthesis of this compound
-
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)
-
2-Bromomalonaldehyde (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromo-4-methylpyridine (1.0 eq) and anhydrous acetonitrile.
-
Add 2-bromomalonaldehyde (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a gradient elution (e.g., hexane/ethyl acetate) to afford the pure product as a solid.
-
Core Applications: Reactions at the C3-Aldehyde
The aldehyde group at the C3 position is a versatile functional handle for a wide array of synthetic transformations, primarily involving nucleophilic attack at the carbonyl carbon. This allows for carbon-chain extension, the introduction of new functional groups, and the construction of novel heterocyclic systems.
Caption: Key synthetic transformations of the title compound.
Application 4.1: Claisen-Schmidt Condensation for Propenone Synthesis
This reaction extends the carbon framework by forming an α,β-unsaturated ketone (chalcone-like) structure, a common motif in pharmacologically active molecules. The protocol is based on established methods for similar imidazopyridine aldehydes.[6]
-
Rationale: The reaction proceeds via a base-catalyzed aldol condensation. The base (e.g., NaOH or KOH) deprotonates the α-carbon of an acetophenone derivative, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the imidazopyridine-3-carbaldehyde. Subsequent dehydration of the resulting β-hydroxy ketone intermediate yields the thermodynamically stable conjugated propenone system.
Protocol 4.2: Synthesis of a 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivative
-
Materials:
-
This compound (1.0 eq)
-
Substituted Acetophenone (e.g., 4'-methoxyacetophenone) (1.1 eq)
-
Ethanol (EtOH)
-
Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 10-20%)
-
-
Procedure:
-
Dissolve the this compound (1.0 eq) and the substituted acetophenone (1.1 eq) in ethanol in a round-bottom flask at room temperature.
-
Cool the flask in an ice bath (0-5°C).
-
Slowly add the aqueous KOH or NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature for 6-12 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified propenone derivative.
-
Application 4.3: Heterocycle Synthesis via Aldehyde Transformation
The aldehyde functionality is an excellent entry point for building more complex heterocyclic systems. For example, it can be converted into oxazoles, which are themselves important pharmacophores. This multi-step protocol is adapted from work on the analogous 6-fluoro derivative.[7][8][9]
Protocol 4.4: Two-Step Synthesis of an Imidazopyridine-Oxazole Derivative
-
Step 1: Formation of the Semicarbazone Intermediate
-
Dissolve semicarbazide hydrochloride and sodium acetate in a mixture of methanol and water.
-
Add a solution of this compound (1.0 eq) in methanol to the semicarbazide solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 2-4 hours.
-
Collect the precipitated semicarbazone by filtration, wash with water, and dry.
-
-
Step 2: Oxidative Cyclization to the Oxazole
-
Suspend the semicarbazone intermediate from Step 1 in a suitable solvent like N,N-Dimethylformamide (DMF).
-
Add an oxidizing agent (e.g., I₂ in the presence of a base like K₂CO₃, or an alternative like phenyliodine(III) diacetate (PIDA)).
-
Heat the reaction mixture (e.g., 80-100°C) for several hours until TLC analysis shows consumption of the starting material.
-
Cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
-
Core Applications: Reactions at the C6-Bromo Group
The bromo substituent at the C6 position is strategically placed for modification via transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a vast array of aryl, heteroaryl, alkyl, alkynyl, and amino groups, which is a cornerstone of modern library synthesis and lead optimization in drug discovery.
Application 5.1: Suzuki-Miyaura Cross-Coupling
This is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. It allows for the coupling of the imidazopyridine core with various boronic acids or esters.
-
Rationale: The catalytic cycle typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the imidazopyridine.
-
Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the bromide. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final C-C coupled product.
-
Protocol 5.2: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water)
-
-
Procedure:
-
To a Schlenk flask or microwave vial, add the 6-bromo starting material (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100°C and stir for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.[10]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the coupled product.
-
| Catalyst Example | Base Example | Solvent System | Typical Temp. |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90°C |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85°C |
| XPhos Pd G3 | K₃PO₄ | THF/H₂O | 70°C |
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its orthogonal reactive sites—the C3-aldehyde and the C6-bromo group—provide chemists with a powerful platform for molecular elaboration. The aldehyde allows for classical carbonyl chemistry, including condensations and reductive aminations, while the bromide is primed for a host of modern cross-coupling reactions. The protocols and insights provided in this guide are intended to facilitate the effective use of this reagent in the rapid development of novel compounds for chemical and biological research.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
Kouame, F. K., et al. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 8, 1-13. Retrieved from [Link]
-
Shaikh, A., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). Retrieved from [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 87, 01002. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Hussain, R., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved from [Link]
-
Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8), 101667. Retrieved from [Link]
-
Yervand, H. H., et al. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 69(1), 161-170. Retrieved from [Link]
-
Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 7(9), 888-99. Retrieved from [Link]
-
Hussain, R., et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal, 31(8). Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1072944-75-2|this compound|BLD Pharm [bldpharm.com]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
application of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde in medicinal chemistry
An In-Depth Guide to the Application of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde in Medicinal Chemistry
Authored by a Senior Application Scientist
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and marketed drugs.[1][2] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets. Molecules incorporating this scaffold have demonstrated a vast therapeutic spectrum, including anxiolytic, anti-inflammatory, anti-cancer, and anti-tuberculosis activities.[2][3]
This guide focuses on a particularly versatile derivative: This compound . This compound is not merely a passive scaffold but an active and powerful building block for constructing diverse chemical libraries. Its strategic functionalization—a reactive aldehyde at the 3-position and a bromine atom at the 6-position—offers orthogonal chemical handles for systematic structural modification, making it an invaluable tool for researchers in drug discovery and development.
Structural Features and Synthetic Utility
The power of this compound lies in its distinct reactive sites, which can be addressed selectively to explore Structure-Activity Relationships (SAR).
-
The Imidazo[1,2-a]pyridine Core : Serves as the central scaffold, providing the necessary rigidity and orientation for target engagement.
-
C3-Carbaldehyde : A versatile functional group that acts as an electrophilic center. It is a gateway to a multitude of chemical transformations, including reductive amination, Knoevenagel condensation, Wittig reactions, and oxidation to a carboxylic acid for amide coupling.
-
C6-Bromo Substituent : An ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, or amino groups, profoundly influencing the molecule's electronic properties and steric profile.[4]
-
C7-Methyl Group : This group provides a subtle but important steric and electronic influence, which can be crucial for optimizing binding affinity and selectivity for a specific biological target.
Caption: Key reactive sites of the core scaffold.
Protocols for Synthesis and Derivatization
The following protocols are designed to be self-validating, providing researchers with robust methodologies for the synthesis and application of this key intermediate.
Protocol 1: Synthesis of the Core Intermediate
This protocol outlines the synthesis of this compound from commercially available starting materials. The key transformation is a condensation reaction, a reliable method for forming the imidazo[1,2-a]pyridine ring system.[5]
Reaction Scheme: 2-Amino-5-bromo-4-methylpyridine + 2-Bromomalonaldehyde → this compound
Materials:
-
2-Amino-5-bromo-4-methylpyridine (1.0 eq)
-
2-Bromomalonaldehyde (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-5-bromo-4-methylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Reagent: Add 2-Bromomalonaldehyde (1.5 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature. Carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound as a solid.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates the nucleophilic attack and subsequent cyclization. |
| Temperature | Reflux (~82°C) | Provides the necessary activation energy for the condensation and cyclization reactions. |
| Workup | NaHCO₃ quench | Neutralizes any acidic byproducts, ensuring the stability of the final product. |
| Purification | Silica Gel Chromatography | Standard method for purifying organic compounds of moderate polarity. |
Protocol 2: Derivatization via Reductive Amination at the C3-Aldehyde
Reductive amination is a powerful method for introducing diverse amine functionalities, which are crucial for modulating physicochemical properties and forming key interactions (e.g., salt bridges) with biological targets.
Caption: General workflow for reductive amination.
Procedure:
-
Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the intermediate iminium ion in the presence of the starting aldehyde, thus minimizing side reactions.
-
Reaction: Stir at room temperature for 4-12 hours until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: Quench the reaction with saturated NaHCO₃ solution, extract with dichloromethane (DCM), dry over Na₂SO₄, and purify by column chromatography.
Protocol 3: Derivatization via Suzuki Cross-Coupling at the C6-Bromo Position
The Suzuki coupling is a robust and widely used reaction to form C-C bonds, enabling the introduction of (hetero)aryl moieties. This is particularly relevant as many kinase inhibitors feature a bi-aryl or aryl-heteroaryl core structure.[6][7][8] For instance, imidazo[1,2-a]pyridine derivatives have shown potent activity as PI3K and ALK2 kinase inhibitors, where exploration of the C6-position is critical for achieving potency and selectivity.[6][7][8][9]
Caption: Workflow for Suzuki cross-coupling.
Procedure:
-
Inert Atmosphere: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.3 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio). Add the Palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq). Causality Note: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, ensuring efficient catalytic turnover.
-
Heating: Heat the mixture to 80-100°C and stir vigorously for 6-16 hours.
-
Workup and Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and purify by column chromatography.
Integrated Application: Design of a Hypothetical Kinase Inhibitor
The true potential of this building block is realized when these protocols are used in sequence to build complex molecules with therapeutic potential. The imidazo[1,2-a]pyridine core is a known scaffold for inhibitors of signaling pathways crucial in oncology, such as the PI3K/Akt and Wnt/β-catenin pathways.[6][7][10][11]
Objective: Synthesize a novel inhibitor by introducing a solubilizing amine via reductive amination and a substituted phenyl ring via Suzuki coupling to probe a hydrophobic pocket of a target kinase.
Synthetic Strategy:
-
Step A (Suzuki Coupling): React This compound with 4-methoxyphenylboronic acid using Protocol 3 to generate 6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde .
-
Step B (Reductive Amination): React the product from Step A with morpholine using Protocol 2 to yield the final target molecule, 4-((6-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)methyl)morpholine .
This two-step sequence efficiently generates a novel, drug-like molecule. The methoxy group can form hydrogen bonds, while the morpholine group enhances aqueous solubility and can act as a hydrogen bond acceptor. This logical, step-wise approach allows for the systematic building of molecular complexity and the fine-tuning of pharmacological properties, underscoring the immense value of This compound as a foundational tool in medicinal chemistry.
References
-
Verma, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 595-619. [Link]
-
Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. University of Cape Town. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 15(1), 403-412. [Link]
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3230. [Link]
-
de Souza, M. V. N., et al. (2008). Synthesis and Biological Evaluation of New Imidazo[1,2-a]pyridine Derivatives Designed as Mefloquine Analogues. ResearchGate. [Link]
-
PubChem. 6-Bromo-7-methylimidazo[1,2-a]pyridine. PubChem. [Link]
-
Liu, Q., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141. [Link]
-
Hamd, A. A., & Al-Lami, H. S. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217. [Link]
-
Kovton, K. O., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia, 71. [Link]
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
-
Stauffer, S. R., et al. (2020). Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(18), 127418. [Link]
-
Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953. [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its unique electronic and steric properties allow for diverse biological activities, leading to the development of drugs such as Zolpidem (anxiolytic) and Olprinone (a cardiotonic agent).[2] The functionalization of this core, particularly at key positions, is a critical strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3][4]
6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a versatile starting material, offering two primary points for chemical modification: the aldehyde at the 3-position and the bromo group at the 6-position. This guide provides detailed experimental protocols for the derivatization of this key intermediate, focusing on robust and widely applicable synthetic methodologies. The causality behind experimental choices and the underlying mechanisms are elucidated to provide a comprehensive resource for researchers in drug development.
Part 1: Derivatization via the 3-Carbaldehyde Group
The aldehyde functionality is a gateway to a multitude of chemical transformations, including condensation and reductive amination reactions, allowing for the introduction of a wide array of substituents.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Derivatives
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] This reaction is invaluable for extending the carbon framework and introducing functionalities that can act as Michael acceptors or be further modified.
Scientific Rationale: A catalyst-free approach in an aqueous ethanol mixture represents a green and efficient method for the condensation of heteroaromatic aldehydes.[6][7] This method avoids the use of potentially interfering basic catalysts and simplifies the work-up procedure. The use of a water-ethanol mixture facilitates the dissolution of the reactants while promoting the reaction.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).
-
Addition of Active Methylene Compound: To the stirred solution, add the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum. If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel.[8]
Data Presentation:
| Active Methylene Compound | Expected Product | Typical Reaction Time |
| Malononitrile | 2-((6-bromo-7-methylimidazo[1,2-a]pyridin-3-yl)methylene)malononitrile | 2-4 hours |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(6-bromo-7-methylimidazo[1,2-a]pyridin-3-yl)acrylate | 4-8 hours |
| Cyanoacetamide | 2-cyano-3-(6-bromo-7-methylimidazo[1,2-a]pyridin-3-yl)acrylamide | 4-8 hours |
Workflow Diagram:
Sources
- 1. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde as a Versatile Scaffold for the Synthesis of Novel PI3K Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cellular growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers.[1][2][3] This has positioned the PI3K enzyme family as a critical target for therapeutic intervention.[4][5] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the design of potent and selective PI3K inhibitors.[6][7][8][9] This application note provides a detailed guide on the strategic use of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key building block for the synthesis of novel PI3K inhibitors.[10] We present synthetic protocols, in vitro evaluation methods, and the underlying scientific rationale to empower researchers in the development of next-generation targeted cancer therapies.
The PI3K Signaling Pathway: A Critical Oncogenic Hub
The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that translates extracellular signals into a wide array of cellular responses.[1][11] Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[3] Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12][13]
PIP3 recruits proteins containing pleckstrin homology (PH) domains, such as AKT and PDK1, to the plasma membrane, leading to AKT activation.[1] Activated AKT then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to promote cell growth, proliferation, and survival, while inhibiting apoptosis.[2] This pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), a tumor suppressor that dephosphorylates PIP3 back to PIP2.[1] In many cancers, gain-of-function mutations in the PIK3CA gene (encoding the p110α isoform of PI3K) or loss-of-function mutations in PTEN lead to hyperactivation of the pathway, driving tumorigenesis.[14][15]
The Imidazo[1,2-a]pyridine Scaffold in PI3K Inhibitor Design
The imidazo[1,2-a]pyridine heterocyclic ring system is a highly valuable scaffold in medicinal chemistry, serving as the core for numerous kinase inhibitors.[6] Its rigid, planar structure and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design. Specifically for PI3K, this scaffold has been successfully utilized to develop potent pan-PI3K, isoform-selective, and dual PI3K/mTOR inhibitors.[6][8][12]
The Strategic Advantage of this compound
This particular building block is pre-functionalized at three critical positions, offering a modular and efficient approach to generating a diverse library of inhibitor candidates.
-
C6-Bromo Group: This position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl moieties, which are crucial for occupying the "affinity pocket" of the PI3K active site and tuning the compound's selectivity and pharmacokinetic properties.[16]
-
C3-Carbaldehyde Group: The aldehyde is a versatile functional group that can undergo numerous transformations, including reductive amination, Wittig reactions, and condensations. This allows for the exploration of substituents that can interact with the ribose pocket or solvent-exposed regions of the enzyme, significantly impacting potency.
-
C7-Methyl Group: The methyl group provides steric bulk and alters the electronic properties of the ring system. This substitution can influence the molecule's conformation and interaction with the kinase, often contributing to improved potency and selectivity compared to the unsubstituted parent scaffold.
Protocol for Synthesis of a Representative PI3K Inhibitor
This section details a representative two-step synthesis to illustrate the utility of this compound. The chosen reactions—Suzuki coupling and reductive amination—are robust, well-documented, and allow for significant chemical diversity.
Protocol 1: Synthesis of a Novel Imidazo[1,2-a]pyridine-based Inhibitor
A. Step A: Suzuki-Miyaura Coupling
-
Objective: To install a morpholinophenyl group at the C6 position, a common and effective moiety in PI3K inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
(4-Morpholinophenyl)boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Toluene
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, (4-morpholinophenyl)boronic acid, and Pd(PPh₃)₄.
-
Add a 3:1 mixture of Dioxane:Toluene to the flask to dissolve the reagents.
-
Add the 2 M Na₂CO₃ solution via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the intermediate, 7-methyl-6-(4-morpholinophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde.
-
B. Step B: Reductive Amination
-
Objective: To couple the C3-aldehyde with a primary amine, adding another vector for SAR exploration.
-
Materials:
-
Intermediate from Step A (1.0 eq)
-
Primary amine (e.g., 3-aminopyridine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic amount)
-
-
Procedure:
-
Dissolve the intermediate aldehyde in DCE in a round-bottom flask under an inert atmosphere.
-
Add the primary amine and a catalytic drop of acetic acid. Stir at room temperature for 30 minutes to allow for imine formation.
-
Add NaBH(OAc)₃ portion-wise over 10 minutes, controlling any effervescence.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Dilute with dichloromethane (DCM) and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography or preparative HPLC to yield the final inhibitor.
-
Protocol for In Vitro Evaluation of PI3Kα Inhibitory Activity
To assess the efficacy of newly synthesized compounds, a direct enzymatic assay is essential. Luminescence-based kinase assays, which measure ATP consumption, are a high-throughput and reliable method for determining inhibitor potency (IC₅₀).[3]
Protocol 2: Luminescence-Based PI3Kα Kinase Assay
-
Principle: The PI3K enzyme consumes ATP to phosphorylate PIP2. The amount of ADP produced is directly proportional to kinase activity. A detection reagent converts the ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Lower light signal indicates higher kinase activity (more ATP consumed), while a potent inhibitor will result in a high light signal (less ATP consumed).
-
Materials:
-
Synthesized inhibitor compound
-
Recombinant human PI3Kα enzyme
-
PI3K substrate: PIP2/PS lipid vesicles
-
ATP solution
-
PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM CHAPS)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capability
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Kinase Reaction: a. Prepare a master mix of PI3Kα enzyme in reaction buffer and add to the wells containing the compound. b. Prepare a master mix of PIP2/PS substrate and ATP in reaction buffer. c. Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
-
Incubation: Shake the plate gently to mix and incubate at room temperature for 60 minutes.
-
Signal Detection: a. Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to all wells. This converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sample Data Presentation
The modular synthesis allows for rapid evaluation of SAR. By testing against a panel of PI3K isoforms, selectivity can be determined.
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| Hypothetical Product | 15 | 250 | 480 | 310 |
| Reference Pan-Inhibitor | 25 | 30 | 22 | 45 |
Discussion and Future Perspectives
The protocols described herein demonstrate a robust and rational approach to cancer drug discovery using this compound as a versatile starting material. The true power of this building block lies in its capacity for modular diversification.
-
SAR Exploration: A library of compounds can be rapidly synthesized by varying the boronic acid in Step A and the amine in Step B. This allows for a systematic exploration of the structure-activity relationship (SAR) to optimize for potency against the target isoform (e.g., PI3Kα) and selectivity against other isoforms.[12][17]
-
Property-Driven Design: Beyond potency, the introduced substituents can be chosen to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, which are critical for developing a viable drug candidate.[6][12]
-
Downstream Evaluation: Compounds exhibiting potent and selective enzymatic inhibition should be advanced to cellular assays. Key experiments include measuring the inhibition of AKT phosphorylation (p-AKT) in cancer cell lines with a known activated PI3K pathway, followed by anti-proliferative assays to confirm on-target cellular activity.[9]
References
-
The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. (2015). PubMed. [Link]
-
Small-molecule inhibitors of the PI3K signaling network. (n.d.). PubMed Central. [Link]
-
The PI3K signaling pathway and inhibitors under development and/or... (n.d.). ResearchGate. [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (n.d.). American Association for Cancer Research. [Link]
-
Phosphoinositide 3-kinase inhibitor. (n.d.). Wikipedia. [Link]
-
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. (2022). PubMed Central. [Link]
-
Measuring PI3K lipid kinase activity. (n.d.). PubMed. [Link]
-
Measuring PI3K Lipid Kinase Activity. (2012). Springer Nature Experiments. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. [Link]
-
Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. (2012). PubMed. [Link]
-
Methods to measure the enzymatic activity of PI3Ks. (2014). PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. (2023). Taylor & Francis Online. [Link]
-
Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. [Link]
-
Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. (2019). PubMed. [Link]
-
Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). (n.d.). University of Cape Town OpenUCT. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2012). PubMed Central. [Link]
-
This compound 100mg 438156. (n.d.). AXEL. [Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2017). PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). PubMed Central. [Link]
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. [Link]
Sources
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. axel.as-1.co.jp [axel.as-1.co.jp]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3-Kinase Activity ELISA: Pico - Echelon Biosciences [echelon-inc.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ul.netd.ac.za [ul.netd.ac.za]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This fused heterocyclic system is not only a key structural motif in approved drugs like the anxiolytic Alpidem and the hypnotic Zolpidem but is also at the forefront of research for new therapeutic agents.[1][3] Of particular significance is the potent antituberculosis activity exhibited by imidazo[1,2-a]pyridine-3-carboxamides, with some candidates showing efficacy against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[4][5][6][7]
The functionalization at the 3-position with a carboxamide group has been shown to be critical for this antimycobacterial activity, driving extensive research into efficient and versatile synthetic methodologies.[8] This guide provides an in-depth overview of the principal synthetic routes to this vital class of molecules, offering detailed protocols and insights into the rationale behind experimental choices. The methods discussed range from classical condensation reactions to modern multicomponent and green chemistry approaches, providing researchers with a comprehensive toolkit for their drug discovery endeavors.
Method 1: The Classical Two-Step Condensation and Amidation Route
This foundational approach provides a reliable, albeit traditional, pathway to the target carboxamides. It involves the initial construction of the imidazo[1,2-a]pyridine-3-carboxylate ester, followed by hydrolysis and subsequent amide bond formation. This method offers a high degree of control and is particularly useful for creating a focused library of analogs from a common carboxylic acid intermediate.
Scientific Rationale
The synthesis begins with a classic Hantzsch-type reaction, where the nucleophilic nitrogen of a 2-aminopyridine attacks an α-haloketone (in this case, an α-haloacetoacetate derivative). This is followed by an intramolecular cyclization and dehydration to form the stable aromatic imidazo[1,2-a]pyridine ring system. The subsequent saponification of the ester provides the carboxylic acid, a key intermediate that can be coupled with a diverse range of amines using standard peptide coupling reagents. This modularity is a significant advantage of this synthetic route.
Workflow Diagram
Sources
- 1. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Quantitative Analysis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde using Validated High-Performance Liquid Chromatography (HPLC)
[For Research Use Only]
Abstract
This application note provides a detailed and robust analytical method for the quantification of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. The presented High-Performance Liquid Chromatography (HPLC) method with UV detection is demonstrated to be specific, linear, accurate, and precise for its intended purpose. The protocol herein is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.[1][2][3][4] This document is intended to guide researchers, scientists, and drug development professionals in the reliable quantification of this compound in various sample matrices.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents. The imidazopyridine scaffold is a recognized "drug prejudice" scaffold due to its wide range of pharmacological activities.[5][6] Accurate and reliable quantification of this intermediate is paramount for ensuring the quality, consistency, and yield of subsequent synthetic steps in drug discovery and development.
This document outlines a comprehensive, validated HPLC method for the quantitative analysis of this compound. The causality behind experimental choices, from mobile phase selection to validation parameter assessment, is explained to provide a deeper understanding of the method's development and ensure its successful implementation.
Principle of the Method
The method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV spectrophotometric detection. The analyte is separated from potential impurities on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from reference standards of known concentrations. The method has been validated to demonstrate its suitability for its intended purpose.[2]
Materials and Reagents
-
Analyte: this compound (Reference Standard, purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade or purified to ≥18 MΩ·cm
-
Methanol: HPLC grade (for cleaning)
-
Formic Acid: (Optional, for pH adjustment of mobile phase if needed), ACS grade or higher
-
Sample Solvent (Diluent): Acetonitrile/Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for reversed-phase chromatography of moderately polar to nonpolar compounds like the analyte.
-
Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good peak shape for the analyte.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.
-
Detection Wavelength: 254 nm is a common wavelength for UV detection of aromatic and conjugated systems present in the analyte's structure. A UV scan of the analyte can be performed to determine the wavelength of maximum absorbance for higher sensitivity.
Experimental Protocols
Preparation of Standard and Sample Solutions
5.1.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample solvent (Acetonitrile/Water, 50:50).
-
Sonicate for 5 minutes to ensure complete dissolution.
5.1.2. Working Standard Solutions for Calibration Curve
-
Prepare a series of at least five working standard solutions by serial dilution of the stock solution with the sample solvent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5.1.3. Sample Preparation
-
Accurately weigh a quantity of the sample expected to contain this compound and transfer it to a suitable volumetric flask.
-
Add the sample solvent to approximately 70% of the flask volume.
-
Sonicate for 10 minutes to ensure complete extraction of the analyte.
-
Allow the solution to cool to room temperature and then dilute to volume with the sample solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
System Suitability
Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.
-
Inject the 25 µg/mL working standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
Quantification
-
Inject the blank (sample solvent), followed by the working standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Plot a calibration curve of peak area versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[1][2][3][4]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Protocol: A solution of the sample solvent (blank) and a sample spiked with known impurities or degradation products are injected into the HPLC system.
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any impurity peaks (resolution > 2).
Linearity and Range
-
Protocol: Analyze a series of at least five concentrations of the reference standard over the proposed range (e.g., 1-100 µg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Protocol: Perform recovery studies by spiking a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
6.4.1. Repeatability (Intra-assay Precision)
-
Protocol: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The %RSD should be ≤ 2.0%.
6.4.2. Intermediate Precision (Inter-assay Precision)
-
Protocol: Analyze a homogeneous sample on two different days, by two different analysts, and/or on two different instruments.
-
Acceptance Criteria: The %RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verifiable with acceptable precision (%RSD ≤ 10%) and accuracy.
Data Presentation
Table 1: Summary of Method Validation Parameters
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at analyte retention time. Resolution > 2. |
| Linearity (r²) | ≥ 0.999 |
| Range | e.g., 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| LOQ Precision (%RSD) | ≤ 10% |
Visualizations
Caption: Workflow for HPLC method development and validation.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantitative determination of this compound. The method has been validated in accordance with ICH guidelines and is demonstrated to be specific, linear, accurate, and precise. This protocol can be readily implemented in quality control and research laboratories for the routine analysis of this important pharmaceutical intermediate.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures.
- BLDpharm. (n.d.). 1072944-75-2|this compound.
- Feng, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
- Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Molecules, 18(9), 11099-11120.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Imidazopyridines using 2,3-Diamino-5-bromopyridine.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
- MDPI. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
- RSC Publishing. (n.d.). Quantitative NMR spectroscopy of complex mixtures.
- Royal Society of Chemistry. (n.d.). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
- Benchchem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine.
Sources
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Application Notes & Protocols: Strategic Synthesis of Novel Anti-Tuberculosis Agents
Introduction: The Imperative for Innovation in Anti-Tuberculosis Drug Synthesis
The enduring global threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, necessitates a robust and innovative pipeline of new therapeutic agents.[1][2] The development of these novel anti-TB drugs is critically underpinned by the strategic design and execution of their chemical synthesis. For researchers, scientists, and drug development professionals, a deep understanding of these synthetic pathways is not merely an academic exercise; it is the bedrock upon which scalable, efficient, and economically viable production of life-saving medicines is built.
This technical guide provides an in-depth exploration of the synthetic strategies for key modern anti-tuberculosis agents. Moving beyond a simple recitation of reaction steps, this document elucidates the causal logic behind experimental choices, highlights the importance of stereochemical control, and presents detailed, field-proven protocols for the synthesis of representative compounds from distinct drug classes. By grounding these protocols in authoritative scientific literature, this guide aims to empower researchers to not only replicate these syntheses but also to innovate upon them.
I. The Diarylquinolines: Mastering Stereochemistry in Bedaquiline Synthesis
Bedaquiline (Sirturo®) marked a significant breakthrough as the first member of a new class of anti-TB drugs, the diarylquinolines, approved in over four decades.[3] Its mechanism of action, the inhibition of mycobacterial ATP synthase, is novel among anti-TB agents.[3] The synthesis of Bedaquiline is a compelling case study in the critical importance of stereocontrol, as its therapeutic activity resides predominantly in the (1R, 2S)-isomer.[3]
Causality in Experimental Design: The Challenge of Two Vicinal Stereocenters
The core synthetic challenge in constructing Bedaquiline lies in the creation of the two adjacent stereocenters at the C1 and C2 positions of the butanol backbone. The initial syntheses often resulted in a mixture of diastereomers, necessitating challenging and costly purification steps.[3] Consequently, the development of diastereoselective and enantioselective methods has been a major focus of research to improve efficiency and reduce costs.[4][5] The use of chiral bases, such as chiral lithium amides, has been explored to induce stereoselectivity during the key carbon-carbon bond-forming step—the addition of a metalated quinoline species to a naphthalene ketone precursor.[5] This approach aims to control the facial selectivity of the nucleophilic attack, thereby favoring the formation of the desired diastereomer.
Experimental Workflow: Asymmetric Synthesis of Bedaquiline
Caption: Workflow for the asymmetric synthesis of Bedaquiline.
Protocol 1: Diastereoselective Synthesis of Bedaquiline
This protocol is adapted from methodologies employing a chiral lithium amide base to achieve diastereoselectivity.[3]
Materials:
-
3-bromo-6-methyl-2-(methylthio)quinoline
-
1-(naphthalen-1-yl)ethan-1-one
-
(+)-bis[(R)-1-phenylethyl]amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NaCl solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In situ formation of the chiral base: To a solution of (+)-bis[(R)-1-phenylethyl]amine hydrochloride (2 equivalents) in anhydrous THF under an argon atmosphere at -78 °C, add n-BuLi (3 equivalents) dropwise. Stir the solution for 10 minutes, then warm to room temperature and stir for an additional hour. Recool the resulting clear yellow solution to -78 °C and stir for 1 hour to form the pinkish chiral base complex.
-
Deprotonation of the quinoline: Slowly add a solution of 3-bromo-6-methyl-2-(methylthio)quinoline (1 equivalent) in anhydrous THF to the chiral base solution at -78 °C. Stir the mixture at -20 °C for 1 hour.
-
Aldol addition: Add a solution of 1-(naphthalen-1-yl)ethan-1-one (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C over 20 minutes. Stir the resulting solution at -78 °C for 3 hours.
-
Work-up: Quench the reaction by warming to room temperature and adding saturated aqueous NaCl solution. Extract the aqueous layer with EtOAc (3 x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the diastereomers. The desired (syn)-diastereomer is typically the major product.
-
Chiral Resolution: The enriched diastereomeric mixture can be further resolved into single enantiomers using chiral Supercritical Fluid Chromatography (SFC) to yield the desired (1R, 2S)-Bedaquiline.
Self-Validation: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product before purification. Successful synthesis of the desired product can be confirmed by comparing its spectroscopic data (NMR, MS) and optical rotation with reported values.
| Step | Key Transformation | Typical Yield | Key Parameters |
| 1-3 | Diastereoselective Addition | ~39% (of mixed diastereomers) | Temperature control (-78 °C), slow addition of reagents |
| 5 | Column Chromatography | - | Gradient elution for optimal separation |
| 6 | Chiral SFC Resolution | ~13% (overall yield of pure enantiomer) | Selection of appropriate chiral stationary phase |
II. The Nitroimidazoles: Navigating Safety and Efficiency in Pretomanid and Delamanid Synthesis
Pretomanid and Delamanid are key components of new treatment regimens for MDR-TB.[6] Both belong to the nitroimidazole class and function as prodrugs, requiring reductive activation within the mycobacterium to exert their effect.[7] Their syntheses share common challenges, including the handling of potentially hazardous nitroimidazole precursors and the stereoselective construction of their chiral cores.
Causality in Experimental Design: Pretomanid - Avoiding Hazardous Intermediates
Early synthetic routes to Pretomanid utilized 2,4-dinitroimidazole as a starting material, which is explosive and poses significant safety risks for large-scale production.[8] A major advancement in the synthesis of Pretomanid has been the development of routes that avoid this hazardous intermediate.[8][9] Modern approaches often start with the safer 2-bromo-4-nitroimidazole.[10] Another key aspect is the choice of protecting group for the glycidol moiety, which is crucial for preventing side reactions and ensuring the correct regioselectivity in subsequent steps.[9][10] The use of a tert-butyldimethylsilyl (TBS) protecting group, for instance, has been shown to be effective.[10]
Experimental Workflow: Pretomanid Synthesis
Sources
- 1. Challenges in the development of drugs for the treatment of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis and Isolation of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases | MDPI [mdpi.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
Introduction: The Significance and Accelerated Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] This privileged heterocyclic system is the core of numerous approved drugs, including the hypnotic zolpidem, the anxiolytic alpidem, and the cardiotonic olprinone.[3] Its broad spectrum of biological activities, encompassing anticancer, antiviral, antibacterial, and anti-inflammatory properties, continues to drive significant research interest.[1][3][4]
Traditionally, the synthesis of these vital compounds has been hampered by long reaction times, harsh conditions, and the use of hazardous solvents.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome these limitations.[5][6] Microwave irradiation provides rapid and uniform heating, leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and often enhanced purity.[1][5][6] This technology aligns with the principles of green chemistry by minimizing energy consumption and enabling the use of more environmentally benign solvents, or even solvent-free conditions.[1][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the mechanisms, applications, and protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.
Core Principles and Mechanistic Insights
The most prevalent method for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone. Microwave irradiation significantly accelerates this transformation.
The accepted mechanism proceeds through two key steps:
-
SN2 Nucleophilic Substitution: The endocyclic nitrogen atom of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This results in the formation of a 1-(2-imino-1,2-dihydropyridin-1-yl)-2-alkanone intermediate.
-
Intramolecular Cyclization and Dehydration: The exocyclic amino group of the intermediate then attacks the carbonyl carbon, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.
A plausible reaction mechanism is depicted below.[7]
Figure 1: General mechanism for the synthesis of imidazo[1,2-a]pyridines.
Experimental Workflow: A Generalized Approach
Microwave-assisted synthesis is typically performed in a dedicated microwave reactor equipped with precise temperature and pressure controls. A generalized workflow is illustrated below.
Figure 2: Generalized experimental workflow for microwave-assisted synthesis.
Protocols: Selected Methodologies
Herein, we detail selected protocols that highlight the versatility and efficiency of microwave-assisted synthesis for imidazo[1,2-a]pyridines.
Protocol 1: Catalyst-Free Synthesis in a Green Solvent
This protocol demonstrates an environmentally friendly approach utilizing a mixture of water and isopropanol as the solvent, eliminating the need for a catalyst.[1]
Step-by-Step Methodology:
-
To a 10 mL microwave process vial, add the substituted 2-aminopyridine (1.0 mmol) and the desired α-bromoketone (1.0 mmol).
-
Add a 1:1 mixture of water and isopropanol (H₂O-IPA) (4 mL) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 240 W for the time specified in Table 1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the reaction mixture.
-
Collect the precipitated solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Data Summary:
| Entry | 2-Aminopyridine Substituent | α-Bromoketone Substituent (Aryl) | Time (min) | Yield (%) |
| 1 | H | Phenyl | 5 | 96 |
| 2 | 5-CH₃ | Phenyl | 6 | 94 |
| 3 | 4-Cl | Phenyl | 5 | 92 |
| 4 | H | 4-Bromophenyl | 6 | 95 |
| 5 | H | 4-Nitrophenyl | 4 | 98 |
| 6 | 5-Br | 4-Chlorophenyl | 7 | 93 |
Table 1: Representative yields for the catalyst-free synthesis of imidazo[1,2-a]pyridines in H₂O-IPA under microwave irradiation.[1]
Protocol 2: Three-Component, Solvent-Free Synthesis
This protocol showcases a highly efficient one-pot, three-component reaction under solvent-free conditions, demonstrating the atom economy and simplicity of this approach.
Step-by-Step Methodology:
-
In a microwave process vial, combine the 2-aminopyridine (1.0 mmol), phenylglyoxal (1.0 mmol), and barbituric acid (1.0 mmol).
-
Seal the vial tightly.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
Monitor the reaction by TLC.
-
After cooling, add ethanol to the reaction mixture.
-
Collect the resulting solid by filtration.
-
Wash the solid with cold ethanol to afford the pure product.
Data Summary:
| Entry | 2-Aminopyridine Substituent | Phenylglyoxal Substituent | Yield (%) |
| 1 | H | H | 96 |
| 2 | 4-CH₃ | H | 94 |
| 3 | 5-CH₃ | H | 92 |
| 4 | 5-Cl | H | 90 |
| 5 | H | 4-CH₃ | 95 |
| 6 | H | 4-Cl | 91 |
Table 2: High-yield synthesis of imidazo[1,2-a]pyridine derivatives via a three-component, solvent-free microwave protocol.
Protocol 3: Iodine-Catalyzed Three-Component Synthesis
This method employs molecular iodine as an inexpensive and efficient catalyst for a one-pot, three-component reaction.[8]
Step-by-Step Methodology:
-
To a microwave process vial, add the arylglyoxal (1.0 mmol), 2-aminopyridine (1.0 mmol), cyclic 1,3-dicarbonyl (e.g., dimedone) (1.0 mmol), and molecular iodine (I₂) (10 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80 °C for 8-12 minutes.
-
After completion of the reaction (monitored by TLC), cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to obtain the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Data Summary:
| Entry | Arylglyoxal (Aryl) | 2-Aminopyridine Substituent | Cyclic 1,3-Dicarbonyl | Yield (%) |
| 1 | Phenyl | H | Dimedone | 92 |
| 2 | 4-Methoxyphenyl | H | Dimedone | 89 |
| 3 | 4-Chlorophenyl | 5-Methyl | Dimedone | 90 |
| 4 | Phenyl | H | 1,3-Indandione | 85 |
| 5 | 4-Nitrophenyl | H | Barbituric Acid | 88 |
Table 3: Synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines using an iodine-catalyzed three-component reaction under microwave irradiation.[8]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The expected outcomes are high yields and short reaction times, consistent with the cited literature. Successful synthesis can be readily confirmed by standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product. The higher polarity of the starting materials (e.g., 2-aminopyridine) compared to the less polar imidazo[1,2-a]pyridine product typically results in a clear separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the synthesized compound, showing characteristic shifts for the fused heterocyclic ring system.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Deviations from the expected high yields may indicate issues with reagent purity, microwave reactor calibration, or incomplete reaction, prompting further optimization.
Conclusion and Future Outlook
Microwave-assisted synthesis has emerged as a superior and indispensable tool for the rapid and efficient construction of imidazo[1,2-a]pyridine libraries. The methodologies presented here offer significant advantages in terms of speed, yield, and environmental impact over traditional heating methods.[1][5] For researchers in drug discovery and development, these protocols provide a robust platform for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. The continued exploration of novel multicomponent reactions, innovative catalytic systems, and the application of flow chemistry in conjunction with microwave irradiation will undoubtedly further expand the synthetic chemist's toolbox for accessing this critical heterocyclic scaffold.
References
-
Polshettiwar, V., & Varma, R. S. (2008). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science, 10(5), 589-593. [Link]
-
Kurteva, V. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35173–35185. [Link]
-
Shaabani, A., Ghasemi, E., & Ghadami, V. (2016). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Letters in Organic Chemistry, 13(9), 675-679. [Link]
-
Verma, A. K., et al. (2014). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Kumar, A., & Sharma, S. (2022). Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. ResearchGate. [Link]
-
Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4). [Link]
-
Sead, et al. (2024). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][7]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Rivera-Carrillo, S., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(21), 6678. [Link]
-
Martínez-Alvarez, R., et al. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(18), 3249. [Link]
-
Sead, et al. (2024). Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][7]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers in Chemistry, 12. [Link]
-
Rodríguez, J. C., et al. (2022). Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. Journal of Heterocyclic Chemistry, 59(6), 1083-1093. [Link]
-
Singh, R., & Kumar, D. (2022). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Journal of Applicable Chemistry, 11(4), 458-466. [Link]
-
de la Torre, J. C., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14, 17871-17881. [Link]
-
Kumar, D., et al. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances, 5, 67860-67865. [Link]
-
de la Hoz, A., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Medicinal Chemistry Research, 29, 1445–1469. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis and yield optimization of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This document is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to address the nuanced challenges of this multi-step synthesis, providing troubleshooting advice and evidence-based solutions to help you navigate common experimental hurdles and maximize your yield.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached as a two-stage process. First is the construction of the core heterocyclic scaffold, 6-bromo-7-methylimidazo[1,2-a]pyridine, via a cyclocondensation reaction. This is followed by the introduction of the C3-carbaldehyde group through an electrophilic formylation, typically the Vilsmeier-Haack reaction. Success in this synthesis hinges on careful control of reaction conditions and strategic purification at each stage.
Caption: Overall synthetic workflow for the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis, and how is it prepared?
A1: The key starting material is 2-Amino-5-bromo-4-methylpyridine . While commercially available, its synthesis in-house is often more cost-effective for larger scales. The most reliable method is the selective electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF.[1][2]
-
Causality: Using NBS is critical for regioselectivity. The amino group at C2 is a powerful activating group, directing electrophiles to the C3 and C5 positions. The methyl group at C4 provides some steric hindrance at the C3 position, favoring substitution at C5.[1] Controlling the temperature is crucial; allowing the reaction to warm significantly can lead to the formation of di-brominated by-products.[1]
Detailed Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine [1][2]
-
In a three-neck flask under an inert atmosphere (N₂ or Argon), dissolve 2-Amino-4-methylpyridine (1.0 eq.) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of NBS (1.0 eq.) in DMF dropwise, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction to slowly warm to 20°C and stir for 8-10 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
For further purification, the crude solid can be washed with a small amount of cold acetonitrile to remove residual impurities. An expected yield is approximately 80%.[2]
| Reagent | Molar Eq. | Purpose | Key Consideration |
| 2-Amino-4-methylpyridine | 1.0 | Starting Material | Ensure high purity |
| N-Bromosuccinimide (NBS) | 1.0 | Brominating Agent | Use freshly opened or recrystallized NBS |
| DMF | Solvent | Reaction Medium | Use anhydrous grade to prevent NBS decomposition |
Q2: Which spectroscopic methods are essential for confirming the final product's structure?
A2: A combination of techniques is required for unambiguous structure confirmation.
| Technique | Key Feature to Confirm | Representative Chemical Shift (δ) / Frequency (cm⁻¹) |
| ¹H NMR | Aldehyde proton (singlet) and distinct aromatic protons. | Aldehyde: ~9.9 ppm; Aromatic: 7.5-9.5 ppm.[3] |
| ¹³C NMR | Aldehyde carbonyl carbon and carbons of the heterocyclic core. | Carbonyl: ~185-190 ppm.[4] |
| IR Spec. | Strong C=O stretch from the aldehyde. | ~1700 cm⁻¹.[4] |
| HRMS | Exact mass to confirm the molecular formula (C₉H₇BrN₂O). | Matching the calculated exact mass.[4] |
Troubleshooting Guide: Stage 1 - Cyclocondensation
This stage involves the reaction of 2-Amino-5-bromo-4-methylpyridine with an equivalent of a two-carbon electrophile, such as chloroacetaldehyde or 2-bromomalonaldehyde, to form the imidazo[1,2-a]pyridine ring system.[5][6]
Problem: Low or no yield of the 6-Bromo-7-methylimidazo[1,2-a]pyridine intermediate.
| Possible Cause | Explanation & Solution |
| Ineffective Nucleophilicity | The pyridine ring nitrogen (N1) must be sufficiently nucleophilic to attack the electrophilic carbon. Solution: If using a halo-acetaldehyde, the reaction can be sluggish. The addition of a non-nucleophilic base like triethylamine can help, but often heating is sufficient.[6] Using a more reactive electrophile like 2-bromomalonaldehyde can improve rates and yields, although this directly installs the C3-carbaldehyde.[3] |
| Poor Quality Electrophile | Chloroacetaldehyde is often supplied as an aqueous solution and can polymerize upon storage. Solution: Use a freshly opened bottle or consider generating it in situ. Ensure the stoichiometry is accurate, accounting for the concentration of the aqueous solution.[6] |
| Side Reactions | The amino group can potentially react with two equivalents of the electrophile, leading to undesired by-products. Solution: Maintain a strict 1:1 to 1:1.2 stoichiometry of aminopyridine to the electrophile. Control the reaction temperature; start at a moderate temperature (e.g., 50-60°C) and slowly increase if necessary while monitoring by TLC.[6] |
| Workup Issues | The product may be partially soluble in the aqueous phase, especially if the pH is low (protonation of the heterocycle). Solution: After the reaction, neutralize the mixture carefully with a base like NaHCO₃ to a pH of 7-8 before extraction with a solvent like ethyl acetate or dichloromethane.[3] |
Troubleshooting Guide: Stage 2 - Vilsmeier-Haack Formylation
This reaction introduces the aldehyde group at the electron-rich C3 position of the imidazo[1,2-a]pyridine ring.[7] The Vilsmeier reagent is pre-formed by reacting phosphorus oxychloride (POCl₃) with DMF.
Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.
Problem: Dark tar-like substance forms during the reaction.
| Possible Cause | Explanation & Solution |
| Uncontrolled Exotherm | The formation of the Vilsmeier reagent from POCl₃ and DMF is highly exothermic. Adding POCl₃ too quickly or at room temperature can cause the temperature to spike, leading to decomposition and polymerization. Solution: Pre-cool the DMF to 0°C in an ice bath before slowly adding POCl₃ dropwise. Never let the internal temperature rise above 10°C during this stage.[8] |
| Reaction Temperature Too High | While the formylation itself requires heating, excessive temperatures (e.g., >90-100°C) can cause degradation of the electron-rich imidazopyridine ring system. Solution: After adding the substrate to the pre-formed Vilsmeier reagent at low temperature, heat the reaction gently to around 70-80°C and monitor closely by TLC.[9] |
Problem: Product decomposes during aqueous workup.
| Possible Cause | Explanation & Solution |
| Harsh Hydrolysis | The intermediate iminium salt formed after electrophilic attack must be hydrolyzed to the aldehyde. Adding water or base too quickly to the hot reaction mixture can cause a violent, uncontrolled quench that degrades the product. Solution: Cool the reaction mixture back down to room temperature or below (in an ice bath). Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Then, neutralize the acidic solution by the slow addition of a saturated base like NaOH or Na₂CO₃, keeping the temperature low throughout. |
| Incorrect pH during Extraction | The final product has basic nitrogens that can be protonated. If the aqueous layer is too acidic during extraction, the product will remain as a salt in the aqueous phase, leading to low recovery. Solution: Ensure the pH of the aqueous layer is adjusted to be neutral or slightly basic (pH 7-9) before performing extractions with organic solvents. |
References
-
ResearchGate. (n.d.). Plausible mechanism of formylation of imidazo-pyridine ring. Retrieved from [Link][7]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link][8]
-
ACS Publications. (n.d.). An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline. Retrieved from [Link][10]
-
ACS Publications. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Cu(OTf)2-catalyzed synthesis of imidazo[1,2-a]pyridines from α-diazoketones and 2-aminopyridines. Retrieved from [Link][11]
-
Sphinxsai. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link][12]
-
ResearchGate. (n.d.). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Retrieved from [Link][13]
-
ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. Retrieved from [Link][14]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link][15]
-
Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Retrieved from [6]
-
Royal Society of Chemistry. (n.d.). ChemComm Accepted Manuscript. Retrieved from [Link][16]
-
Semantic Scholar. (2014). Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via CH Amination. Retrieved from [Link][17]
-
National Institutes of Health. (n.d.). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Retrieved from [Link][9]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via CH Amination: An Expedient Synthesis of 3-Aroylimidazo[1,2-a]pyridines | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for navigating the purification challenges of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common issues encountered during its purification with practical, experience-driven solutions to help you achieve the desired purity and yield.
Introduction: Understanding the Molecule
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a fused bicyclic aromatic system, a reactive aldehyde group, and a bromine atom, presents a unique set of purification challenges. The imidazopyridine core can interact with silica gel, the aldehyde functionality is susceptible to oxidation and side reactions, and the bromine atom can influence solubility and crystal packing. This guide provides a systematic approach to troubleshooting the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. If you are employing a Vilsmeier-Haack reaction on 6-bromo-7-methylimidazo[1,2-a]pyridine, you might encounter unreacted starting material. If synthesizing from 2-amino-5-bromo-4-methylpyridine, residual starting material and potentially regioisomers could be present. Over- or incomplete formylation can also lead to related aldehyde impurities. Additionally, colored polymeric byproducts can form under harsh reaction or work-up conditions.
Q2: My purified compound has a persistent yellow or brownish color. How can I obtain a white or off-white solid?
A2: Colored impurities are a common issue with heterocyclic aldehydes. These are often high-molecular-weight, polar byproducts. Here are a few strategies:
-
Activated Charcoal Treatment: Dissolve your compound in a suitable hot solvent (e.g., ethyl acetate or acetone) and add a small amount of activated charcoal. Heat the suspension for a short period, then perform a hot filtration to remove the charcoal.
-
Reversed-Phase Chromatography: If the colored impurities are less polar than your product, reversed-phase flash chromatography can be an effective alternative to normal-phase silica gel chromatography.[1]
Q3: Is this compound stable on silica gel?
A3: While silica gel chromatography is a common purification method for this class of compounds, aldehydes can sometimes be sensitive to the acidic nature of silica, leading to degradation or streaking.[1] To mitigate this, you can:
-
Use a mobile phase modifier: Add a small amount of a neutralizer like triethylamine (0.1-1%) to your eluent.
-
Consider alternative stationary phases: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[2]
Troubleshooting Guide: Column Chromatography
Issue 1: Poor Separation of the Product from a Close-Running Impurity on Silica Gel
Plausible Cause: The impurity has a polarity very similar to your product. This could be an isomer or a closely related byproduct.
Solutions:
-
Optimize the Solvent System:
-
Fine-tune the polarity: If using an ethyl acetate/hexane gradient, try switching to a dichloromethane/acetone or dichloromethane/methanol system. These solvent systems offer different selectivities and may resolve the overlapping spots.
-
Isocratic vs. Gradient Elution: A shallow gradient or even an isocratic elution might provide better resolution for closely eluting compounds.
-
| Solvent System | Typical Starting Ratio (v/v) | Notes |
| Ethyl Acetate / Petroleum Ether | 10:90 to 50:50 | A good starting point for many imidazopyridine derivatives.[3] |
| Dichloromethane / Acetone | 100:0 to 75:25 | Offers different selectivity and can be effective for more polar compounds.[3] |
| Dichloromethane / Methanol | 100:0 to 95:5 | Use for more polar impurities, but be cautious of product solubility. |
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel before loading it onto the column can improve band sharpness and resolution.
Troubleshooting Guide: Crystallization
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Plausible Cause: The solution is supersaturated, or it is cooling too quickly. The presence of impurities can also inhibit crystal formation.[4]
Solutions:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites.[1]
-
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled solution to induce crystallization.[1]
-
Solvent Pair Optimization: If a single solvent is not working, try a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common pair for bromo-substituted heterocycles is ethyl acetate/hexane or ethyl acetate/DMSO.[5]
Alternative Purification Protocol: Bisulfite Adduct Formation
For challenging purifications, especially when dealing with stubborn impurities or product instability on silica gel, forming a reversible bisulfite adduct can be a highly effective strategy.[6][7]
Experimental Protocol:
-
Adduct Formation:
-
Dissolve the crude this compound in a minimal amount of a suitable organic solvent like methanol or DMF.[6]
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel. Add water and an immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel. The bisulfite adduct, being ionic, will partition into the aqueous layer, while non-aldehyde impurities will remain in the organic layer.
-
-
Aldehyde Regeneration:
-
Separate the aqueous layer containing the adduct.
-
To regenerate the aldehyde, add a base such as sodium bicarbonate or sodium hydroxide solution until the solution is basic.[7]
-
Extract the regenerated pure aldehyde with a fresh portion of an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.
-
Visualization of the Bisulfite Purification Workflow
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Logical Decision-Making for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
-
Kerru, N., et al. (2022). Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1][3][4]triazines. Molecules, 27(1), 123. [Link]
-
University of Calgary, Department of Chemistry. (n.d.). Recrystallisation. [Link]
-
Łapczuk-Krygier, A., & Ponikiewski, Ł. (2015). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Current Chemistry Letters, 4(1), 21-26. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Penchala, S. C., et al. (2018). Antimalarial Imidazopyridines Incorporating an Intramolecular Hydrogen Bonding Motif: Medicinal Chemistry and Mechanistic Studies. Journal of medicinal chemistry, 61(17), 7644–7663. [Link]
-
Caporusso, A. M., et al. (2017). Crystal structure analyses facilitate understanding of synthetic protocols in the preparation of 6,6'-dibromo substituted BINOL compounds. CrystEngComm, 19(3), 465-473. [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? [r/chemistry]. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Synthesis and crystal structures of 7,8-bromo (dibromo)-3-tert-butylpyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This valuable heterocyclic scaffold is a cornerstone in medicinal chemistry and material science.[1] However, its synthesis can be accompanied by challenges, particularly the formation of unwanted side-products. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these synthetic hurdles, optimize your reaction conditions, and ensure the purity of your target compounds.
I. Foundational Synthetic Strategies & Common Pitfalls
The construction of the imidazo[1,2-a]pyridine core is most classically achieved through the condensation of a 2-aminopyridine with an α-haloketone, a method first reported by Tschitschibabin.[2] Modern variations, including multicomponent reactions and transition-metal-catalyzed approaches, have expanded the synthetic arsenal for accessing this privileged structure.[2][3] Despite the variety of methods, certain side-product formations are common across different synthetic routes.
A frequent challenge arises from the stability and reactivity of the starting materials, particularly the α-haloketones, which can be prone to degradation and side reactions like the Favorskii rearrangement.[4] Furthermore, the Tschitschibabin reaction for preparing the requisite 2-aminopyridine precursors can itself be a source of impurities, such as bipyridine dimers.[5][6]
Frequently Asked Questions (FAQs)
Q1: My α-haloketone starting material appears to be degrading. How should I properly store and handle it?
A1: α-Haloketones can be susceptible to degradation, particularly from moisture. It is crucial to store them in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). When handling, minimize exposure to atmospheric moisture and use anhydrous solvents and reagents to prevent hydrolysis and other side reactions.[4]
Q2: I am observing a significant amount of bipyridine dimer formation during the synthesis of my 2-aminopyridine precursor via the Tschitschibabin reaction. What is the cause and how can I prevent it?
A2: Dimerization of the pyridine starting material is a common side reaction in the Tschitschibabin amination.[5] This is often favored under atmospheric pressure. A proven solution is to conduct the reaction under a pressurized nitrogen atmosphere (e.g., 350 psi), which has been shown to significantly favor the desired amination over dimerization.[5][7]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a known issue, especially when using substituted 2-aminopyridines or unsymmetrical reagents. The nucleophilicity of both nitrogen atoms in the 2-aminopyrimidine ring can lead to different cyclization pathways.[5] The substitution pattern on the 2-aminopyrimidine can influence the regioselectivity. Careful selection of starting materials and reaction conditions is key to controlling the outcome.
II. Troubleshooting Guide: Common Side-Products and Solutions
This section details specific side-products you may encounter during the synthesis of imidazo[1,2-a]pyridines and provides actionable solutions.
Issue 1: Formation of Unreacted Starting Materials and Intermediates
Symptom: Your crude reaction mixture shows significant amounts of unreacted 2-aminopyridine and/or α-haloketone, or the intermediate N-(propargyl)pyridinium salt in newer methods.[8]
Causality & Troubleshooting:
-
Insufficient Reaction Time or Temperature: Many imidazo[1,2-a]pyridine syntheses require elevated temperatures to drive the reaction to completion.[2] Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the consumption of starting materials. If the reaction stalls, a modest increase in temperature or prolonged reaction time may be necessary.
-
Catalyst Inefficiency: In catalyzed reactions, the choice and loading of the catalyst are critical. For instance, in some modern syntheses, a copper catalyst is employed.[9] Ensure the catalyst is active and used in the appropriate amount.
-
Base-Promoted Cycloisomerization Issues: In newer, rapid syntheses under ambient conditions, the base (e.g., NaOH) plays a crucial role in the cycloisomerization of N-propargylpyridiniums.[8] Ensure the correct stoichiometry and concentration of the base are used.
Issue 2: Favorskii Rearrangement of α-Haloketone
Symptom: You observe a rearranged carboxylic acid or ester derivative as a major side-product instead of your target imidazo[1,2-a]pyridine.
Causality & Troubleshooting:
The Favorskii rearrangement is a common side reaction of α-haloketones, especially in the presence of strong bases.[4] It proceeds through a cyclopropanone intermediate.
Mitigation Strategies:
-
Substrate Design: If possible, design your α-haloketone substrate to lack α'-hydrogens, as their presence is a prerequisite for enolate formation, which initiates the rearrangement.[4]
-
Reaction Conditions: The use of strong bases can promote this side reaction.[10] In the context of imidazo[1,2-a]pyridine synthesis, the basicity of the 2-aminopyridine itself can sometimes be sufficient to induce this pathway. Using milder reaction conditions and carefully controlling the stoichiometry of reagents can help minimize this side reaction.
Issue 3: Formation of Polyhalogenated and Degradation Products
Symptom: Your mass spectrometry data indicates the presence of di- or poly-halogenated species, or other unidentifiable degradation products.
Causality & Troubleshooting:
The direct halogenation of ketones to form α-haloketones can sometimes lead to the formation of polyhalogenated side products.[11] These impurities can then be carried through to the final reaction, leading to a complex product mixture.
Mitigation Strategies:
-
Purification of α-Haloketone: It is imperative to use highly pure α-haloketone. Purify the reagent before use by distillation or recrystallization to remove any polyhalogenated impurities.
-
Controlled Halogenation: When preparing the α-haloketone, use a controlled amount of the halogenating agent (e.g., N-bromosuccinimide) and monitor the reaction carefully to avoid over-halogenation.[12]
Issue 4: Ortoleva-King Reaction Side Products
Symptom: In syntheses involving the Ortoleva-King reaction, you observe the formation of unexpected isomers or byproducts.
Causality & Troubleshooting:
The Ortoleva-King reaction involves the reaction of an active methylene compound with iodine and a pyridine. The reaction mechanism can be complex, with the potential for concurrent ketimine and Ortoleva-King type intermediates, leading to different product outcomes.[13]
Mitigation Strategies:
-
Catalyst and Solvent Choice: The choice of acid catalyst and solvent can significantly influence the reaction pathway. For example, p-toluenesulfonic acid (pTSA) may favor ketimine formation, while sulfuric acid can catalyze both pathways.[14]
-
Reaction Parameter Optimization: A systematic optimization of reaction parameters, including solvent, reagent ratios, and temperature, is crucial for directing the reaction towards the desired product.[15]
Data Summary: Common Side-Products and Mitigation
| Side-Product | Common Cause | Recommended Solution | References |
| Bipyridine Dimer | Tschitschibabin reaction conditions | Conduct reaction under pressurized nitrogen atmosphere. | [5][7] |
| Favorskii Rearrangement Product | Strong base, α'-hydrogens on α-haloketone | Use milder conditions; design substrate to lack α'-hydrogens. | [4] |
| Polyhalogenated Impurities | Over-halogenation during α-haloketone synthesis | Purify α-haloketone before use; control halogenation stoichiometry. | [11] |
| Regioisomers | Ambiguous nucleophilicity of 2-aminopyrimidine | Modify substitution pattern on the 2-aminopyrimidine. | [5] |
| Ortoleva-King Side Products | Concurrent reaction pathways | Optimize catalyst, solvent, and reaction conditions. | [13][14] |
Experimental Protocols: Purification of Imidazo[1,2-a]pyridines
A common and effective method for the purification of imidazo[1,2-a]pyridine derivatives is flash column chromatography.[16][17]
Step-by-Step Protocol:
-
Concentrate the Reaction Mixture: After the reaction is complete, remove the solvent under reduced pressure.
-
Adsorb onto Silica Gel: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Prepare the Column: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Load the Sample: Carefully load the adsorbed crude product onto the top of the silica gel column.
-
Elute the Column: Begin elution with the chosen solvent system, gradually increasing the polarity.
-
Collect and Analyze Fractions: Collect fractions and monitor the separation by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine.
Visualization of Key Reaction Pathways
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Imidazo[1,2-a]pyridine Synthesis
Caption: A simplified schematic of the synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Reactions Involving α-Haloketones.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing.
- ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine....
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives.
- BenchChem. (n.d.). strategies to avoid side reactions in aminopyridine synthesis.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH.
- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. (2025-05-22). JoVE.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021-12-14). ACS Omega.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.).
- Synthetic Access to Aromatic α-Haloketones. (n.d.). MDPI.
- α-Halo ketone. (n.d.). Wikipedia.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023-12-13). PubMed Central.
- On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. (n.d.). RSC Publishing.
- A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC - NIH.
- Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. (2016-07-14). Green Chemistry (RSC Publishing).
- Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. (2018-03-22). Morressier.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024-11-14).
- Chichibabin Reaction. (2023-01-22). Chemistry LibreTexts.
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Chichibabin reaction. (n.d.). Grokipedia.
- ResearchGate. (n.d.). Scheme 3 Formation of imidazopyridines via Ortoleva-King type reaction....
- ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- ResearchGate. (2025-08-06). A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine | Request PDF.
- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol | Request PDF.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Chichibabin pyridine synthesis. (n.d.). Wikipedia.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. bio-conferences.org [bio-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC01601D [pubs.rsc.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 13. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 17. mdpi.com [mdpi.com]
Vilsmeier-Haack Reaction Technical Support Center: A Guide to Optimization and Troubleshooting
Welcome to the technical support center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile formylation reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions and troubleshooting common issues. Our goal is to empower you with the causal understanding needed to achieve consistent, high-yield results.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the Vilsmeier-Haack reaction.
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a powerful method for the formylation (addition of a -CHO group) of electron-rich aromatic and heteroaromatic compounds.[1][2] It utilizes a "Vilsmeier reagent," which is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3][4] This reaction is a cornerstone in synthetic chemistry for producing aryl aldehydes and ketones, which are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[5][6][7]
Q2: What makes a substrate "electron-rich" and suitable for this reaction?
The Vilsmeier reagent is a relatively weak electrophile.[2][8] Therefore, the reaction is most successful with aromatic compounds that contain electron-donating groups (EDGs). These groups increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the Vilsmeier reagent.[2] Excellent substrates include:
-
Anilines and their derivatives
-
Phenols and ethers
-
Electron-rich heterocycles like indoles, pyrroles, furans, and thiophenes.[9][10]
Simple aromatic hydrocarbons like benzene and toluene are generally not reactive enough under standard Vilsmeier-Haack conditions.[10]
Q3: What are the primary safety concerns associated with this reaction?
The reagents involved in the Vilsmeier-Haack reaction are hazardous and must be handled with care.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water in a highly exothermic manner.[11][12]
-
Vilsmeier Reagent: The pre-formed or in situ generated reagent is moisture-sensitive.[12]
-
Quenching: The work-up procedure, which typically involves quenching the reaction mixture with ice water, is exothermic and must be performed slowly and cautiously to control the release of heat and any potential gas evolution.[11][12]
All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat, must be worn.[12]
The Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.
Caption: The two-part mechanism of the Vilsmeier-Haack reaction.
Troubleshooting Guide
This section is structured to address specific problems you might encounter during your experiments.
| Problem | Potential Causes | Solutions & Explanations |
| Low or No Yield / Incomplete Reaction | 1. Inactive Substrate: The aromatic ring is not sufficiently electron-rich. 2. Degraded Reagents: DMF or POCl₃ may have degraded due to moisture. 3. Insufficient Reagent: The molar ratio of the Vilsmeier reagent to the substrate is too low. 4. Low Temperature/Short Reaction Time: The reaction requires more energy or time to proceed. | 1. Confirm Substrate Activity: The reaction requires electron-donating groups on the aromatic ring.[13] If your substrate is only moderately activated, you may need more forcing conditions (higher temperature, longer time). 2. Use Anhydrous Reagents: Ensure DMF is anhydrous. POCl₃ should be freshly distilled or from a recently opened bottle. Old DMF can decompose to dimethylamine, which can interfere with the reaction.[14] 3. Increase Reagent Equivalents: A common starting point is 1.5 equivalents of the Vilsmeier reagent relative to the substrate.[8][13] For less reactive substrates, increasing this to 3.0 equivalents or more may be necessary. 4. Optimize Temperature and Time: While reagent formation is done at 0°C, the reaction with the substrate may need to be warmed to room temperature or heated (e.g., 60-80°C) to go to completion.[5][9] Monitor the reaction by TLC until the starting material is consumed.[11][13] |
| Formation of Multiple Products / Side Reactions | 1. Di- or Tri-formylation: Highly activated substrates can react at multiple positions. 2. Chlorination: The Vilsmeier reagent can act as a chlorinating agent, especially at higher temperatures. 3. Undesired Regioisomer: Formylation occurs at a different position than desired. | 1. Control Stoichiometry: Carefully control the amount of Vilsmeier reagent used. A 1:1 to 1.5:1 molar ratio of reagent to substrate is a good starting point.[11] Adding the substrate dropwise to the Vilsmeier reagent can also help avoid localized high concentrations. 2. Control Temperature: Avoid excessive heating, as this can promote chlorination side reactions.[11] If chlorination is a persistent issue, consider alternative formylation methods. 3. Optimize for Regioselectivity: Formylation typically occurs at the most electron-rich and least sterically hindered position (often para to an activating group).[8][9] Running the reaction at a lower temperature may favor the thermodynamically preferred product. Solvent polarity can also influence regioselectivity.[13] |
| Difficult Work-up or Product Isolation | 1. Incomplete Hydrolysis: The iminium intermediate is not fully hydrolyzed to the aldehyde. 2. Emulsion Formation: A stable emulsion forms during aqueous extraction, making phase separation difficult. 3. Product is Water-Soluble: The formylated product may have some solubility in the aqueous layer. | 1. Ensure Proper Quenching: Pour the reaction mixture slowly into a vigorously stirred solution of ice water or an ice/base mixture (e.g., sodium acetate or sodium carbonate solution).[7][8][15] Ensure the pH is adjusted to a level where the product is stable and precipitates. 2. Break Emulsions: To break emulsions, try adding a saturated brine solution (NaCl) to the separatory funnel. This increases the polarity of the aqueous phase and can help force separation. 3. Improve Extraction: If the product is suspected to be water-soluble, saturate the aqueous layer with NaCl before extracting multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[12] |
| Precipitation/Solidification During Reagent Preparation | 1. High Concentration: The concentration of POCl₃ and DMF is too high, causing the Vilsmeier reagent salt to precipitate and trap the stir bar. 2. Inefficient Cooling: Localized heating during the exothermic reaction between POCl₃ and DMF can cause solidification. | 1. Use a Co-solvent: Prepare the Vilsmeier reagent in the presence of an anhydrous co-solvent like dichloromethane (DCM), chloroform, or 1,2-dichloroethane (DCE). This keeps the reagent in solution. 2. Ensure Efficient Cooling and Slow Addition: Maintain a temperature of 0-5°C throughout the dropwise addition of POCl₃ to DMF.[12] Ensure the reaction flask is well-immersed in the ice bath and that the addition is slow enough to dissipate the heat generated. |
Troubleshooting Workflow
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier haack rxn | PPTX [slideshare.net]
- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier Reagent - Enamine [enamine.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. reddit.com [reddit.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
This technical guide provides in-depth information, troubleshooting advice, and best practices for the stability and storage of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. It is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block in their experimental workflows.
Section 1: Core Stability and Handling FAQs
This section addresses the most common questions regarding the fundamental properties and handling of the compound.
Q1: What are the definitive long-term storage conditions for this compound?
Answer: The long-term stability of this compound is critically dependent on minimizing exposure to atmospheric oxygen, light, and moisture. The aldehyde functional group is the most sensitive part of the molecule.
The imidazo[1,2-a]pyridine core itself is a relatively stable heterocyclic system, widely used in medicinal chemistry due to its robust nature and therapeutic potential.[1][2] However, the C3-carbaldehyde substituent is susceptible to oxidation. Therefore, we recommend the following multi-faceted approach for storage:
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 0-10°C (Refrigerated) | Lower temperatures significantly reduce the rate of potential degradation reactions. While some related pyridine aldehydes are solids with melting points over 100°C, refrigeration is a standard precaution for aldehydes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | This is the most critical parameter. The aldehyde group can be readily oxidized by atmospheric oxygen to the corresponding carboxylic acid. Storing under an inert atmosphere displaces oxygen, preventing this primary degradation pathway.[3] |
| Light | Amber Vial / Protect from Light | Photochemical oxidation is a known degradation pathway for many aldehydes. An amber vial or storage in a dark location is essential to prevent light-catalyzed degradation. |
| Container | Tightly Sealed, Dry Container | The compound should be stored in a well-sealed container to prevent moisture ingress and exposure to the atmosphere.[4][5] Opened containers must be carefully resealed.[6] |
Q2: How stable is the compound at room temperature for short durations, for example, while weighing or setting up a reaction?
Answer: The compound is generally stable for the short periods required for routine experimental setup (e.g., weighing, dissolution). However, prolonged exposure to the open atmosphere on the lab bench should be avoided. We recommend weighing the required amount and promptly sealing the main container. If multiple reactions are being set up over several hours, it is advisable to aliquot the required total amount into a separate, smaller vial to avoid repeatedly opening the main stock bottle.
Q3: What are the primary visual and analytical signs of compound degradation?
Answer: Degradation, primarily oxidation of the aldehyde, can be identified through several observations:
-
Visual: While the pure compound is typically a solid, degradation may not always result in a distinct color change. However, any clumping or change in texture could indicate moisture absorption.
-
Thin-Layer Chromatography (TLC): This is the most straightforward method. A degraded sample will show a new, more polar spot (lower Rf value) corresponding to the carboxylic acid impurity, in addition to the main spot of the aldehyde.
-
Spectroscopic Analysis:
-
¹H NMR: The sharp singlet of the aldehyde proton (typically δ 9.9-10.0 ppm) will decrease in integration, and a new broad peak for a carboxylic acid proton may appear downfield (>10 ppm), though this is often not observed without D₂O exchange. More importantly, subtle shifts in the aromatic protons may occur.
-
IR Spectroscopy: A decrease in the intensity of the characteristic aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1710 cm⁻¹) would indicate oxidation.[7]
-
Q4: Is this compound particularly sensitive to acidic or basic conditions?
Answer: Yes, the imidazo[1,2-a]pyridine scaffold can be sensitive to strong acids and bases. The nitrogen atoms in the ring system can be protonated or deprotonated, which can affect the compound's stability and reactivity. For instance, synthesis of the core structure often involves a neutralization step.[8] When planning reactions, it is crucial to consider the pH of the reaction medium. Buffering the system may be necessary for certain applications to prevent undesired side reactions involving the heterocyclic core.
Section 2: Troubleshooting Experimental Inconsistencies
This section provides guidance for diagnosing issues that may arise during experimentation.
Q5: My reaction yield is unexpectedly low, and I suspect the starting material. What is the protocol to verify its purity?
Answer: Before troubleshooting other reaction parameters, it is essential to validate the integrity of your starting material. A low yield is a classic symptom of using a partially degraded aldehyde, as the oxidized carboxylic acid impurity will not participate in the desired reaction.
Follow this QC workflow:
Caption: Quality Control (QC) workflow for starting material validation.
Protocol 2: Quality Control Check
-
Visual Inspection: Check for any inconsistencies in the solid's appearance.
-
TLC Analysis: Dissolve a small amount in dichloromethane or ethyl acetate. Spot on a silica plate and elute with a solvent system like 30% ethyl acetate in hexanes. Visualize under UV light. A pure sample should show a single, well-defined spot.
-
¹H NMR: Prepare a sample in a suitable deuterated solvent (e.g., DMSO-d₆). Confirm the presence and correct integration of the aldehyde proton singlet around δ 9.9-10.0 ppm. Check for the absence of significant impurity peaks.[7]
-
Decision: If TLC shows a single spot and the NMR is clean, the material is suitable for use. If impurities are detected, purification by column chromatography is recommended.
Q6: I am observing an unknown, highly polar impurity in my reaction mixture that does not correspond to my product. What is its likely identity?
Answer: The most probable impurity, assuming it originates from the starting material, is 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carboxylic acid . This is the direct oxidation product of the title compound. Its formation is the primary degradation pathway.
Caption: Primary degradation pathway via oxidation of the aldehyde.
This carboxylic acid is significantly more polar than the starting aldehyde, which explains its low Rf on TLC plates and potential for causing purification challenges.
Section 3: Experimental Best Practices
Adhering to standardized protocols minimizes the risk of compound degradation and ensures experimental reproducibility.
| Troubleshooting Guide | | :--- | :--- | :--- | | Observed Problem | Potential Cause | Recommended Action | | Inconsistent reaction results between batches. | Degradation of starting material stock over time. | Perform a QC check (TLC/NMR) on the starting material before each new set of experiments. | | Formation of a highly polar byproduct. | Oxidation of the aldehyde starting material. | Purge reaction vessels with an inert gas. Use freshly opened or validated starting material. | | Difficulty dissolving the compound. | Use of an inappropriate solvent. | Test solubility in small volumes. Dichloromethane (DCM), Chloroform (CHCl₃), and Ethyl Acetate (EtOAc) are often suitable. For reactions, anhydrous solvents are recommended. |
References
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 6-BROMO-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Guide for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing expert insights and practical solutions in a direct question-and-answer format to help you navigate your experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) three-component reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but I am getting a very low yield or no product at all. What are the likely causes and how can I improve my yield?
Answer:
Low yields in the GBB reaction are a common issue and can often be traced back to several key factors related to the reaction equilibrium, catalyst efficiency, and the stability of intermediates. The GBB reaction involves the formation of a Schiff base from an amino-heterocycle and an aldehyde, followed by a [4+1] cycloaddition with an isocyanide.[1] Any disruption in this sequence can lead to poor outcomes.
Troubleshooting Steps:
-
Assess Catalyst Choice and Loading: The choice of catalyst is critical. While various Lewis and Brønsted acids can be used, scandium triflate (Sc(OTf)₃) is a highly effective catalyst for this transformation.[2] If you are using a different catalyst, consider switching to Sc(OTf)₃. Also, ensure the catalyst loading is optimal; typically 5-10 mol% is sufficient. An insufficient amount of catalyst can lead to a stalled reaction.
-
Solvent Selection is Key: The solvent plays a crucial role. Polar, protic solvents like methanol or ethanol are commonly used and often give good results.[3] However, if you are observing side products resulting from the solvent's nucleophilicity (e.g., addition to the Schiff base intermediate), consider switching to a less nucleophilic solvent like trifluoroethanol.[1] In some cases, solvent-free conditions or the use of aqueous micellar media can also improve yields.[4][5]
-
Drive the Equilibrium Forward: The initial formation of the Schiff base is a reversible step. To push the reaction towards the product, you can employ a dehydrating agent, such as trimethyl orthoformate, to remove the water formed during imine formation.[6] Alternatively, using a slight excess (1.1-1.2 equivalents) of the 2-aminopyridine can also shift the equilibrium in favor of the product.
-
Temperature and Reaction Time Optimization: While many GBB reactions proceed at room temperature, some substrate combinations may require heating. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many cases.[7] Monitor your reaction by TLC to determine the optimal reaction time and to check for decomposition of starting materials or product.
-
Purity of Reagents: Ensure that your aldehyde, 2-aminopyridine, and isocyanide are pure. Impurities in the starting materials can inhibit the catalyst or lead to unwanted side reactions. Isocyanides, in particular, can be prone to degradation and should be handled with care.
Issue 2: Formation of a Major Side Product Identified as a Schiff Base
Question: My GBB reaction is producing a significant amount of a side product that I've identified as the Schiff base (imine) intermediate. How can I promote the subsequent cyclization step?
Answer:
The accumulation of the Schiff base intermediate indicates that the initial condensation is occurring, but the subsequent [4+1] cycloaddition with the isocyanide is sluggish. This is a common bottleneck, especially with less reactive components.
Troubleshooting Steps:
-
Increase Isocyanide Concentration: A simple first step is to increase the stoichiometry of the isocyanide to 1.2-1.5 equivalents. This can help to drive the cycloaddition forward.
-
Optimize the Catalyst: A more potent Lewis acid catalyst can enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the isocyanide. Consider switching to a stronger Lewis acid like Yb(OTf)₃ or increasing the loading of your current catalyst.[2]
-
Solvent Effects: The choice of solvent can influence the rate of the cycloaddition. In some cases, a more polar solvent can stabilize the charged intermediates in the cycloaddition step, thereby accelerating the reaction.
-
Consider a One-Pot, Two-Step Approach: If the above measures are not effective, you can try a sequential approach. First, form the Schiff base under optimized conditions (e.g., with a dehydrating agent). Once the imine formation is complete (as monitored by TLC or NMR), add the isocyanide and the catalyst to initiate the cyclization. This can sometimes provide better control over the reaction.[6]
Issue 3: Difficulty in Synthesizing Imidazo[1,2-a]pyridines with Aliphatic Aldehydes
Question: I am struggling to synthesize an imidazo[1,2-a]pyridine using an aliphatic aldehyde in a GBB reaction. The yields are consistently low, and I see multiple side products.
Answer:
The use of aliphatic aldehydes in the GBB reaction is known to be challenging due to the lower stability of the resulting Schiff base intermediate compared to those derived from aromatic aldehydes.[8] This instability can lead to decomposition and the formation of various byproducts.
Troubleshooting Steps:
-
Milder Reaction Conditions: Avoid high temperatures, which can promote the degradation of the unstable Schiff base. Try running the reaction at room temperature or even at 0 °C.
-
Rapid and Efficient Cyclization: Since the intermediate is unstable, it is crucial to facilitate the subsequent cycloaddition as efficiently as possible. This can be achieved by using a highly active catalyst system and ensuring that the isocyanide is readily available for the reaction.
-
In Situ Generation of the Aldehyde: If the aliphatic aldehyde is particularly unstable or volatile, consider using a precursor that generates the aldehyde in situ.
-
Alternative Synthetic Routes: If the GBB reaction remains problematic, consider an alternative synthetic route that does not rely on an aliphatic aldehyde as a starting material. For example, you could explore C-H functionalization or cross-coupling strategies on a pre-formed imidazo[1,2-a]pyridine core.
Issue 4: Low Yields in Ullmann Condensation for C-N Bond Formation
Question: I am attempting an Ullmann condensation to form a C-N bond in the final step of my imidazo[1,2-a]pyridine synthesis, but the yields are poor. What can I do to improve this?
Answer:
Traditional Ullmann condensations often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, which can be detrimental to complex molecules.[9] Modern variations have improved the scope and mildness of this reaction.
Troubleshooting Steps:
-
Catalyst and Ligand System: The choice of the copper source and ligand is paramount. While traditional methods used copper powder, modern protocols often employ soluble copper(I) salts like CuI or CuBr.[10][11] The addition of a ligand, such as a diamine or phenanthroline, can significantly improve the efficiency of the catalytic cycle.[9] Ligand-free systems have also been developed and may be worth exploring.[10]
-
Base Selection: The choice of base is critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can have a significant impact on the reaction rate and yield.
-
Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures required for the reaction.[9] However, newer catalytic systems may allow for lower reaction temperatures. It is important to ensure that your solvent is anhydrous, as water can interfere with the reaction.
-
Substrate Purity: Ensure that both the aryl halide and the amine are free of impurities, especially water and other nucleophiles that could compete in the reaction.
-
Inert Atmosphere: Ullmann-type reactions can be sensitive to oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the lifetime of the catalyst.
Reaction Mechanisms and Workflows
Mechanism of the Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. The mechanism involves three key steps:
-
Formation of a Schiff Base: The 2-aminopyridine reacts with an aldehyde to form a Schiff base (imine) intermediate with the elimination of water.
-
Activation and Nucleophilic Attack: A Lewis or Brønsted acid catalyst activates the Schiff base, making it more electrophilic. The isocyanide then acts as a nucleophile and attacks the imine carbon.
-
Cyclization and Aromatization: The resulting intermediate undergoes a [4+1] cycloaddition, followed by a tautomerization or proton shift to yield the aromatic imidazo[1,2-a]pyridine product.[5]
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Troubleshooting Workflow for Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Caption: A systematic workflow for troubleshooting low reaction yields.
Experimental Protocols
General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a clean, dry reaction vessel, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0-1.2 equiv.), and the catalyst (e.g., Sc(OTf)₃, 5-10 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., methanol, ethanol, or trifluoroethanol) to achieve a suitable concentration (typically 0.1-0.5 M).
-
Isocyanide Addition: Add the isocyanide (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.[12][13]
Data Summary: Optimized Conditions for Imidazo[1,2-a]pyridine Synthesis
| Synthetic Route | Key Reagents | Catalyst | Solvent | Temperature | Typical Yield | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ (5-10 mol%) | Methanol or Ethanol | Room Temp. to 60 °C | 60-95% | [2] |
| Ortoleva-King Type | 2-Aminopyridine, Acetophenone | I₂, FeCl₃ | Neat or High-boiling solvent | 100-110 °C | 40-60% | [14][15] |
| Copper-Catalyzed A³ Coupling | 2-Aminopyridine, Aldehyde, Alkyne | CuSO₄·5H₂O (10 mol%) | Water with SDS | 50 °C | 70-90% | [4] |
| Ullmann Condensation | Aryl Halide, Amine | CuI (5-10 mol%) | DMF or NMP | 100-150 °C | 50-85% | [9][10] |
References
-
Chernyak, N., & Gevorgyan, V. (2010). General and Efficient Copper-Catalyzed Three-Component Coupling Reaction towards Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. Angewandte Chemie International Edition, 49(15), 2743-2746. [Link]
-
Martinez, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2021(4), M1283. [Link]
-
Reddy, G. S., et al. (2016). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. ChemistrySelect, 1(11), 2688-2692. [Link]
-
Das, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5599-5608. [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3438. [Link]
-
Ghosh, C., et al. (2014). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[4][16]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Tetrahedron Letters, 55(17), 2811-2814. [Link]
-
Wang, C., et al. (2020). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 16, 2862-2870. [Link]
-
Bon, R. S., et al. (2010). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 21(8), 1547-1554. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
-
Seryak, D. O., et al. (2020). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. RSC Advances, 10(28), 16568-16578. [Link]
-
Martinez, A., et al. (2022). Sonochemical Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Chemistry Proceedings, 12(1), 25. [Link]
-
Wikipedia. (n.d.). Zolpidem. [Link]
-
Salunke, D. B., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(27), 31229–31238. [Link]
-
Zhu, D.-J., et al. (2009). Catalyst and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. [Link]
-
Reddy, P. S., et al. (2009). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC, 2009(2), 315-320. [Link]
- Zhang, J. (2018). Synthesis method of zolpidem hydrochloride.
-
University of Rochester. (n.d.). How to Improve Yield. [Link]
-
Muzalevskiy, V. M., et al. (2019). Synthesis of Zolpidem and Alpidem. ResearchGate. [Link]
-
Rajendiran, C., et al. (2016). A novel and efficient process for the preparation of zolpidem, an insomnia drug. Journal of Chemical and Pharmaceutical Research, 8(4), 1162-1166. [Link]
-
Fajkis, N., et al. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3236. [Link]
-
Dömling, A., & Boltjes, A. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1038–1071. [Link]
-
Martinez, A., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(16), 4947. [Link]
-
de Souza, A. C. D., et al. (2022). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 2(6), 514–522. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Wikipedia. (n.d.). Alpidem. [Link]
-
Kurteva, V. B., et al. (2014). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. RSC Advances, 4(1), 175-184. [Link]
-
Zhang, Y., et al. (2013). A CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. [Link]
-
Ujwaldev, S. T., et al. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. [Link]
-
Kurteva, V. B., et al. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. Organic & Biomolecular Chemistry, 10(31), 6296-6306. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. d-nb.info [d-nb.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 14. researchgate.net [researchgate.net]
- 15. Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this promising heterocyclic compound. While imidazopyridine derivatives can exhibit favorable solubility, the specific substitution pattern of this molecule may present unique challenges.[1] This guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to systematically enhance the solubility of this compound in your experimental systems.
Understanding the Molecule: A Chemist's Perspective
This compound possesses a rigid, planar structure with a bromine atom and a methyl group on the pyridine ring, and a carbaldehyde group on the imidazole ring. These features contribute to its crystalline nature and potentially low aqueous solubility. The imidazopyridine core contains nitrogen atoms that can be protonated, suggesting that pH may play a significant role in its solubility profile.
Key Structural Features Influencing Solubility:
-
Imidazopyridine Core: The nitrogen atoms in the fused ring system can act as proton acceptors, suggesting pH-dependent solubility.
-
Bromo and Methyl Groups: These substituents increase the lipophilicity of the molecule, which can decrease aqueous solubility.
-
Carbaldehyde Group: The aldehyde functionality can participate in hydrogen bonding, but its overall contribution to solubility will depend on the interplay with the rest of the molecule's lipophilic character.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides a logical troubleshooting workflow.
Initial Dissolution Attempts
Question 1: I am having difficulty dissolving this compound in common aqueous buffers (e.g., PBS). What is my first step?
Answer: It is not uncommon for complex heterocyclic compounds to exhibit poor solubility in neutral aqueous solutions. Your initial troubleshooting should focus on two key strategies: pH adjustment and the use of co-solvents.
Troubleshooting Workflow for Initial Dissolution:
Caption: Initial troubleshooting workflow for dissolution.
Expert Insight: The imidazopyridine scaffold suggests that the compound will behave as a weak base. Therefore, decreasing the pH of your aqueous buffer should lead to protonation of the nitrogen atoms, forming a more soluble salt.[2][3] Conversely, in some cases, deprotonation at very high pH might also enhance solubility, although this is less likely for this specific structure.
Advanced Solubility Enhancement Techniques
Question 2: pH adjustment and co-solvents have only marginally improved solubility. What are my next options?
Answer: When basic methods are insufficient, more advanced techniques such as cyclodextrin complexation or the use of surfactants should be explored. These methods alter the microenvironment of the compound to favor its solubilization.[4][5][6]
Decision Tree for Advanced Techniques:
Caption: Decision tree for advanced solubility enhancement.
Question 3: How do I choose between cyclodextrins and surfactants?
Answer: The choice depends on your downstream application.
-
Cyclodextrins are generally well-tolerated in biological systems and are excellent for creating stable, soluble inclusion complexes.[7][8] They are often preferred for in vitro and in vivo studies where surfactant-induced cell toxicity is a concern.
-
Surfactants can provide a greater solubilization capacity, especially for highly lipophilic compounds.[9][10][11] However, they can interfere with certain biological assays and may exhibit cellular toxicity at higher concentrations.
Trustworthiness Check: Always run appropriate vehicle controls in your experiments to account for any potential effects of the solubilizing agents themselves.
Experimental Protocols & Data
This section provides detailed, step-by-step methodologies for the key solubility enhancement techniques.
Protocol 1: pH-Dependent Solubility Profile
Objective: To determine the solubility of this compound as a function of pH.
Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of the compound to a fixed volume of each buffer in separate vials.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Illustrative Data (Hypothetical):
| pH | Solubility (µg/mL) |
| 2.0 | 150.5 |
| 4.0 | 75.2 |
| 6.0 | 10.1 |
| 7.4 | 5.8 |
| 8.0 | 6.2 |
| 10.0 | 8.5 |
Interpretation: The hypothetical data illustrates a classic profile for a weakly basic compound, with significantly higher solubility at acidic pH.[2][3][12][13]
Protocol 2: Co-solvent Solubility Enhancement
Objective: To evaluate the effect of common co-solvents on the solubility of the compound in an aqueous buffer.
Methodology:
-
Prepare stock solutions of the compound in 100% of the selected co-solvents (e.g., DMSO, Ethanol, Propylene Glycol).
-
Create a series of co-solvent/buffer mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v in PBS pH 7.4).
-
Add an excess of the compound to each co-solvent/buffer mixture.
-
Follow steps 3-6 from Protocol 1 to determine the saturation solubility in each mixture.
Illustrative Data (Hypothetical):
| Co-solvent (in PBS pH 7.4) | 1% (v/v) Solubility (µg/mL) | 5% (v/v) Solubility (µg/mL) | 10% (v/v) Solubility (µg/mL) |
| DMSO | 15.3 | 85.6 | 250.1 |
| Ethanol | 12.1 | 60.8 | 180.4 |
| Propylene Glycol | 10.5 | 55.2 | 155.9 |
Expert Insight: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic solutes.[4][14][15] DMSO is often a very effective co-solvent for a wide range of organic molecules.
Protocol 3: Cyclodextrin Complexation
Objective: To enhance solubility through the formation of an inclusion complex with a cyclodextrin.
Methodology (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0-50 mM Hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibrate the samples as described in Protocol 1 (step 3).
-
Process the samples and quantify the dissolved compound as described in Protocol 1 (steps 4-6).
-
Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship suggests the formation of a soluble 1:1 complex.
Illustrative Data (Hypothetical):
| HP-β-CD Conc. (mM) | Compound Solubility (µg/mL) |
| 0 | 5.8 |
| 10 | 65.2 |
| 20 | 124.8 |
| 30 | 185.1 |
| 40 | 244.5 |
| 50 | 305.3 |
Mechanistic Rationale: The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic portion of the guest molecule, while the hydrophilic exterior remains in contact with water, thereby increasing the overall solubility of the complex.[7][8][16][17]
References
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. [Link]
-
6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
6-Bromo-7-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 22032341 - PubChem. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs - International Journal of Pharmaceutical Sciences. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]
-
Methods of solubility enhancements | PPTX - Slideshare. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES - Journal of Pharmaceutical Negative Results. [Link]
-
Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs - ResearchGate. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. [Link]
-
Sustainable Solubilizers for Clean Beauty Formulations - Fortuna Global Scentia. [Link]
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. [Link]
-
Guide to 4 Natural Solubilisers for Cosmetic Formulating - Formula Botanica. [Link]
-
Fragrance Solubilizers - The Surfactant Store. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water - ResearchGate. [Link]
-
The prediction of pH-dependent interaction using micro-dissolution approach in bio-relevant media: Insights from model drug study of lapatinib - Journal of Applied Pharmaceutical Science. [Link]
-
The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review - PMC - NIH. [Link]
-
Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib: A Quantitative Study by. [Link]
-
Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation | Organic Letters - ACS Publications. [Link]
-
Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate... - ResearchGate. [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI. [Link]
-
Solvent-Free Heterocyclic Synthesis | Chemical Reviews - ACS Publications. [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives | Chemical Reviews - ACS Publications. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sustainable Solubilizers for Clean Beauty Formulations - Fortuna Global Scentia [fortunaglobalscentia.com]
- 10. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 11. formulabotanica.com [formulabotanica.com]
- 12. ijper.org [ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. ijpbr.in [ijpbr.in]
- 15. longdom.org [longdom.org]
- 16. researchgate.net [researchgate.net]
- 17. oatext.com [oatext.com]
Technical Support Center: Refinement of Crystallization Techniques for Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the crystallization of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for obtaining high-quality crystalline material of this versatile heterocyclic scaffold. The unique structural and electronic properties of imidazo[1,2-a]pyridines can present specific challenges during crystallization. This resource aims to elucidate the principles behind successful crystallization of these compounds and offer practical, experience-driven solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when crystallizing imidazo[1,2-a]pyridine derivatives?
A1: Researchers often face several key challenges, including:
-
Poor solubility or overly high solubility in common organic solvents, making solvent selection difficult.
-
Oiling out , where the compound separates as a liquid phase instead of forming crystals.[1][2] This is particularly prevalent with derivatives possessing flexible side chains or high molecular weight.[3]
-
Formation of amorphous precipitates or microcrystalline powders that are unsuitable for single-crystal X-ray diffraction.
-
Polymorphism , where the compound crystallizes in multiple forms with different physicochemical properties.[4][5]
-
Incorporation of impurities , such as unreacted starting materials (e.g., 2-aminopyridines) or side products from the synthesis, which can hinder crystal growth.
Q2: Which solvent systems are a good starting point for the crystallization of imidazo[1,2-a]pyridine derivatives?
A2: A systematic solvent screening is always recommended.[6][7][8] However, based on literature and practical experience, good starting points include:
-
Single solvents: Methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene have been successfully used for recrystallization.[4][9]
-
Binary solvent systems: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which the compound is poorly soluble) is often effective. Common combinations include:
-
Dichloromethane/Hexane
-
Methanol/Water
-
Ethyl acetate/Hexane
-
Toluene/Heptane
-
Q3: How do the structural features of my imidazo[1,2-a]pyridine derivative affect its crystallization?
A3: The substituents on the imidazo[1,2-a]pyridine core play a crucial role in determining its crystal packing and, consequently, its crystallization behavior. Key factors include:
-
Hydrogen bonding: The presence of hydrogen bond donors (e.g., -OH, -NH2) and acceptors can significantly influence crystal packing, often leading to more robust crystal lattices.[10]
-
π-π stacking: The planar aromatic nature of the imidazo[1,2-a]pyridine system facilitates π-π stacking interactions, which are a major driving force in the crystal assembly of these compounds.[10]
-
Substituent effects: Bulky or flexible substituents can disrupt efficient crystal packing, sometimes leading to lower melting points and a higher tendency to oil out.[10] Conversely, rigid substituents can promote ordered packing.
Q4: My compound won't crystallize at all. What should I do first?
A4: If crystallization fails to occur, consider the following initial troubleshooting steps:
-
Induce nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired compound.
-
Increase supersaturation: If the solution is too dilute, slowly evaporate the solvent or add an anti-solvent.
-
Ensure purity: Impurities can significantly inhibit crystallization. Consider re-purifying your material using column chromatography before attempting recrystallization again.
-
Try a different crystallization technique: If slow cooling fails, consider vapor diffusion or solvent layering, which are often successful for growing high-quality single crystals.[11]
Troubleshooting Guide: From Amorphous Precipitate to Single Crystal
This section provides a more detailed, problem-oriented approach to refining your crystallization experiments.
Problem 1: Oiling Out - The Compound Separates as a Liquid
"Oiling out" occurs when the supersaturation of the solution is too high, causing the compound to separate as a liquid phase that is immiscible with the solvent.[1][2] This is a common issue with larger, more lipophilic molecules.[3]
Causality: The formation of an oil indicates that the nucleation and growth of an ordered crystal lattice are kinetically disfavored compared to the separation of a disordered, solute-rich liquid phase. This can be due to rapid cooling, a high concentration of the solute, or the presence of impurities that disrupt crystal packing.
Solutions:
-
Reduce the rate of supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask) or by using a programmable cooling bath.
-
Slower Anti-solvent Addition: In anti-solvent crystallization, add the anti-solvent dropwise with vigorous stirring to avoid localized high supersaturation.
-
-
Decrease the concentration: Start with a more dilute solution. While this may reduce the overall yield, it can favor the formation of higher quality crystals.
-
Change the solvent system: A solvent system where the compound has slightly lower solubility at elevated temperatures can sometimes prevent oiling out.
-
Temperature Manipulation: If an oil forms upon cooling, try gently reheating the mixture to dissolve the oil and then cool it even more slowly. Sometimes, holding the temperature just below the point of oiling can encourage nucleation.
Problem 2: Rapid Precipitation - Formation of Fine Powder or Amorphous Solid
This issue arises when nucleation is too rapid and crystal growth is too fast, leading to a poorly ordered solid.
Causality: Extremely high supersaturation is the primary cause of rapid precipitation. This can be due to "crashing out" of the compound upon rapid cooling or the addition of a large volume of anti-solvent too quickly.
Solutions:
-
Use a more "forgiving" solvent system: Select a solvent in which the compound's solubility has a gentler temperature dependence. This will create a wider metastable zone where crystal growth is favored over rapid nucleation.
-
Controlled Cooling: Employ a very slow, controlled cooling ramp. For example, decrease the temperature by 1-2 °C per hour.
-
Vapor Diffusion: This technique is excellent for slowing down the rate of supersaturation. The slow diffusion of the anti-solvent vapor into the solution of your compound provides a very gentle environment for crystal growth.[11]
Experimental Protocol: Vapor Diffusion for Imidazo[1,2-a]pyridine Derivatives
-
Preparation of the Compound Solution: Dissolve 5-10 mg of your purified imidazo[1,2-a]pyridine derivative in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., dichloromethane, methanol, ethyl acetate) in a small, narrow vial.
-
Preparation of the Reservoir: In a larger vial or beaker, add 1-2 mL of a volatile "anti-solvent" (e.g., hexane, diethyl ether, pentane) in which your compound is insoluble.
-
Assembly: Place the small vial containing your compound solution inside the larger vial with the anti-solvent. Ensure the inner vial does not touch the walls of the outer vial.[11]
-
Sealing and Incubation: Seal the outer vial tightly and leave it in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).
-
Monitoring: Observe the setup periodically for crystal growth. This process can take anywhere from a few days to several weeks.
Diagram: Vapor Diffusion Setup
Caption: Vapor diffusion setup for crystal growth.
Problem 3: Persistent Impurities - Co-crystallization or Inhibition of Growth
Impurities from the synthesis can significantly impact crystallization by either co-crystallizing with the desired product or inhibiting crystal nucleation and growth.
Causality: Common impurities in the synthesis of imidazo[1,2-a]pyridines, especially from multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction, can include unreacted starting materials (e.g., 2-aminopyridine, aldehydes) and side products.[5][12] These impurities may have similar solubility profiles to the product, making their removal by simple crystallization challenging.
Solutions:
-
Pre-purification: Before attempting crystallization, purify the crude product using column chromatography. This is often the most effective way to remove structurally similar impurities.
-
Solvent Selection for Purity Enhancement: Choose a solvent system where the impurities are significantly more soluble than the desired compound, even at lower temperatures. This will ensure that the impurities remain in the mother liquor.
-
Washing the Crystals: After filtration, wash the collected crystals with a small amount of cold solvent in which the desired compound is sparingly soluble but the impurities are more soluble.
Table: Common Solvents for Recrystallization and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Common Use for Imidazo[1,2-a]pyridines |
| Methanol | 65 | High | Good for many derivatives, often used in combination with water.[4][9] |
| Ethanol | 78 | High | A common and effective solvent, sometimes used as an aqueous solution. |
| Isopropanol | 82 | Medium-High | A good alternative to ethanol, with a higher boiling point.[4] |
| Acetonitrile | 82 | Medium-High | Can be effective for less polar derivatives. |
| Ethyl Acetate | 77 | Medium | A versatile solvent, often used with hexane as an anti-solvent. |
| Dichloromethane | 40 | Medium | Good for dissolving many derivatives, but its volatility can make slow crystallization challenging. |
| Toluene | 111 | Low | Effective for less polar derivatives, often used with heptane as an anti-solvent. |
Problem 4: Polymorphism - Obtaining the Desired Crystal Form
Imidazo[1,2-a]pyridine derivatives can exhibit polymorphism, meaning they can exist in different crystal structures.[4][5] This is a critical consideration in pharmaceutical development, as different polymorphs can have different stabilities, solubilities, and bioavailabilities.
Causality: The formation of a particular polymorph is influenced by thermodynamic and kinetic factors during crystallization. Solvent choice, cooling rate, and temperature can all play a role in determining which polymorph is favored.
Solutions:
-
Systematic Screening: Conduct a comprehensive polymorph screen by varying solvents, crystallization temperatures, and cooling rates.[6]
-
Seeding: Once a desired polymorph has been identified and isolated, use it to seed subsequent crystallizations to ensure the consistent formation of that form.
-
Slurry Experiments: Slurrying a mixture of polymorphs in a suitable solvent at a specific temperature will eventually lead to the conversion of the less stable forms to the most stable polymorph under those conditions.
Diagram: Workflow for Polymorph Screening
Caption: A systematic workflow for polymorph screening.
Conclusion
The successful crystallization of imidazo[1,2-a]pyridine derivatives is a critical step in their characterization and development. While challenges such as oiling out, rapid precipitation, and polymorphism are common, a systematic and informed approach to troubleshooting can lead to the desired crystalline material. By understanding the interplay between the compound's structure, solvent properties, and crystallization conditions, researchers can effectively refine their techniques to obtain high-quality single crystals. This guide provides a foundation for this process, but it is important to remember that crystallization often remains an empirical science, and persistence and careful observation are key to success.
References
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
-
Chia, T. S., Quah, C. K., Lim, G. K., & Chandraju, S. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9(1), 926. Available at: [Link]
-
A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. Arkivoc. Available at: [Link]
- Zolpidem salt forms. Google Patents.
-
Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Available at: [Link]
-
ZOLPIDEM HEMITARTRATE. European Patent Office. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
-
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]
-
Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. Available at: [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. ResearchGate. Available at: [Link]
-
An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available at: [Link]
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available at: [Link]
-
The Groebke-Blackburn-Bienaymé Reaction. PubMed. Available at: [Link]
-
Addressing poor solubility and oiling-out tendencies of drug substances. That's Nice. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Addressing poor solubility and oiling-out tendencies of drug substances – Pharma Crystallization Summit [crystallizationsummit.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. US6242460B1 - Zolpidem salt forms - Google Patents [patents.google.com]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. pharmtech.com [pharmtech.com]
- 7. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Imidazo[1,2-a]pyridine Synthesis: A Comparative Analysis
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1] This nitrogen-bridged heterocyclic system is a structural cornerstone for a multitude of commercial drugs, including the anxiolytic alpidem, the insomnia treatment zolpidem, and the cardiotonic agent olprinone.[1][2] Its rigid, planar structure and unique electronic properties also make it a valuable component in functional materials.[3][4]
Given its significance, the development of efficient, scalable, and diverse synthetic routes to this scaffold is a central focus of organic chemistry.[4] Early methodologies, while foundational, often suffered from harsh conditions, limited substrate scope, or the use of hazardous reagents.[5] Modern approaches have increasingly prioritized atom economy, catalytic efficiency, and environmentally benign conditions.[6]
This guide provides a comparative analysis of the most prominent and field-proven methods for synthesizing substituted imidazo[1,2-a]pyridines. We will delve into the mechanistic underpinnings of each strategy, present comparative experimental data, and provide detailed, validated protocols to empower researchers in selecting and implementing the optimal synthesis for their specific target molecules.
Comparative Overview of Major Synthetic Strategies
The synthesis of the imidazo[1,2-a]pyridine core can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs) that build complexity in a single step, and modern C-H functionalization approaches.
Caption: Overview of major synthetic routes to imidazo[1,2-a]pyridines.
Classical Condensation Methods
The Tschitschibabin-Type Reaction: Condensation with α-Haloketones
This is the most traditional and enduring method for constructing the imidazo[1,2-a]pyridine ring system.[7] The reaction proceeds via the initial SN2 alkylation of the endocyclic nitrogen of a 2-aminopyridine with an α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic bicyclic system.
Mechanism Rationale: The pyridine nitrogen (N1) is more nucleophilic than the exocyclic amino group (NH2), leading to the initial, regioselective alkylation. The subsequent cyclization is driven by the formation of a thermodynamically stable aromatic system. While historically performed at high temperatures in solvents like ethanol or DMF, recent advancements have introduced catalyst-free and microwave-assisted protocols that significantly improve reaction times and yields.[3][8]
Comparative Performance:
| Starting Materials | Conditions | Yield (%) | Time | Reference |
| 2-Aminopyridine, α-Bromoacetophenone | Solvent-free, 60°C | 95% | 2 h | [3] |
| 2-Amino-5-methylpyridine, 2-Bromo-4'-fluoroacetophenone | H₂O-IPA, Microwave (240W) | 94% | 10 min | [7] |
| 2-Aminopyridine, Phenacyl Bromide | Water, Microwave (300W) | 92% | 5 min | [9] |
| 2-Aminopyridine, α-Bromoacetophenone | K₂CO₃, DMF, rt | 85-95% | 12-24 h | [2] |
Key Advantages:
-
High yields for a wide range of substrates.
-
Simple, predictable regioselectivity.
-
Increasingly green protocols are available (e.g., water solvent, catalyst-free).[8][9]
Key Limitations:
-
Limited commercial availability of diverse α-haloketones.
-
α-Haloketones are potent lachrymators and require careful handling.[10]
The Ortoleva-King Reaction
The Ortoleva-King reaction offers a significant advantage by generating the reactive intermediate in situ from readily available acetophenones and iodine, thus avoiding the direct use of lachrymatory α-haloketones.[10] The reaction is a one-pot, tandem process where an acetophenone is first converted to an N-(phenacyl)pyridinium iodide intermediate, which then cyclizes upon treatment with a base.[11][12]
Mechanism Workflow:
Caption: Workflow for the one-pot Ortoleva-King synthesis.
Experimental Protocol: Synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine [12]
-
Step 1 (Intermediate Formation): In a round-bottom flask, combine 2-aminopyridine (2.3 equiv) and 2'-hydroxyacetophenone (1.0 equiv). Heat the mixture to 110°C.
-
Causality: Using an excess of 2-aminopyridine serves both as a reactant and as a base to facilitate the initial α-proton abstraction from the ketone.[10] The neat (solvent-free) condition maximizes reactant concentration.
-
Add molecular iodine (I₂, 1.2 equiv) portion-wise over 10 minutes. Maintain stirring at 110°C for 4 hours. The mixture will solidify.
-
Step 2 (Cyclization): Cool the reaction mixture to room temperature. Add a 10% aqueous solution of NaOH.
-
Causality: The base deprotonates the exocyclic amino group, which then acts as a nucleophile, attacking the carbonyl carbon to initiate the cyclization and subsequent dehydration.
-
Heat the resulting suspension to 100°C for 1 hour.
-
Work-up: Cool the mixture, collect the precipitate by filtration, wash thoroughly with water, and dry to afford the crude product. Recrystallization from ethanol typically yields the pure product in 40-60% yield.[12]
Multicomponent Reactions (MCRs)
MCRs are powerful tools for rapidly building molecular complexity from three or more starting materials in a single synthetic operation, aligning well with the principles of green chemistry.[5]
Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[2] It is one of the most efficient methods for accessing 3-amino-substituted imidazo[1,2-a]pyridines. The reaction is typically catalyzed by a Brønsted or Lewis acid.[5][13]
Mechanism Rationale: The reaction initiates with the formation of a Schiff base between the 2-aminopyridine and the aldehyde. The acid catalyst activates this imine for nucleophilic attack by the isocyanide. A subsequent intramolecular [4+1] cycloaddition yields the final product. The choice of catalyst is critical; greener catalysts like ammonium chloride (NH₄Cl) have proven highly effective, especially under microwave irradiation.[5][14]
Comparative Performance:
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| NH₄Cl (20 mol%) | Ethanol | Microwave, 15 min | 36% | [14] |
| NH₄Cl | N/A | Conventional, 60°C, 8 h | 82% | [5] |
| I₂ | N/A | rt, 3-4 h | 80-92% | [13] |
| Catalyst-free | Water | Ultrasound, 30 min | 86% | [15] |
Experimental Protocol: Ultrasound-Assisted GBB Synthesis [15]
-
Setup: To a flask containing 2-aminopyridine (1 mmol), add furfural (1 mmol), cyclohexyl isocyanide (1 mmol), and water (5 mL).
-
Reaction: Place the flask in an ultrasonic bath and irradiate at room temperature for 30 minutes. Monitor reaction completion by TLC.
-
Causality: Ultrasound provides the activation energy through acoustic cavitation, promoting rapid mixing and mass transfer in the aqueous medium, which is often a poor solvent for organic reactants. This avoids the need for heating or organic solvents.
-
Work-up: Upon completion, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the product (86% yield).[15]
A³-Coupling/Cycloisomerization
The A³ (Aldehyde-Alkyne-Amine) coupling is a versatile MCR that combines a 2-aminopyridine, an aldehyde, and a terminal alkyne.[16] This reaction is almost exclusively catalyzed by copper salts, which play a dual role in activating the alkyne and facilitating the subsequent cyclization.[17]
Mechanism of A³-Coupling and Cyclization:
Caption: A³-Coupling followed by intramolecular cyclization.
Causality & Green Chemistry: The development of A³-coupling protocols in aqueous micellar media represents a significant step towards sustainable synthesis.[16][18] Using a surfactant like sodium dodecyl sulfate (SDS) creates hydrophobic pockets in water, concentrating the organic reactants and catalyst, thereby accelerating the reaction without the need for volatile organic solvents.[16]
Experimental Protocol: Cu(II)-Ascorbate Catalyzed A³-Coupling in Water [18]
-
Micelle Formation: In a 10 mL round-bottom flask, add SDS (10 mol%) to water (2 mL) and stir vigorously for 5 min.
-
Reactant Addition: To the micellar solution, add 2-aminopyridine (1 mmol), the desired aldehyde (1 mmol), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%).
-
Causality: Sodium ascorbate acts as a reducing agent, generating the active Cu(I) species in situ from the Cu(II) precursor. This is a classic example of a self-validating system where the active catalyst is formed under the reaction conditions.[16]
-
Final Addition & Reaction: Add the terminal alkyne (1.2 mmol) and stir the reaction mixture at 50°C for 6-16 hours.
-
Work-up: After cooling, extract the mixture with ethyl acetate, dry the organic phase, and purify by column chromatography to yield the product (good overall yields).[18]
Modern Methods: Direct C-H Functionalization
Direct C-H functionalization has emerged as a paradigm-shifting strategy in organic synthesis.[19] Instead of pre-functionalizing starting materials, this approach directly converts innate C-H bonds into new C-C or C-heteroatom bonds. For imidazo[1,2-a]pyridines, the C3 position is the most electronically rich and sterically accessible, making it the primary target for functionalization.[20][21]
Advantages of C-H Functionalization:
-
Atom and Step Economy: Eliminates the need for pre-installed leaving groups, reducing synthetic steps and waste.[20]
-
Late-Stage Modification: Allows for the diversification of complex molecules at a late stage in the synthesis, which is highly valuable in drug discovery.
Visible light photoredox catalysis has become a particularly powerful tool for these transformations, offering mild and environmentally friendly reaction conditions.[20]
Example: Visible Light-Induced Perfluoroalkylation of C3 [20] This method utilizes an electron donor-acceptor (EDA) complex formed between the imidazo[1,2-a]pyridine and a perfluoroalkyl iodide. Upon irradiation with visible light, the EDA complex undergoes single-electron transfer to generate a perfluoroalkyl radical, which then adds to the C3 position.
Comparative Summary of Methods:
| Method | Key Transformation | Typical Reagents | Advantages | Disadvantages |
| Tschitschibabin-type | Ring formation | 2-Aminopyridine, α-haloketone | High yields, simple | Use of lachrymatory reagents |
| Ortoleva-King | Ring formation | 2-Aminopyridine, acetophenone, I₂ | One-pot, avoids α-haloketones | Can require high temperatures |
| GBB Reaction | Ring formation (C3-amino) | 2-Aminopyridine, aldehyde, isocyanide | High diversity, one-pot | Isocyanides can be toxic/odorous |
| A³-Coupling | Ring formation | 2-Aminopyridine, aldehyde, alkyne | Convergent, good scope | Requires metal catalyst (often Cu) |
| C-H Functionalization | Post-synthesis modification | Pre-formed imidazopyridine, coupling partner | Atom-economical, late-stage modification | Site-selectivity can be challenging |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved dramatically from classical, high-temperature condensations to elegant, one-pot multicomponent reactions and highly efficient C-H functionalization strategies.
-
For straightforward, scalable access to simple scaffolds, the Ortoleva-King reaction and modern microwave-assisted Tschitschibabin-type syntheses offer robust and high-yielding pathways.[3][12]
-
To rapidly generate libraries of diverse analogues, particularly for drug discovery, the Groebke-Blackburn-Bienaymé and A³-coupling multicomponent reactions are unparalleled in their efficiency and complexity-building power.[15][16]
-
For late-stage diversification and the synthesis of highly functionalized targets, direct C-H functionalization represents the state-of-the-art, providing atom-economical solutions under increasingly mild conditions.[20]
The selection of a synthetic method is not a one-size-fits-all decision. It requires a careful analysis of the target structure's substitution pattern, desired scale, available starting materials, and the overarching goals of the research program, whether they be process efficiency, library generation, or green chemistry. This guide serves as a foundational tool to aid in that critical decision-making process.
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. PubMed Central. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Semantic Scholar. [Link]
-
Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. PubMed. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Scilit. [Link]
-
Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction. Semantic Scholar. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material. SciELO. [Link]
-
Green synthesis of imidazo[1,2-a]pyridines in aqueous medium. IOSR Journal of Applied Chemistry. [Link]
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis Online. [Link]
-
Solvent and catalyst free synthesis of imidazo[1,2-a]pyridines by grindstone chemistry. ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science. [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. ACS Publications. [Link]
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. ACS Publications. [Link]
-
One‐pot synthesis of imidazo[1,2‐a]pyridines by condensation of... ResearchGate. [Link]
-
Research Progress on Green Synthesis of Imidazo[1, 2-a]pyridine Compounds. Journal of Liaocheng University (Natural Science Edition). [Link]
-
Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
SYNTHESIS OF FUNCTIONALYZED IMIDAZO[1,2-a]PYRIDINES via TANDEM A3-COUPLING/CYCLOISOMERIZATION APPROACH. Chemistry of Heterocyclic Compounds. [Link]
-
Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. ResearchGate. [Link]
-
Synthesis of functionalyzed imidazo[1,2-a]pyridines via domino A3-coupling/cycloisomerization approach. ResearchGate. [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [https://www.researchgate.net/publication/379895244_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-conferences.org [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scilit.com [scilit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 14. Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
validation of analytical methods for 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
An In-Depth Technical Guide to the Validation of Analytical Methods for 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Introduction: The Critical Role of Analytical Validation
This compound is a heterocyclic compound belonging to the imidazopyridine class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse biological activities. As a key starting material or intermediate, its purity and quality are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust, reliable, and validated analytical method is not merely a quality control requirement but a foundational pillar of the entire drug development process.
This guide provides a comprehensive comparison and detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. We will delve into the causality behind experimental choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, which is to accurately and precisely measure the analyte of interest.[2][3]
The Regulatory Framework: Adhering to ICH Q2(R1) Standards
The validation of an analytical method is a mandatory regulatory requirement in the pharmaceutical industry.[4] The ICH Q2(R1) guideline provides a comprehensive framework for conducting validation studies, ensuring a harmonized approach across different regions.[1][5][6] This guide will systematically address the validation characteristics applicable to an assay procedure for a drug substance, including specificity, linearity, range, accuracy, and precision.[2][7]
Core Analytical Technique: A Comparative Overview
While various analytical techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and versatile method for analyzing non-volatile, polar to moderately non-polar small molecules like imidazopyridine derivatives. Its high resolution, sensitivity, and adaptability make it ideal for separating the main component from potential impurities and degradation products.
For the purpose of this guide, we will focus on validating a conventional HPLC method. However, a comparison with Ultra-High-Performance Liquid Chromatography (UPLC) is provided to highlight advancements in liquid chromatography.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Typical Run Time | 15 - 30 minutes | 1 - 10 minutes |
| System Pressure | 400 - 600 bar | 1000 - 1500 bar |
| Resolution | Good | Excellent, sharper peaks |
| Solvent Consumption | Higher | Significantly Lower (~70-90% reduction) |
| Sensitivity | Good | Higher (due to sharper peaks) |
The choice between HPLC and UPLC often depends on the specific laboratory needs, sample throughput requirements, and available instrumentation. While UPLC offers significant advantages in speed and efficiency, a well-validated HPLC method is robust and perfectly suitable for quality control and stability testing.
The Validation Workflow: A Systematic Approach
The validation process follows a logical sequence of experiments designed to test the method's performance characteristics. Each step builds upon the last, culminating in a comprehensive understanding of the method's capabilities and limitations.
Caption: A typical workflow for analytical method validation, from development to final reporting.
Validation Parameter 1: Specificity (and Forced Degradation)
Expertise & Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9] For a stability-indicating method, this is arguably the most critical parameter. It ensures that the peak response is purely from the analyte of interest and not inflated by co-eluting substances.[10] To prove this, we perform forced degradation (stress testing) studies.[11][12] By intentionally degrading the drug substance under harsh conditions, we generate the likely degradation products and demonstrate that the method can separate them from the parent compound.[11][13]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[14]
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[14][15]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Dissolve in the solvent for analysis.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method. Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all chromatograms.
Caption: Demonstrating specificity by separating the analyte from its stress-induced degradation products.
Data Summary: Forced Degradation
| Stress Condition | % Degradation of Analyte | Peak Purity Index (Analyte) | Observations |
| Acid (0.1 M HCl) | 12.5% | > 0.999 | One major degradation product observed. |
| Base (0.1 M NaOH) | 18.2% | > 0.999 | Two major degradation products observed. |
| Oxidation (3% H₂O₂) | 8.9% | > 0.999 | One minor degradation product observed. |
| Thermal (105°C) | 3.1% | > 0.999 | No significant degradation. |
| Photolytic | 5.5% | > 0.999 | Minor degradation observed. |
Acceptance Criteria: The method is considered specific if there is no interference between the main analyte peak and any peaks from impurities, degradants, or the blank.[16] The analyte peak should be well-resolved from all other peaks, and the peak purity index should be greater than 0.999.
Validation Parameters 2, 3 & 4: Linearity, Range, and Accuracy
Expertise & Causality: These three parameters are intrinsically linked.
-
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[17] This is crucial for accurate quantification.
-
Range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy is the closeness of the test results obtained by the method to the true value.[18] It is often determined by a recovery study, where a known amount of analyte is added (spiked) into a sample matrix and the percentage recovered is calculated.[10][17]
Experimental Protocol: Linearity, Accuracy, and Range
-
Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of the analyte to prepare a high-concentration stock solution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five calibration standards. For an assay, the typical range is 80% to 120% of the target test concentration.[19] Let's assume a target concentration of 100 µg/mL. The levels would be 80, 90, 100, 110, and 120 µg/mL.
-
Inject and Analyze: Inject each concentration level in triplicate.
-
Linearity Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Accuracy (Recovery) Analysis: The data from the linearity study can be used to assess accuracy. Calculate the percentage recovery for each replicate at each concentration level. The recovery is calculated as: (Mean Measured Concentration / Nominal Concentration) * 100%.
Data Summary: Linearity, Accuracy, and Range
| Parameter | Acceptance Criterion | Observed Result |
| Range | 80% to 120% of test concentration | 80 - 120 µg/mL |
| Linearity | ||
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997 |
| Accuracy (Recovery) | 98.0% to 102.0% at each level | |
| 80 µg/mL | 99.5% | |
| 90 µg/mL | 100.2% | |
| 100 µg/mL | 100.5% | |
| 110 µg/mL | 101.1% | |
| 120 µg/mL | 99.8% |
Validation Parameter 5: Precision
Expertise & Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[8] It is a measure of random error and indicates the method's reproducibility. Precision is evaluated at two levels as per ICH guidelines:[18]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol: Precision
-
Repeatability:
-
Prepare six separate samples of the analyte at 100% of the target concentration (e.g., 100 µg/mL).
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst (or different instrument, if available).
-
Prepare a new set of six samples and analyze.
-
Calculate the %RSD for this set and perform a statistical comparison (e.g., an F-test) of the two data sets to assess the overall precision of the method.
-
Data Summary: Precision
| Parameter | Acceptance Criterion (%RSD) | Observed Result (%RSD) |
| Repeatability (n=6) | ≤ 2.0% | 0.85% |
| Intermediate Precision (n=6, Day 2) | ≤ 2.0% | 1.10% |
| Overall Precision (n=12) | ≤ 2.0% | 1.25% |
Validation Parameters 6 & 7: Detection & Quantitation Limits
Expertise & Causality:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17] This is a critical parameter for impurity analysis.
These are typically determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD ≈ 3.3 × (σ / S)
-
LOQ ≈ 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.[20]
-
Data Summary: LOD & LOQ
| Parameter | Acceptance Criterion | Observed Result |
| LOD | S/N Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | S/N Ratio ≥ 10:1; Precision (%RSD) ≤ 10% | 0.3 µg/mL |
Validation Parameter 8: Robustness
Expertise & Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. This is a critical step to ensure the method can be transferred between labs and instruments without issues.
Experimental Protocol: Robustness
-
Prepare a standard solution of the analyte.
-
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
Wavelength (e.g., ± 2 nm)
-
-
Evaluate the effect on system suitability parameters (e.g., peak retention time, tailing factor, resolution).
Data Summary: Robustness
| Parameter Varied | Effect on Results | Conclusion |
| Flow Rate (0.9 & 1.1 mL/min) | Minor shift in retention time; results within spec. | Robust |
| Temperature (33°C & 37°C) | Negligible effect. | Robust |
| Mobile Phase B% (±2%) | Minor shift in retention time; results within spec. | Robust |
Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the final quantified result should not deviate significantly from the nominal value.
Conclusion
The validation of an analytical method is a systematic and evidence-based process that establishes the performance characteristics of the procedure. The HPLC method detailed in this guide demonstrates suitability for its intended purpose of quantifying this compound. Through rigorous testing of specificity, linearity, accuracy, precision, and robustness, the method is proven to be reliable, reproducible, and fit for use in a regulated quality control environment. Adherence to the principles of ICH Q2(R1) ensures that the data generated is scientifically sound and defensible, supporting the development of safe and effective pharmaceutical products.
References
- Title: Forced Degradation in Pharmaceuticals – A Regulatory Update Source: Google Search Result URL
- Title: Steps for HPLC Method Validation Source: Pharmaguideline URL
- Source: National Institutes of Health (NIH)
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: Google Search Result URL
- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
- Title: Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability Source: Sharp Services URL
- Title: ICH Q2(R1)
- Title: analytical method validation and validation of hplc Source: Slideshare URL
- Title: Quality Guidelines Source: ICH URL
- Title: Revised ICH Guideline Q2(R1)
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Google Search Result URL
- Title: guidance for the validation of pharmaceutical quality control analytical methods Source: Google Search Result URL
- Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL
- Title: How To Perform Specificity In Analytical Method Validation: Get Mastery Easily Source: Google Search Result URL
- Title: ICH Q2 Analytical Method Validation Source: Slideshare URL
- Title: Specificity analytical method validation Source: Front Life Sciences URL
- Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC International URL
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL
- Title: Method validation parameters of the HPLC method Source: ResearchGate URL
- Title: 1072944-75-2|this compound Source: BLDpharm URL
- Title: (PDF)
- Title: Advances in Synthesis and Application of Imidazopyridine Derivatives Source: ResearchGate URL
- Title: this compound Source: Sapphire Bioscience URL
- Title: this compound Source: Benchchem URL
- Title: Q 2 (R1)
- Title: Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review Source: E3S Web of Conferences URL
- Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: MDPI URL
- Title: Annex 6 Source: World Health Organization URL
- Source: Mor. J. Chem.
- Title: 6-Bromo-2-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde Source: Santa Cruz Biotechnology URL
- Title: this compound Source: 克拉玛尔试剂 URL
- Title: 8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde Source: Sigma-Aldrich URL
- Title: carbaldehyde into 6-Fluoroimidazo[1,2 Source: Semantic Scholar URL
- Title: Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents Source: Pharmacia URL:KJEZK27cpDzG-07H1_KwNlK)
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. starodub.nl [starodub.nl]
- 7. analytical method validation and validation of hplc | PPT [slideshare.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. frontlifesciences.com [frontlifesciences.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. ema.europa.eu [ema.europa.eu]
- 18. pharmtech.com [pharmtech.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
The Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of a wide array of therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering a comparative perspective on their performance against established alternatives in anticancer, antimicrobial, and antiviral applications. We will delve into the causality behind experimental choices in molecular design and provide detailed, self-validating experimental protocols to support the findings.
The Allure of the Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This arrangement confers a unique electronic distribution and a rigid, planar structure, making it an ideal framework for interacting with various biological targets. The scaffold's synthetic tractability allows for systematic modifications at multiple positions, enabling fine-tuning of its pharmacological profile.[1][2] This has led to the development of several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem, underscoring the therapeutic relevance of this chemical class.[3][4]
The diverse biological activities of imidazo[1,2-a]pyridine derivatives, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory properties, stem from its ability to engage with a multitude of enzymes and receptors.[3][4] This guide will explore the nuanced SAR that governs these interactions, providing a comparative analysis of key derivatives against standard therapeutic agents.
Anticancer Activity: A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with research highlighting their ability to inhibit various cancer cell lines. The SAR studies in this area are particularly insightful, demonstrating how subtle molecular modifications can lead to significant gains in potency and selectivity.
Comparative Performance of Anticancer Imidazo[1,2-a]pyridine Derivatives
A key aspect of drug development is benchmarking new chemical entities against existing standards. The following table provides a comparative overview of the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, with the widely used chemotherapeutic agent Doxorubicin as a reference.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 9d | MCF-7 (Breast) | 2.35 | Doxorubicin | 0.85 | [5][6] |
| 9d | HeLa (Cervical) | 10.89 | Doxorubicin | 10 | [5][6] |
| 14j | MCF-7 (Breast) | 0.021 | Etoposide | Not Specified | [7] |
| 14j | A549 (Lung) | 0.091 | Etoposide | Not Specified | [7] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
The data clearly indicates that certain imidazo[1,2-a]pyridine derivatives, such as 9d and 14j , exhibit potent anticancer activity, with IC50 values comparable or even superior to the standard drugs in specific cell lines.[5][7]
Key SAR Insights for Anticancer Activity
The anticancer potency of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the heterocyclic core.
Caption: Key SAR takeaways for anticancer imidazo[1,2-a]pyridines.
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Imidazo[1,2-a]pyridine derivatives have shown considerable promise in this arena, with several compounds demonstrating potent activity against both Gram-positive and Gram-negative bacteria.
Comparative Performance of Antimicrobial Imidazo[1,2-a]pyridine Derivatives
The following table compares the minimum inhibitory concentrations (MICs) of representative imidazo[1,2-a]pyridine derivatives against various bacterial strains, with the broad-spectrum antibiotic Ciprofloxacin as a benchmark.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citation |
| Compound 8 | S. aureus | 3.12 | Ciprofloxacin | Not Specified | [8] |
| Compound 5a | E. coli | <2.50 | Ciprofloxacin | Not Specified | [8] |
| 4e | P. aeruginosa | 0.5 (mg/mL) | Not Specified | Not Specified | [9] |
| 4e | S. aureus | 0.5 (mg/mL) | Not Specified | Not Specified | [9] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
These results highlight the potential of imidazo[1,2-a]pyridine derivatives as effective antibacterial agents, with some compounds exhibiting MIC values in the low microgram per milliliter range.[8][9]
Key SAR Insights for Antimicrobial Activity
The antimicrobial efficacy of these derivatives is highly dependent on their substitution patterns.
Caption: Key SAR insights for antimicrobial imidazo[1,2-a]pyridines.
Antiviral Activity: Targeting Viral Replication
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, with some compounds showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).
Comparative Performance of Antiviral Imidazo[1,2-a]pyridine Derivatives
The antiviral efficacy of selected imidazo[1,2-a]pyridine derivatives is presented below, with a comparison to established antiviral drugs where available.
| Compound ID | Virus | EC50 (µg/mL) | Reference Compound | EC50 (µM) | Citation |
| Compound 4a | HIV-1 | 82.02 | Not Specified | Not Specified | [10][11] |
| Compound 4a | HIV-2 | 47.72 | Not Specified | Not Specified | [10][11] |
| Compound 36a | Vaccinia Virus (VV) | Not Specified | Not Specified | 0.1 | [12][13] |
| Compound 36b | Bovine Viral Diarrhea Virus (BVDV) | Not Specified | Not Specified | 1.5 | [12][13] |
EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.
While some imidazo[1,2-a]pyridine derivatives have shown promise, further optimization is often needed to enhance their antiviral potency and selectivity.[10][11]
Key SAR Insights for Antiviral Activity
The antiviral activity of these compounds is influenced by various structural features.
Caption: Key SAR principles for antiviral imidazo[1,2-a]pyridines.
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives.
Protocol 1: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][14][15]
Workflow:
Caption: MTT assay experimental workflow.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.[16]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives and the reference drug (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Protocol 2: Broth Microdilution for Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19]
Workflow:
Caption: Broth microdilution assay workflow.
Step-by-Step Methodology:
-
Compound Preparation and Dilution:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative and the reference antibiotic (e.g., Ciprofloxacin).
-
Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate containing broth medium.[1]
-
-
Bacterial Inoculum Preparation:
-
Grow the bacterial strain to the mid-logarithmic phase.
-
Adjust the bacterial suspension to a 0.5 McFarland standard.[18]
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.[19]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Protocol 3: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[20][21]
Workflow:
Caption: Plaque reduction assay workflow.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed susceptible host cells in a 6-well or 12-well plate to form a confluent monolayer.[22]
-
-
Virus Infection and Compound Treatment:
-
Prepare serial dilutions of the virus.
-
Infect the cell monolayer with the virus for 1-2 hours.[23]
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative and the reference antiviral drug.
-
After viral adsorption, remove the inoculum and add the compound dilutions.
-
-
Overlay and Incubation:
-
Plaque Visualization and Counting:
-
Fix the cells and stain with a dye such as crystal violet.
-
Plaques will appear as clear zones against a background of stained cells.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value, which is the concentration that reduces the number of plaques by 50%.
-
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The SAR studies highlighted in this guide demonstrate the remarkable versatility of this heterocyclic system and its potential to yield potent and selective therapeutic agents. The comparative data presented underscores the performance of novel derivatives against established drugs, while the detailed experimental protocols provide a framework for robust and reproducible evaluation.
Future research will undoubtedly focus on further elucidating the mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties. The continued exploration of the vast chemical space around the imidazo[1,2-a]pyridine core, guided by rational drug design and a deep understanding of SAR, holds the promise of delivering the next generation of innovative medicines.
References
-
Narayan A, Patel S, Baile S, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024;24(8):e200324228067. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
Springer Nature Experiments. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. [Link]
-
Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. September 27, 2021. [Link]
-
Creative Bioarray. MTT Analysis Protocol. [Link]
-
Krishnamoorthy R, Anaikutti P. The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]
-
NIH. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa. PMC. [Link]
-
NIH. Imidazole derivatives: Impact and prospects in antiviral drug discovery. PMC. [Link]
-
ResearchGate. Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. [Link]
-
Virology Research Services. Measuring infectious virus: the plaque assay. [Link]
-
NIH. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]
-
NIH. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. PubMed Central. [Link]
-
Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. ScienceDirect. [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
Semantic Scholar. Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
RSC Publishing. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. [Link]
-
NIH. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]
- 8. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 18. m.youtube.com [m.youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 24. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
A Comparative Guide to the Structural Elucidation of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its versatile biological activities.[1] This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of a specific derivative, 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. Our focus is to demonstrate the definitive power of Single-Crystal X-ray Diffraction (SC-XRD) and contrast its capabilities with other common spectroscopic and analytical methods.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For the unambiguous determination of a molecule's three-dimensional structure, SC-XRD is the unparalleled gold standard.[2] It moves beyond establishing connectivity to provide precise, high-resolution data on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[3][4] This information is critical when confirming the synthesis of a novel compound, determining absolute stereochemistry, or understanding intermolecular interactions that govern the solid-state properties of a material.
Expertise in Practice: The Causality Behind the Crystallography Workflow
The journey from a purified powder to a refined crystal structure is a multi-step process where each stage is critical for success. The protocol described below is not merely a series of steps but a system of informed decisions designed to yield a high-quality, publishable crystal structure.
Detailed Experimental Protocol for SC-XRD
Part A: Synthesis and High-Purity Isolation
-
Synthesis: The title compound is typically synthesized via the condensation of 2-amino-5-bromo-6-methylpyridine with an appropriate three-carbon aldehyde precursor, such as 2-bromomalonaldehyde, often under reflux in a suitable solvent like acetonitrile or ethanol/water.[5]
-
Purification: Post-synthesis, the crude product must be purified to >99% purity. This is a non-negotiable prerequisite for successful crystallization. The rationale is that impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Method: Silica gel column chromatography is the method of choice. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate, is effective for separating the target compound from unreacted starting materials and byproducts.
-
Validation: Purity is confirmed by ¹H NMR and LC-MS before proceeding.
-
Part B: Crystal Growth – The Art and Science
The formation of single crystals suitable for diffraction (typically 0.1-0.4 mm in at least two dimensions) is often the most challenging step.[6] The choice of solvent and technique is dictated by the compound's solubility and the need to achieve slow, controlled supersaturation.
-
Solvent Screening: The ideal solvent system is one in which the compound is sparingly soluble. For a planar, relatively polar molecule like this compound, solvents like dichloromethane (DCM), acetone, ethyl acetate, or methanol are good starting points.
-
Slow Evaporation (Primary Technique):
-
Rationale: This is the simplest method. Slow removal of the solvent concentrates the solution, gradually leading to supersaturation and crystal nucleation.
-
Procedure: Dissolve ~5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., DCM) in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion (Alternative Technique):
-
Rationale: This technique is more controlled and is excellent for compounds that are highly soluble in one solvent but insoluble in another.
-
Procedure: Dissolve the compound in a small volume of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexanes). The anti-solvent vapor slowly diffuses into the inner vial, reducing the compound's solubility and inducing crystallization.
-
Part C: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[6]
-
Data Collection: The crystal is cooled to a low temperature (typically 100-173 K) using a nitrogen or helium cryostream. This minimizes atomic thermal vibrations, resulting in sharper diffraction spots and higher-quality data. The diffractometer directs a monochromatic X-ray beam at the crystal, which is rotated to collect a complete sphere of diffraction data on a detector, such as a CCD.[4][7]
-
Structure Solution: The collected diffraction pattern is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor (R1).
Visualizing the Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Anticipated Crystallographic Data
While a crystal structure for this specific molecule is not publicly deposited, we can anticipate its crystallographic parameters based on closely related imidazo[1,2-a]pyridine derivatives.[1]
| Parameter | Anticipated Value | Significance |
| Chemical Formula | C₉H₇BrN₂O | Confirms the elemental composition in the crystal. |
| Molecular Weight | 239.07 g/mol | Basic molecular property derived from the formula. |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Defines the specific symmetry operations within the crystal lattice. |
| a, b, c (Å) | a ≈ 10-15 Å, b ≈ 12-18 Å, c ≈ 10-15 Å | The dimensions of the unit cell, the repeating building block of the crystal. |
| α, γ (°) / β (°) | α = γ = 90° / β ≈ 90-100° | The angles between the unit cell axes. |
| Volume (ų) | ~1300 - 1600 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Final R1 [I>2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; a lower value signifies a better fit to the data. |
| Temperature | 100 K or 173 K | The temperature at which diffraction data were collected.[6] |
A Comparative Analysis with Alternative Techniques
While SC-XRD provides the definitive structure, other techniques are indispensable for routine characterization and provide complementary information.[8][9] Understanding their strengths and limitations is key to an efficient drug discovery workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are workhorse techniques for confirming the carbon-hydrogen framework of a molecule.[10] For our target compound, ¹H NMR would show characteristic peaks for the aldehyde proton (~10 ppm), the aromatic protons on the fused ring system, and the methyl group singlet. 2D NMR techniques like HSQC and HMBC can establish connectivity between protons and carbons.
-
Limitation: NMR provides the connectivity and through-bond/through-space correlations in solution. It cannot provide the high-precision bond lengths, angles, or intermolecular packing information that SC-XRD offers from the solid state.[11]
-
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.[12]
-
Limitation: MS provides the molecular formula but cannot distinguish between structural isomers. It offers no information about the 3D arrangement of atoms.
-
-
Density Functional Theory (DFT) Calculations: Computational methods can predict a molecule's lowest energy conformation in the gas phase.[13]
-
Limitation: A DFT-optimized structure is a theoretical model. It does not account for the crystal packing forces that influence the molecule's conformation in the solid state and is not a substitute for experimental validation.
-
At-a-Glance Comparison of Analytical Techniques
| Feature | Single-Crystal XRD | NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Information Provided | Absolute 3D structure, bond lengths/angles, packing | Atomic connectivity, solution-state conformation | Elemental composition, molecular weight |
| Sample Requirement | High-quality single crystal (0.1-0.4 mm) | ~1-5 mg dissolved in deuterated solvent | <1 mg, often in solution |
| Key Strength | Unambiguous structural determination[2] | Excellent for confirming constitution and connectivity | High sensitivity and accuracy for formula determination |
| Primary Limitation | Requires suitable single crystals (can be difficult) | Does not provide precise 3D geometry or solid-state data | Cannot distinguish isomers; no structural information |
| Typical Use Case | Novel compound validation, stereochemistry, polymorphs | Routine synthesis confirmation, structural verification | Purity analysis, formula confirmation |
A Decision-Making Guide for the Researcher
Choosing the right analytical tool is crucial for advancing a research project efficiently. This flowchart provides a logical pathway for deciding when to invest the time and resources required for a full single-crystal X-ray diffraction study.
Sources
- 1. Crystal structure of 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. sssc.usask.ca [sssc.usask.ca]
- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 8. 小分子解析と品質管理 [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Profiles of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocycle forms the core of numerous therapeutic agents, from widely-prescribed hypnotics to novel anticancer and antiviral candidates.[1][3] Understanding the pharmacokinetic (PK) profile of these derivatives—how the body absorbs, distributes, metabolizes, and excretes them (ADME)—is paramount for drug development professionals.[4] A compound's therapeutic success or failure is intrinsically linked to its ability to reach the target site in sufficient concentration and for an appropriate duration, a journey dictated entirely by its pharmacokinetic properties.[5]
This guide provides an in-depth comparison of the pharmacokinetic profiles of several key imidazo[1,2-a]pyridine derivatives, supported by experimental data from preclinical and clinical studies. We will dissect the ADME properties of prominent members of this class, explain the causality behind the experimental methodologies used to generate this data, and explore the critical structure-activity relationships (SAR) that govern their in vivo behavior.
Comparative Analysis of Key Pharmacokinetic Parameters
The therapeutic application of an imidazo[1,2-a]pyridine derivative is heavily influenced by its unique PK profile. For instance, a hypnotic agent like zolpidem requires rapid absorption and a short half-life to induce sleep without causing next-day drowsiness, whereas an agent for chronic conditions might be optimized for lower clearance and longer duration of action.[6][7] The following table summarizes key pharmacokinetic parameters for several notable derivatives, providing a quantitative basis for comparison.
| Derivative | Primary Use | Tmax (hours) | Cmax | t1/2 (hours) | Bioavailability (F%) | Plasma Protein Binding (%) | Key References |
| Zolpidem | Hypnotic | ~1.6 (Oral Tablet)[8] | Dose-dependent | ~2-3[7] | ~70%[6][7] | ~92.5%[6][8] | [6][7][8] |
| Zolpidem (Nasal Spray) | Hypnotic | ~0.4-0.8[9] | Dose-dependent | N/A | N/A | ~92.5%[8] | [9] |
| Alpidem | Anxiolytic | 1.0–2.5[10] | Dose-dependent | 19 (7-44)[10] | ~13% (in rats)[11] | 99.4%[10] | [10][11][12] |
| Saripidem | Anxiolytic/Sedative | N/A | N/A | N/A | N/A | N/A | [13][14] |
| GSK812397 | Antiviral (HIV) | N/A | N/A | N/A | Orally bioavailable[15][16] | N/A | [15][16] |
| Compound 13 (Anti-TB) | Antitubercular | N/A | N/A | 13.2 (in mice)[17] | 31.1% (in mice)[17] | N/A | [17][18] |
| Compound 28 (PDGFR Inhibitor) | Anticancer | N/A | N/A | N/A | Orally bioavailable[19] | N/A | [19] |
Note: "N/A" indicates data not available in the cited sources. Pharmacokinetic parameters can vary significantly based on formulation, species, and patient population (e.g., age, hepatic/renal function).[6][8]
Deep Dive into ADME Profiles
The rate and extent of absorption determine the onset and intensity of a drug's effect. Zolpidem, for example, is rapidly absorbed from the gastrointestinal tract, with its immediate-release oral tablet reaching peak plasma concentrations (Tmax) in about 1.6 hours.[8] This rapid onset is a desirable trait for a hypnotic. Interestingly, alternative formulations like a nasal spray can shorten this Tmax to under an hour, offering an even faster onset of action, which could be critical for managing middle-of-the-night awakenings.[9]
In contrast, alpidem, an anxiolytic, also shows relatively rapid absorption but suffers from a very low absolute bioavailability of around 13% in preclinical rat models, indicating significant first-pass metabolism.[11] This phenomenon, where the drug is extensively metabolized in the liver before reaching systemic circulation, is a major hurdle in drug development that medicinal chemists often seek to overcome through structural modification.
Once absorbed, a drug distributes throughout the body. A critical parameter here is plasma protein binding. Both zolpidem and alpidem are highly bound to plasma proteins (>92%).[6][8][10] This is a crucial consideration because only the unbound, or "free," fraction of a drug is available to interact with its pharmacological target. High protein binding can limit drug efficacy and create potential for drug-drug interactions if co-administered compounds compete for the same binding sites.
For centrally-acting agents like zolpidem and alpidem, penetration into the central nervous system (CNS) is essential. Autoradiography studies in rats have shown that alpidem preferentially localizes in lipid-rich tissues and achieves cerebral levels 2.5 to 4 times greater than corresponding plasma levels, a key characteristic for an anxiolytic agent.[11]
Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion. The imidazo[1,2-a]pyridine core is susceptible to several metabolic transformations, predominantly mediated by the cytochrome P450 (CYP) family of enzymes.[11]
-
Zolpidem: Is extensively metabolized by multiple CYP enzymes, with CYP3A4 playing the most significant role, followed by CYP2C9 and CYP1A2.[7][8][20] The primary metabolic routes are oxidation and hydroxylation of the methyl groups on the phenyl and imidazopyridine rings, resulting in inactive metabolites that are then excreted.[6][20] This extensive metabolism is responsible for its relatively short elimination half-life of 2-3 hours.[7]
-
Alpidem: In preclinical models, alpidem undergoes metabolism via three main pathways: aromatic oxidation (hydroxylation), N-dealkylation of the propyl groups, and aliphatic oxidation of the amide side chains.[11] This extensive biotransformation contributes to its high first-pass effect and low bioavailability.[11]
The diagram below illustrates a generalized metabolic pathway for these derivatives.
Caption: Generalized metabolic pathways for imidazo[1,2-a]pyridine derivatives.
The parent drug and its metabolites are ultimately eliminated from the body, primarily through the kidneys (urine) or feces. For zolpidem, less than 1% is excreted unchanged in the urine, with the vast majority eliminated as inactive metabolites.[7] Alpidem's excretion in preclinical models is predominantly through the feces via biliary elimination.[11] The elimination half-life (t1/2) is a critical parameter that dictates dosing frequency. Zolpidem's short half-life is ideal for a sleep aid, minimizing the risk of residual effects the following day.[6] In contrast, alpidem has a much longer and more variable half-life in humans, averaging 19 hours but with a range of 7 to 44 hours.[10]
Experimental Protocols: A Self-Validating System
The generation of reliable pharmacokinetic data hinges on robust and validated experimental workflows. As a Senior Application Scientist, it is imperative to explain not just the steps, but the causality behind them.
A typical preclinical study in a rodent model (e.g., Sprague-Dawley rats) is a foundational step in characterizing a new chemical entity.[11] The objective is to determine key parameters like Cmax, Tmax, AUC, and bioavailability.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of Pharmacokinetics - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. Zolpidem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. jcsm.aasm.org [jcsm.aasm.org]
- 10. Alpidem - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saripidem [bionity.com]
- 14. Saripidem - Wikipedia [en.wikipedia.org]
- 15. Blockade of X4-Tropic HIV-1 Cellular Entry by GSK812397, a Potent Noncompetitive CXCR4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blockade of X4-tropic HIV-1 cellular entry by GSK812397, a potent noncompetitive CXCR4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 18. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ClinPGx [clinpgx.org]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine Compounds
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have shown promise in diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[2][4][5] This guide provides a technical comparison of the in vitro and in vivo efficacy studies of these compounds, offering insights into the experimental choices, data interpretation, and the critical transition from benchtop assays to preclinical models. Our focus is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to evaluate and advance this promising class of molecules.
The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore
The fused bicyclic 5,6-heterocyclic system of imidazo[1,2-a]pyridine provides a unique three-dimensional structure that allows for diverse substitutions, enabling the fine-tuning of its pharmacological properties.[2][3] This structural versatility is a key reason for its wide range of biological targets, which include kinases, tubulin, and microbial enzymes.[5][6] Several drugs containing this scaffold are already on the market for various indications, such as zolpidem for insomnia and alpidem as an anxiolytic, underscoring its therapeutic potential.[3][7]
In Vitro Efficacy: The Foundation of Discovery
In vitro studies are the cornerstone of early-stage drug discovery, providing the initial assessment of a compound's biological activity, potency, and selectivity. For imidazo[1,2-a]pyridine derivatives, a variety of in vitro assays are employed depending on the therapeutic target.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridines has been extensively explored against a wide range of cancer cell lines.[5]
Key Experimental Protocols:
-
MTT Cell Viability Assay: This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HeLa cervical cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine compound for a specified duration (e.g., 48 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
-
Kinase Inhibition Assays: Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting specific kinases involved in cell signaling pathways.[5][8]
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα, AKT) and its specific substrate.
-
Inhibitor Addition: Add the imidazo[1,2-a]pyridine compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate, often using methods like ELISA or radiometric assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
-
Data Presentation: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Diarylurea Derivative 15d | A375P (Melanoma) | Not Specified | < 0.06 | [9] |
| Diarylurea Derivative 17e | A375P (Melanoma) | Not Specified | < 0.06 | [9] |
| Diarylurea Derivative 18c | A375P (Melanoma) | Not Specified | < 0.06 | [9] |
| Compound 5 | A375 (Melanoma) | MTT | ~20 | [8] |
| Compound 6 | A375 (Melanoma) | MTT | ~10 | [8] |
| Compound 7 | HeLa (Cervical) | MTT | ~30 | [8] |
| Compound 12b | Hep-2, HepG2, MCF-7, A375 | MTT | 11, 13, 11, 11 | [10] |
Signaling Pathway Visualization:
Many imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival in cancer.[5][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.
Antitubercular Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents.[1][11] Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency against various Mtb strains.[11][12][13]
Key Experimental Protocol:
-
Microplate Alamar Blue Assay (MABA): This assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mtb.
-
Bacterial Culture: Grow Mtb H37Rv or other strains in an appropriate liquid medium.
-
Compound Dilution: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a 96-well microplate.
-
Inoculation: Add the Mtb culture to each well.
-
Incubation: Incubate the plates for several days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration that prevents this color change.
-
Data Presentation: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine-3-carboxamides
| Compound/Derivative | Mtb Strain | Assay | MIC (µM) | Reference |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating Mtb | Not Specified | 0.4–1.9 (MIC90) | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | MDR-Mtb | Not Specified | 0.07–2.2 (MIC90) | [1] |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | XDR-Mtb | Not Specified | 0.07–0.14 | [1] |
| Compound 9, 12, 16, 17, 18 | Replicating Mtb H37Rv | Not Specified | ≤0.006 | [11] |
| Telacebec (Q203) | MDR- and XDR-TB | Not Specified | Potent activity | [1] |
In Vivo Efficacy: Translating Promise into Preclinical Reality
Positive in vitro results are a critical first step, but the true therapeutic potential of a compound can only be assessed through in vivo studies. These studies evaluate a compound's efficacy, pharmacokinetics (PK), and safety in a living organism.
Anticancer Efficacy in Xenograft Models
Key Experimental Protocol:
-
Tumor Xenograft Model:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., HeLa) into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer the imidazo[1,2-a]pyridine compound to the mice via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Regularly measure the tumor volume using calipers.
-
Efficacy Evaluation: Compare the tumor growth in the treated group to a control group to determine the compound's antitumor efficacy. One study noted that a 50 mg/kg dose of an imidazo[1,2-a]pyridine derivative significantly inhibited the growth of HeLa human cervical tumor xenografts in mice.[8]
-
Antitubercular Pharmacokinetics
Before advancing to in vivo efficacy models for tuberculosis, understanding the pharmacokinetic profile of the lead compounds is crucial.
Key Experimental Protocol:
-
Pharmacokinetic Studies in Mice:
-
Compound Administration: Administer the imidazo[1,2-a]pyridine compound to mice via intravenous (IV) and oral (PO) routes.[11]
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Concentration Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the compound concentration.
-
PK Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability.
-
Data Presentation: In Vivo Pharmacokinetics of Imidazo[1,2-a]pyridine-3-carboxamides in Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| 13 | PO | 100 | Not Specified | Not Specified | Not Specified | [11] |
| 18 | PO | 10 | Not Specified | 15,400 (extrapolated) | Not Specified | [11] |
The In Vitro to In Vivo Translation: A Critical Analysis
The transition from in vitro to in vivo studies is a significant hurdle in drug development. A compound that shows high potency in a cell-based assay may fail in an animal model due to poor pharmacokinetics, toxicity, or a lack of efficacy in a more complex biological system.
Workflow Visualization: From In Vitro Discovery to In Vivo Validation
Caption: A generalized workflow from in vitro discovery to in vivo validation for drug candidates.
For imidazo[1,2-a]pyridine compounds, metabolic stability is a key factor for in vivo efficacy. Studies have shown that performing metabolic studies in mouse and human liver microsomes can help prioritize compounds for in vivo testing and establish a good structure-property relationship.[1] Furthermore, the free unbound fraction of a drug is critical for its in vivo activity, as demonstrated in the pharmacokinetic analysis of compounds 13 and 18, where the Cmax of the unbound drug was considered in relation to its MIC.[11]
Conclusion
Imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising class of compounds with demonstrated efficacy in a range of in vitro and in vivo models. A systematic and logical progression from robust in vitro assays to well-designed in vivo studies is paramount for the successful development of these compounds into novel therapeutics. This guide has provided a framework for understanding the key experimental considerations and the critical importance of translating in vitro potency into in vivo efficacy. As research in this area continues, a continued focus on understanding the structure-activity and structure-property relationships will be essential to unlock the full therapeutic potential of the imidazo[1,2-a]pyridine scaffold.
References
-
Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 583-615. [Link]
-
Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1109-1113. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
Kumar, A., et al. (2021). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. RSC Advances, 11(34), 20857-20872. [Link]
-
Székely, Z., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 108, 623-643. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(5), 402-406. [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(4), 33. [Link]
-
Wallace, E. M., et al. (2007). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 50(22), 5349-5365. [Link]
-
Fassihi, A., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Current Medicinal Chemistry. [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). Current Medicinal Chemistry. [Link]
-
Yilmaz, I., et al. (2019). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 86, 496-507. [Link]
-
Mowbray, C. E., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 434-443. [Link]
-
Wikipedia. (2023). Imidazopyridine. Wikipedia. [Link]
-
Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-90. [Link]
-
Rizk, M. A., et al. (2023). Imidazo[1,2-a]pyridine: a Highly Potent Therapeutic Agent Clears Piroplasm Infection In Vitro. Acta Parasitologica, 68(1), 249-256. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36471-36482. [Link]
-
Sharma, P., & Kumar, A. (2016). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Mowbray, C. E., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry, 12(3), 434-443. [Link]
-
Patel, R., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Medicinal Chemistry. [Link]
-
El-Sayed, M. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
-
ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Ghorbani-Asl, M., et al. (2022). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 30(2), 291-303. [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Spectroscopic Analysis of Imidazo[1,2-a]pyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant drugs like Zolpidem, Alpidem, and Minodronic acid.[1][2] This bicyclic nitrogen-containing heterocycle's versatility allows for a vast array of substitutions, leading to a multitude of isomers.[3][4] Each isomer, differing only in the placement of functional groups, can exhibit profoundly different pharmacological, toxicological, and photophysical properties. Therefore, the unambiguous identification and characterization of these isomers are not merely academic exercises; they are critical checkpoints in the drug discovery and development pipeline.
This guide provides an in-depth comparative analysis of imidazo[1,2-a]pyridine isomers through the lens of core spectroscopic techniques. Moving beyond a simple recitation of data, we will explore the causal relationships between isomeric structures and their spectral outputs, grounded in field-proven insights and experimental data.
The Structural Landscape of Imidazo[1,2-a]pyridine Isomers
The imidazo[1,2-a]pyridine core is a fused ring system with a bridgehead nitrogen atom.[5] The conventional numbering, shown below, reveals multiple positions (C-2, C-3, C-5, C-6, C-7, C-8) where substituents can be introduced, giving rise to positional isomers. The electronic properties and, consequently, the spectroscopic signatures of the entire molecule are highly sensitive to where a substituent is placed.
Caption: Numbering of the core imidazo[1,2-a]pyridine scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for isomer differentiation. The chemical shift of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to its local electronic environment, which is directly altered by the position of substituents.
Expertise & Experience: Why NMR Excels
The delocalized π-electron system of the imidazo[1,2-a]pyridine scaffold creates a distinct magnetic environment for each position. When a substituent is introduced, it perturbs this environment through inductive (through-bond) and resonance (through-space) effects. An electron-withdrawing group, for instance, will deshield nearby protons and carbons, shifting their signals downfield (to a higher ppm value). Conversely, an electron-donating group will cause an upfield shift. This predictable perturbation is the key to assigning the correct isomeric structure.
¹H NMR Analysis
The protons on the pyridine ring (H-5, H-6, H-7, H-8) and the imidazole ring (H-2, H-3) have characteristic chemical shift ranges and coupling patterns. For the parent, unsubstituted molecule, the signals are well-resolved.[6][7] However, upon substitution, the entire spectrum changes:
-
Disappearance of a Signal: The most obvious change is the disappearance of the proton signal at the position of substitution.
-
Chemical Shift Changes: Protons ortho and para to the substituent are most affected. For example, a substituent at C-7 will most significantly impact the chemical shifts of H-6 and H-8.
-
Coupling Constant (J) Changes: While less dramatic, changes in bond angles due to bulky substituents can subtly alter the observed coupling constants between adjacent protons.
Table 1: Comparative ¹H NMR Data for Imidazo[1,2-a]pyridine Isomers (in CDCl₃)
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) | Reference |
| Imidazo[1,2-a]pyridine | ~7.55 (s) | ~7.50 (s) | ~8.05 (d) | ~6.70 (t) | ~7.10 (t) | ~7.60 (d) | [6][8] |
| 2-Phenyl- (3a) | --- | 7.86 (s) | 8.12 (d) | 6.78 (t) | 7.18 (t) | 7.64 (d) | [9] |
| 3-Methyl-2-phenyl- (3h) | --- | --- | 7.91 (d) | 6.86 (t) | 7.18 (t) | 7.65 (d) | [9] |
| 7-Methyl- (unspecified) | 7.51 (s) | 7.42 (s) | 7.91 (s, H-8) | 6.51 (dd) | --- | 7.45 (d, H-5) | [10][11] |
Note: Data is compiled and approximated from multiple sources. Exact values are solvent and instrument dependent.
¹³C NMR Analysis
¹³C NMR provides complementary and often more direct information about the carbon skeleton. The bridgehead carbons (around C-8a) and the carbons bonded to nitrogen (C-2, C-3, C-5) have distinct chemical shifts. Substituent effects are again paramount in distinguishing isomers.
Table 2: Comparative ¹³C NMR Data for Selected Isomers
| Compound | C-2 | C-3 | C-5 | C-6 | C-7 | C-8 | C-8a | Reference |
| Imidazo[1,2-a]pyridine | 124.6 | 117.5 | 123.0 | 112.5 | 124.6 | 111.8 | 144.8 | [12][13] |
| 2-Phenyl- | 145.7 | 108.0 | 124.5 | 112.2 | 123.2 | 117.4 | 144.8 | [14] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the purified imidazo[1,2-a]pyridine isomer.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum (typically 16-64 scans).
-
Acquire a standard ¹³C spectrum (e.g., using a broadband proton-decoupled pulse sequence). This will require significantly more scans than the proton spectrum.
-
Self-Validating Step: For unambiguous assignment, perform 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation). These experiments directly map the connectivity of the molecule, confirming the isomeric structure beyond doubt.
-
Infrared (IR) Spectroscopy: A Tool for Functional Group Confirmation
While NMR excels at mapping the core skeleton, FT-IR spectroscopy is the go-to method for identifying the types of chemical bonds present, particularly those of the substituents.
Expertise & Experience: The Role of IR in Isomer Analysis
For positional isomers of the imidazo[1,2-a]pyridine scaffold itself, the IR spectra are often very similar. The primary value of IR is in confirming the success of a synthetic step by observing the appearance or disappearance of bands corresponding to specific functional groups. For example, the synthesis of an amide derivative from a carboxylic acid precursor would be confirmed by the disappearance of the broad O-H stretch of the acid and the appearance of the characteristic amide C=O and N-H stretches.[15]
Table 3: Characteristic IR Bands for Imidazo[1,2-a]pyridine Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3150-3000 | Aromatic C-H stretch | Confirms the presence of the aromatic rings.[16] |
| ~1640-1650 | C=N stretch | Characteristic of the imidazole ring system. |
| ~1600, ~1450 | C=C ring stretch | Characteristic of the pyridine ring.[16] |
| 1720-1680 | C=O stretch | Indicates a ketone, aldehyde, or ester substituent.[17] |
| 1550-1500, 1350-1300 | N-O asymmetric/symmetric stretch | Strong indicator of a nitro group substituent. |
| 750-850 | C-H out-of-plane bending | This "fingerprint" region can be subtly different for isomers based on the substitution pattern of the pyridine ring.[16] |
Experimental Protocol: Acquiring an FT-IR Spectrum (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid imidazo[1,2-a]pyridine sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample (typically 32-64 scans) over the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Landscape
Imidazo[1,2-a]pyridines are inherently fluorescent molecules, a property that is highly sensitive to their isomeric structure and electronic properties.[18] This makes UV-Vis absorption and fluorescence emission spectroscopy powerful complementary techniques.
Expertise & Experience: Structure Dictates Photophysics
The absorption of UV-visible light by these molecules corresponds to the promotion of electrons from lower energy (ground state) to higher energy (excited state) orbitals, primarily through π–π* and n–π* transitions.[19] The exact energy (and thus wavelength) of this transition is dictated by the molecule's electronic structure.
-
Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) increase the energy of the highest occupied molecular orbital (HOMO), narrowing the HOMO-LUMO gap. This results in a bathochromic (red) shift to longer absorption wavelengths. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) lower the LUMO energy, also causing a red shift. The position of the substituent determines the extent of its electronic coupling with the core fluorophore, leading to distinct spectra for each isomer.
-
Fluorescence: Following excitation, the molecule relaxes back to the ground state, with some of that energy being released as light (fluorescence). The emission wavelength and the efficiency of this process (quantum yield) are extremely sensitive to the isomer's structure. Some isomers may be brilliant emitters, while others are virtually non-fluorescent.[18] For example, introducing a nitro group often quenches fluorescence entirely.[18]
Table 4: Comparative Photophysical Data for Imidazo[1,2-a]pyridine Isomers
| Compound | Substituent(s) | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Notes | Reference |
| Parent Core | Unsubstituted | ~229 | ~415 | 186 | Purple emission. | [18] |
| 6f | 2-(3',4'-di-CH₃O-C₆H₃), 3-CH₂OH | 344 | 432 | 88 | Blue emission. | [18] |
| 7f | 2-(3',4'-di-CH₃O-C₆H₃), 3-CH₂OH | 344 | 432 | 88 | Imidazo[1,2-a]pyrimidine analogue. | [18] |
| ESIPT-capable | 2-(2'-hydroxyphenyl) | ~350-380 | ~520-550 | >150 | Large Stokes shift due to ESIPT. | [20] |
| Fused System (5) | Complex fused system | 365 | 464 | 99 | Used as a fluorescent sensor. | [19] |
Experimental Protocol: UV-Vis and Fluorescence Measurement
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of the imidazo[1,2-a]pyridine isomer in a spectroscopic grade solvent (e.g., acetonitrile, ethanol).
-
Working Solution: Dilute the stock solution to an appropriate concentration for measurement (e.g., 1-10 µM). The absorbance for the UV-Vis measurement should ideally be between 0.1 and 1.0.
-
UV-Vis Spectrum:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the absorption spectrum over a relevant range (e.g., 200-600 nm). Note the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Spectrum:
-
Self-Validating Step: Excite the sample at its λ_max determined from the UV-Vis spectrum. This ensures you are measuring the primary emission profile.
-
Record the emission spectrum, scanning from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., 370-700 nm for a 350 nm excitation).
-
Record an excitation spectrum by setting the detector at the emission maximum and scanning the excitation monochromator. The resulting spectrum should closely match the absorption spectrum, confirming the purity of the fluorophore.
-
Contextualizing Isomer Analysis: A Note on Synthesis
The differentiation of isomers is often necessitated by their synthesis. Many modern synthetic procedures, such as multicomponent reactions, can potentially yield mixtures of isomers.[21][22] Understanding the reaction mechanism can often predict the most likely isomeric product. A common and efficient route is the one-pot condensation of a 2-aminopyridine with an α-haloketone or acetophenone.[4][5][23]
Caption: A generalized workflow for the synthesis and analysis of an imidazo[1,2-a]pyridine isomer.
Conclusion
The structural characterization of imidazo[1,2-a]pyridine isomers is a critical task that relies on a synergistic, multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand as the definitive methods for determining the precise substitution pattern, they do not work in a vacuum. FT-IR provides orthogonal confirmation of functional groups, while UV-Vis and fluorescence spectroscopy offer a sensitive probe into the electronic structure, which is often directly linked to the molecule's biological activity or material application. By understanding the causal principles behind how an isomeric structure influences each type of spectrum, researchers can confidently and efficiently characterize these high-value compounds, accelerating the pace of discovery and development.
References
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). National Institutes of Health. [Link]
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). National Institutes of Health. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. (2017). ResearchGate. [Link]
-
2-Phenylimidazo(1,2-a)pyridine. (n.d.). PubChem. [Link]
-
Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (2016). The Journal of Organic Chemistry. [Link]
-
Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2019). National Institutes of Health. [Link]
-
¹³C NMR spectrum of imidazo[1,2-a]pyridine 6a. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024). ChemProc. [Link]
-
Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). National Institutes of Health. [Link]
-
(7-Methylimidazo[1,2-a]pyridin-2-ylmethyl)(3-trifluoromethylphenyl)amine. (n.d.). SpectraBase. [Link]
-
Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019). ResearchGate. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. (2001). MDPI. [Link]
-
Imidazo(1,2-A)pyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]
-
Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. (2024). Chemical Methodologies. [Link]
-
Imidazo(1,2-a)pyridine. (n.d.). PubChem. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). National Institutes of Health. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2024). Molecules. [Link]
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. 7-METHYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(70705-33-8) 1H NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. 2-Phenylimidazo(1,2-a)pyridine | C13H10N2 | CID 201136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemmethod.com [chemmethod.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Safety Operating Guide
A Guide to the Proper Disposal of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde. As a research chemical with limited publicly available safety data, this protocol is synthesized from an expert analysis of its chemical structure, data from analogous compounds, and established best practices for hazardous waste management. Our primary objective is to empower researchers with the knowledge to manage this waste stream safely, protecting both laboratory personnel and the environment.
The procedures outlined herein are grounded in the principles of chemical hazard assessment, regulatory compliance, and operational safety. By understanding the rationale behind each step, you can ensure that your disposal practices are not only compliant but also scientifically sound.
Hazard Assessment: A Structurally-Driven Analysis
The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its hazard profile from its constituent functional groups and data from structurally similar molecules.
-
Halogenated Heterocyclic Core: The presence of a bromine atom on the imidazopyridine ring system places this compound in the category of halogenated organic waste.[1][2] Halogenated compounds can be persistent in the environment and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[3] Upon combustion, this compound will generate hazardous gases, including hydrogen bromide (HBr) and nitrogen oxides (NOx).[4][5]
-
Aromatic Aldehyde Functionality: Aldehydes as a class can exhibit irritant properties. Data from the analogous compound 6-Bromo-3-pyridinecarboxaldehyde shows it causes skin and eye irritation and may cause respiratory irritation.[6][7] Therefore, it is prudent to treat this compound as a substance that is potentially harmful if inhaled, ingested, or brought into contact with skin.
-
Imidazo[1,2-a]pyridine System: The toxicological properties of many complex heterocyclic systems are not fully investigated.[4] An absence of data should not be interpreted as an absence of hazard. A conservative approach, assuming potential toxicity, is the most responsible course of action.
Summary of Potential Hazards
| Hazard Class | Anticipated Effect & Rationale | GHS Hazard Statement (Inferred) |
| Skin Irritation | Based on data for analogous bromo-aldehydes, this compound is likely to cause skin irritation upon contact.[6][7] | H315: Causes skin irritation |
| Eye Irritation | Based on data for analogous bromo-aldehydes, this compound is likely to cause serious eye irritation.[6][7] | H319: Causes serious eye irritation |
| Respiratory Irritation | Inhalation of dust or vapors may irritate the respiratory tract, a common property of reactive aldehydes.[4][6] | H335: May cause respiratory irritation |
| Environmental Hazard | As a halogenated organic compound, it may be persistent and toxic to aquatic life. Discharge into the environment must be avoided.[4][8][9] | H411/H412: Toxic/Harmful to aquatic life with long lasting effects |
Pre-Disposal Safety & Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure all appropriate safety measures are in place. The causality is simple: preventing exposure is the most effective safety protocol.
-
Designated Work Area: All handling of the solid compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[10][11]
-
Personal Protective Equipment (PPE): The following PPE is mandatory to prevent skin, eye, and respiratory exposure:
-
Nitrile Gloves: Provides a barrier against skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4]
-
Safety Goggles: Protects eyes from dust or splashes. Standard safety glasses are insufficient; splash goggles are required.
-
Laboratory Coat: Protects against contamination of personal clothing.
-
Respirator (If Required): If handling large quantities or if dust cannot be controlled, a NIOSH-approved respirator may be necessary.[4]
-
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as a formal laboratory procedure. Adherence to this protocol ensures compliance with regulations set forth by agencies such as the EPA and OSHA.[12][13]
Step 1: Waste Segregation
This is the most critical step in the disposal workflow. Improper segregation can lead to dangerous chemical reactions and complicates the final disposal process.
-
Action: Classify and collect all waste containing this compound—including pure compound, solutions, and contaminated materials—as Halogenated Organic Waste .[1][2][14]
-
Causality: Halogenated and non-halogenated waste streams are typically incinerated under different conditions. Mixing them increases the volume of waste that requires more specialized (and expensive) treatment and can violate waste disposal regulations.
Step 2: Containerization
The integrity of the waste container is paramount for safe storage and transport.
-
Action: Use a dedicated, chemically compatible, and leak-proof container, typically a high-density polyethylene (HDPE) jug for liquids or a wide-mouth solid waste container.[11][14] The container must have a secure, screw-top lid.
-
Labeling: Immediately label the container with a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[15] The label must include:
-
The full chemical name: "Waste this compound"
-
All constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Irritant," "Environmental Hazard").
-
-
Causality: Proper labeling is a legal requirement under OSHA and EPA regulations.[16][17] It communicates the hazards to all personnel who may handle the container and is essential information for the final disposal facility.
Step 3: Managing Contaminated Materials
Any item that comes into contact with the chemical is considered hazardous waste.
-
Solids: Contaminated gloves, weigh boats, paper towels, and pipette tips should be placed in a designated solid hazardous waste container, separate from regular trash.
-
Empty Containers: The original container of the chemical is not "empty" until it has been properly decontaminated. The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and added to the liquid halogenated waste stream.[15] Subsequent rinses can often be managed similarly. Never dispose of an un-rinsed container in the regular trash.[18]
Step 4: Temporary Storage
Waste must be stored safely in the laboratory pending pickup.
-
Action: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][12] This area should be under the direct control of laboratory personnel.
-
Storage Conditions: Store the container in secondary containment (such as a plastic tub) to contain any potential leaks. Ensure it is stored away from incompatible materials like strong oxidizing agents, acids, or bases.[7]
Step 5: Final Disposal
Laboratory personnel are not authorized to perform final disposal.
-
Action: Once the container is full or has been in storage for the maximum allowable time (e.g., 90 days, though this varies by jurisdiction), arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[4][11][17]
-
Causality: Final disposal requires specialized facilities and permits. The most probable disposal method for this waste is high-temperature incineration in a facility equipped with scrubbers to neutralize the acidic gases (HBr, NOx) produced during combustion.[3][4]
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, gently cover it with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not sweep the dry powder.
-
Clean Up: Carefully collect the absorbent material using a scoop or dustpan and place it into your designated halogenated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), and place the cloth in the waste container. Wash the area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for compliant waste disposal.
References
- Capot Chemical. (2026). MSDS of 6-Bromo-imidazo[1,2-A]pyridine-2-carbaldehyde.
-
PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Apollo Scientific. (2023). Safety Data Sheet: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
- Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. U.S. EPA. Retrieved from [Link]
- MED-FLEX. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Lab Manager. (2026). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal.
- J. T. Baker. (2011). Material Safety Data Sheet: Pyridine.
-
Environmental Protection Agency. (n.d.). Hazardous Waste. U.S. EPA. Retrieved from [Link]
- WasteWise. (n.d.). Aldehyde Disposal.
- Fisher Scientific. (2010). Safety Data Sheet: 6-Bromo-3-pyridinecarboxaldehyde.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Armour, M. A. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Reed College.
-
Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. U.S. EPA. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from University of Illinois Urbana-Champaign.
- Combi-Blocks, Inc. (2025). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- University of Louisville. (n.d.). Halogenated Waste.
-
M. M. El-Halwagi, et al. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]
-
B. Bodrogi, et al. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.... PubMed. Retrieved from [Link]
- ChemicalBook. (2025). 6-Bromo-7-methylimidazo[1,2-a]pyridine - Safety Data Sheet.
Sources
- 1. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 2. uakron.edu [uakron.edu]
- 3. researchgate.net [researchgate.net]
- 4. capotchem.com [capotchem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. osha.gov [osha.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. epa.gov [epa.gov]
- 13. emsllcusa.com [emsllcusa.com]
- 14. ethz.ch [ethz.ch]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. vumc.org [vumc.org]
A Senior Application Scientist's Guide to Handling 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Personal Protective Equipment and Disposal
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with 6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS No. 1072944-75-2). As a brominated heterocyclic aldehyde, this compound requires careful handling to mitigate potential health risks. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other brominated imidazopyridines and pyridine carboxaldehydes, allow for a robust hazard assessment. The primary anticipated hazards are consistent across these related molecules.
Anticipated GHS Hazard Classifications:
| Hazard Statement | Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
The molecule's structure combines three key features that inform our safety protocol:
-
Aromatic Bromine: Brominated aromatic compounds can be toxic and may pose long-term health risks with repeated exposure.[4]
-
Aldehyde Group: Aldehydes are often irritants and sensitizers.
-
Imidazopyridine Core: This heterocyclic system is biologically active, and its toxicological properties are not always fully characterized, necessitating cautious handling.[5][6][7]
Given that this compound is a solid powder, the primary routes of exposure are inhalation of dust particles and direct contact with the skin or eyes.[8]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is critical. The selection of specific items depends on the scale and nature of the procedure. Always begin with a risk assessment of your specific experimental setup.
Primary Engineering Control: The Fume Hood
All manipulations of solid this compound must be performed inside a certified chemical fume hood. [9] This is the most critical step in minimizing respiratory exposure to airborne particulates. Ensure the sash is lowered to the appropriate height during all operations.
Essential PPE Ensemble
The following table outlines the minimum required PPE for handling this compound.
| Body Area | Minimum PPE Requirement | Rationale |
| Eyes & Face | Chemical Splash Goggles (ANSI Z87.1 certified) | Protects against dust particles and accidental splashes. Standard safety glasses are insufficient.[9][10][11] |
| Hands | Nitrile Gloves (disposable) | Provides a barrier against skin contact.[9][11] Inspect gloves for any signs of degradation or puncture before use.[12] |
| Body | Laboratory Coat (fully buttoned) | Protects skin and personal clothing from contamination.[9] |
| Feet | Closed-toe Shoes | Prevents injury from spills or dropped equipment.[9] |
For tasks with a higher risk of exposure, such as handling larger quantities (>1 gram) or potential for splashing, an upgrade in PPE is mandatory.
| Body Area | Enhanced PPE Requirement | Rationale |
| Eyes & Face | Face Shield (worn over chemical splash goggles) | Provides full-face protection from splashes during weighing or solvent addition.[10][13] |
| Respiratory | N95 Respirator or Half-Mask Respirator with P100 cartridges | Recommended even within a fume hood when handling the powder to prevent inhalation of fine dust.[10][11][14] |
| Body | Chemical-resistant Apron (worn over lab coat) | Offers an additional layer of protection against spills. |
Operational Plan: Step-by-Step Protocols
Adherence to strict protocols for donning, doffing, and handling is a self-validating system that minimizes the risk of contamination.
PPE Donning Procedure
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don the laboratory coat, ensuring it is fully buttoned.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye & Face Protection: Put on chemical splash goggles. If needed, place the face shield over the goggles.
-
Hand Protection: Don nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[14]
PPE Doffing Procedure (to prevent self-contamination)
-
Gloves: Remove gloves using a proper technique (peeling one off with the other) to avoid touching the outer contaminated surface.[14] Dispose of them immediately in the designated hazardous waste container.
-
Hand Hygiene: Wash hands.
-
Face & Eye Protection: Remove the face shield and then the goggles, handling them by the straps.
-
Body Protection: Unbutton and remove the lab coat, folding the contaminated side inward.
-
Respiratory Protection: Remove the respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
- 1. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. sams-solutions.com [sams-solutions.com]
- 14. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
